molecular formula C91H167N35O27 B12408318 Histone H3 (1-20)

Histone H3 (1-20)

Katalognummer: B12408318
Molekulargewicht: 2183.5 g/mol
InChI-Schlüssel: FMWOKSJRUYSZDS-UIOHYKFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The Histone H3 (1-20) peptide is a high-purity, 20-amino acid synthetic fragment corresponding to the extreme N-terminus of the human histone H3 protein, with the sequence ARTKQTARKSTGGKAPRKQL . This region is a fundamental unit for investigating the histone code, as it contains several key lysine and arginine residues that are major sites for post-translational modifications (PTMs) such as acetylation and methylation . These PTMs regulate DNA accessibility and gene expression by altering chromatin structure and recruiting effector proteins . This peptide is an essential tool for in vitro studies, including enzymatic assays to study the activity and inhibition of histone acetyltransferases (HATs) and methyltransferases . It is also widely used as a critical antigen for the generation and validation of antibodies specific for modified histones, such as acetylated H3 . Researchers employ this peptide to elucidate mechanisms of epigenetic signaling, including the combinatorial readout of dual marks, as demonstrated in studies where the H3 (1-20) sequence was used to characterize Spindlin1's recognition of the H3K4me3-H3R8me2a methylation pattern . Given the role of H3 PTMs in diseases like cancer and neurological disorders , this peptide provides a defined substrate for probing dysregulated epigenetic mechanisms and screening potential therapeutic compounds. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C91H167N35O27

Molekulargewicht

2183.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C91H167N35O27/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-/m0/s1

InChI-Schlüssel

FMWOKSJRUYSZDS-UIOHYKFDSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N

Herkunft des Produkts

United States

Foundational & Exploratory

The Histone Code of H3(1-20): A Technical Guide to Post-Translational Modifications and Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of Histone H3 (amino acids 1-20) is a critical hub for post-translational modifications (PTMs) that orchestrate the dynamic regulation of gene expression. This technical guide provides an in-depth exploration of the key PTMs within this region—methylation, acetylation, phosphorylation, and ubiquitination—and their intricate interplay in controlling chromatin structure and transcriptional outcomes. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are provided to support researchers in their investigation of these fundamental epigenetic mechanisms.

Core Post-Translational Modifications of Histone H3 (1-20) and Their Impact on Gene Expression

The H3(1-20) tail is densely decorated with PTMs that act as a "histone code," read by various nuclear proteins to enact specific downstream effects on chromatin accessibility and gene transcription.

Lysine (B10760008) Methylation: A Dichotomous Regulator

Histone H3 lysine methylation is a key regulator of gene expression, with the specific lysine residue and the degree of methylation (mono-, di-, or tri-methylation) determining its functional outcome.

  • H3K4 Methylation (H3K4me1/me2/me3): A Hallmark of Active Transcription Trimethylation of H3K4 (H3K4me3) is strongly associated with the transcription start sites (TSSs) of actively transcribed genes.[1] It facilitates gene activation by recruiting chromatin remodeling complexes, such as NURF, which make the DNA more accessible to the transcriptional machinery.[2] H3K4me3 is deposited by SET1/MLL (Mixed Lineage Leukemia) family of methyltransferases.[3][4] Monomethylation (H3K4me1) and dimethylation (H3K4me2) are often found at enhancers and promoters of active or poised genes.[5]

  • H3K9 Methylation (H3K9me1/me2/me3): A Signature of Gene Silencing In contrast to H3K4 methylation, trimethylation of H3K9 (H3K9me3) is a canonical mark of heterochromatin and gene repression. H3K9me3 creates binding sites for Heterochromatin Protein 1 (HP1), which recruits further silencing machinery and promotes chromatin compaction. The primary enzymes responsible for H3K9 methylation are SUV39H1 and G9a (also known as EHMT2). While H3K9me2/3 are generally repressive, H3K9me1 is enriched at the transcriptional start sites of active genes.

Lysine Acetylation: An Activator of Transcription

Acetylation of lysine residues on the H3 tail, such as H3K9ac and H3K14ac, is predominantly linked to transcriptional activation.

  • H3K14 Acetylation (H3K14ac): A Mark of Active and Inducible Promoters H3K14 acetylation is a key mark of active promoters and enhancers. It is often found to co-occur with H3K9ac and H3K4me3 at active gene promoters. This modification is written by histone acetyltransferases (HATs) like p300/CBP and PCAF. H3K14ac promotes gene expression by neutralizing the positive charge of the lysine residue, thereby weakening the interaction between the histone tail and the negatively charged DNA backbone, leading to a more open and accessible chromatin structure.

Serine Phosphorylation: A Dynamic Switch

Phosphorylation of serine residues on the H3 tail is a highly dynamic modification involved in both transcriptional activation and chromosome condensation during mitosis.

  • H3S10 Phosphorylation (H3S10ph): A Key Player in Immediate-Early Gene Activation Phosphorylation of H3S10 is rapidly induced at the promoters of immediate-early genes in response to various stimuli, such as growth factors and stress. This modification is mediated by kinases like Aurora kinases (A and B) and Mitogen- and Stress-activated Kinases (MSK1/2). H3S10ph is thought to facilitate gene activation by creating a more open chromatin environment and by influencing the binding of other regulatory proteins.

Lysine Ubiquitination: A Multifaceted Regulator

Ubiquitination of lysine residues on the H3 tail is a larger modification that can have diverse effects on transcription, depending on the context.

  • H3K18 Ubiquitination (H3K18ub): A Link to Transcriptional Regulation and Crosstalk Mono-ubiquitination of H3K18 is an emerging PTM with roles in transcriptional regulation. The E3 ubiquitin ligase UHRF1 has been shown to catalyze H3K18ub. This modification has been linked to the maintenance of DNA methylation and can crosstalk with other histone marks, such as H3K9 methylation, to reinforce heterochromatic states.

Quantitative Data on H3(1-20) PTMs and Gene Expression

The following tables summarize the quantitative relationships between key H3(1-20) PTMs and gene expression, based on data from representative studies.

ModificationLocationFold Enrichment (ChIP-qPCR/ChIP-seq)GeneFold Change in ExpressionOrganism/Cell LineReference
H3K4me3 Promoter (TSS)High enrichment at active genesActively transcribed genesPositively correlated (e.g., log2 RPKM > 6)Bactrocera dorsalis
H3K9me3 Promoter/Gene BodyHigh enrichment at repressed genesRepressed genesNegatively correlated (e.g., ~2-fold decrease)Human heterokaryons
H3K14ac PromoterEnriched at active promotersPAI-1, p21Increased expression with TGF-β1 treatmentRat Mesangial Cells
H3S10ph PromoterRapidly induced at immediate-early genesc-fos, urokinase plasminogen activatorDiminished expression with MSK1 inhibitorMouse Fibroblasts

Crosstalk Between Histone H3(1-20) Modifications

The functional output of the histone code is not determined by individual PTMs in isolation but by their combinatorial patterns and intricate crosstalk.

  • The "Methyl/Phospho Switch": H3K9me and H3S10ph A well-established example of crosstalk is the antagonistic relationship between H3K9 methylation and H3S10 phosphorylation. Phosphorylation of H3S10 can physically block the binding of the H3K9 methyltransferase G9a and inhibit the "reading" of H3K9me by proteins like HP1. This "methyl/phospho switch" can convert a repressive chromatin domain into a more permissive one.

  • Acetylation and Methylation Interplay: H3K14ac and H3K9me H3K14 acetylation can also influence H3K9 methylation. The triple Tudor domain of the H3K9 methyltransferase SETDB1 has been shown to bind to histone H3 tails that are both methylated at K9 and acetylated at K14. This suggests a model where H3K14ac may play a role in recruiting or modulating the activity of H3K9 methyltransferases.

  • Ubiquitination and Methylation Crosstalk: H3K18ub and H3K9me3 Recent studies have revealed crosstalk between H3K18 ubiquitination and H3K9 trimethylation. H3K18ub, catalyzed by UHRF1, can enhance the methyltransferase activity of SUV39H1/H2, leading to the nucleation of new H3K9me3 domains. This provides a mechanism for reinforcing repressive chromatin states.

Signaling Pathways Regulating H3(1-20) Modifications

The dynamic nature of histone PTMs is regulated by complex signaling pathways that respond to extracellular cues.

MAPK Pathway and H3S10 Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that leads to the phosphorylation of H3S10 and the activation of immediate-early genes. Extracellular signals such as growth factors (e.g., EGF) and cellular stress activate a cascade of kinases, including ERK and p38, which in turn activate the downstream kinases MSK1 and MSK2. Activated MSK1/2 then phosphorylate H3S10 at the promoters of target genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Stress Stress RAS RAS Stress->RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MSK1_2 MSK1/2 ERK->MSK1_2 H3S10 Histone H3 (S10) MSK1_2->H3S10 P H3S10ph H3S10ph H3S10->H3S10ph Gene_Activation Immediate-Early Gene Activation H3S10ph->Gene_Activation

MAPK signaling to H3S10 phosphorylation.
PI3K/Akt Pathway and Histone Acetylation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway plays a crucial role in regulating cellular processes, including gene expression, partly through the modulation of histone acetylation. Activation of this pathway by growth factors leads to the activation of the kinase Akt, which can then phosphorylate and activate the histone acetyltransferase p300. Activated p300 then acetylates histone tails, including H3K14, leading to a more open chromatin structure and gene activation.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Akt_n Akt Akt->Akt_n p300 p300/CBP Akt_n->p300 P p300_active Active p300/CBP p300->p300_active H3K14 Histone H3 (K14) p300_active->H3K14 Ac H3K14ac H3K14ac H3K14->H3K14ac Gene_Activation Gene Activation H3K14ac->Gene_Activation

PI3K/Akt signaling to histone acetylation.

Experimental Protocols

Accurate and reproducible detection of histone PTMs is crucial for their study. The following sections provide detailed protocols for three key techniques.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to map the genomic locations of specific histone modifications or other DNA-associated proteins.

ChIP_Workflow Start Start: Live Cells Crosslinking 1. Crosslink Proteins to DNA (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Chromatin_Shearing 3. Chromatin Shearing (Sonication or Enzymatic Digestion) Lysis->Chromatin_Shearing Immunoprecipitation 4. Immunoprecipitation (Antibody specific to PTM) Chromatin_Shearing->Immunoprecipitation Washing 5. Wash to Remove Non-specific Binding Immunoprecipitation->Washing Elution_Reverse 6. Elute and Reverse Crosslinks Washing->Elution_Reverse DNA_Purification 7. DNA Purification Elution_Reverse->DNA_Purification Analysis 8. Downstream Analysis (qPCR or Sequencing) DNA_Purification->Analysis

Chromatin Immunoprecipitation (ChIP) Workflow.

Protocol:

  • Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in a lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C. Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) or analyze the entire genome using high-throughput sequencing (ChIP-seq).

Western Blotting

Western blotting is used to detect and quantify the overall levels of specific histone modifications in a sample.

Western_Blot_Workflow Start Start: Histone Extract SDS_PAGE 1. SDS-PAGE Gel Electrophoresis Start->SDS_PAGE Transfer 2. Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 3. Blocking (e.g., with BSA or milk) Transfer->Blocking Primary_Ab 4. Primary Antibody Incubation (Specific to PTM) Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation (Enzyme-conjugated) Primary_Ab->Secondary_Ab Detection 6. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 7. Image Analysis and Quantification Detection->Analysis

Western Blotting Workflow for Histone PTMs.

Protocol:

  • Histone Extraction: Isolate histones from cells or tissues, typically by acid extraction.

  • SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the histone modification of interest.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that is converted into a light-emitting product by the enzyme on the secondary antibody.

  • Image Analysis: Capture the light signal using a CCD camera or X-ray film and quantify the band intensities using image analysis software.

Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for the comprehensive and unbiased identification and quantification of histone PTMs.

Mass_Spec_Workflow Start Start: Purified Histones Digestion 1. Enzymatic Digestion (e.g., Trypsin) Start->Digestion LC_Separation 2. Liquid Chromatography (LC) Separation of Peptides Digestion->LC_Separation MS_Analysis 3. Mass Spectrometry (MS) - MS1: Peptide Mass Measurement LC_Separation->MS_Analysis MS_MS_Analysis 4. Tandem Mass Spectrometry (MS/MS) - Peptide Fragmentation and Sequencing MS_Analysis->MS_MS_Analysis Data_Analysis 5. Data Analysis - PTM Identification and Quantification MS_MS_Analysis->Data_Analysis

Mass Spectrometry Workflow for Histone PTMs.

Protocol:

  • Histone Extraction and Digestion: Purify histones and digest them into smaller peptides using a protease such as trypsin. Chemical derivatization (e.g., propionylation) of lysine residues is often performed before digestion to ensure proper peptide lengths for analysis.

  • Liquid Chromatography (LC) Separation: Separate the complex mixture of peptides using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry (MS) Analysis: Introduce the separated peptides into a mass spectrometer. In the first stage (MS1), the mass-to-charge ratio of the intact peptides is measured.

  • Tandem Mass Spectrometry (MS/MS): Select specific peptides for fragmentation. The resulting fragment ions are then analyzed in the second stage (MS/MS) to determine the amino acid sequence and the location of any PTMs.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the peptides and their modifications. The relative abundance of different PTMs can be quantified by comparing the signal intensities of the corresponding peptides.

Implications for Drug Development

The enzymes that write, erase, and read histone modifications are attractive targets for therapeutic intervention in a variety of diseases, including cancer. A thorough understanding of the roles of specific H3(1-20) PTMs in gene regulation is essential for the development of novel epigenetic drugs. For example, inhibitors of histone deacetylases (HDACs) and histone methyltransferases (HMTs) are currently in clinical trials for the treatment of various cancers. This guide provides a foundational understanding of the key PTMs and the methodologies used to study them, which is critical for the identification and validation of new drug targets in the field of epigenetics.

References

The Functional Significance of H3K4 Methylation within the Histone H3 (1-20) Sequence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the functional roles of lysine (B10760008) 4 methylation on histone H3 (H3K4), focusing on the N-terminal tail (amino acids 1-20). It details the regulatory mechanisms, downstream effects, and the intricate interplay of this epigenetic mark in gene expression, cellular processes, and disease. This document also includes detailed experimental protocols for the study of H3K4 methylation and visual representations of key pathways and workflows.

Core Concepts of H3K4 Methylation

Histone H3 lysine 4 (H3K4) methylation is a critical epigenetic modification predominantly associated with active transcription.[1][2] This mark exists in three states: mono- (H3K4me1), di- (H3K4me2), and tri-methylation (H3K4me3), each with distinct genomic distributions and functional implications.[3] The precise regulation of these methylation states is crucial for normal development and is often dysregulated in various diseases, including cancer and neurodevelopmental disorders.[4][5]

The functional consequences of H3K4 methylation are mediated by a sophisticated interplay of "writer," "eraser," and "reader" proteins.

  • Writers (Histone Methyltransferases - HMTs): These enzymes catalyze the transfer of methyl groups to the lysine residue. In mammals, the SET1/COMPASS family of complexes, including MLL1-4, SET1A, and SET1B, are the primary writers of H3K4 methylation.

  • Erasers (Histone Demethylases - KDMs): These enzymes remove methyl groups. The lysine-specific demethylase (LSD/KDM1) and Jumonji C (JmjC) domain-containing families of proteins are responsible for erasing H3K4 methylation marks.

  • Readers: These proteins recognize and bind to specific methylation states of H3K4, translating the epigenetic mark into functional outcomes. Reader domains include PHD fingers, Tudor domains, and chromodomains, which are often components of larger protein complexes involved in chromatin remodeling and transcriptional regulation.

Functional Roles of Different H3K4 Methylation States

The distinct methylation states of H3K4 have specific locations and functions within the genome.

  • H3K4me3: This mark is predominantly found at the transcription start sites (TSSs) of active genes and is strongly correlated with transcriptional initiation. It facilitates the recruitment of RNA Polymerase II and other components of the transcription machinery. H3K4me3 can also be found in "bivalent" domains at the promoters of developmental genes in embryonic stem cells, co-localizing with the repressive mark H3K27me3, keeping these genes poised for rapid activation or repression during differentiation.

  • H3K4me1: In contrast to H3K4me3, H3K4me1 is enriched at distal regulatory elements, particularly enhancers. It is associated with active or poised enhancers and is thought to play a role in marking these regions for activation.

  • H3K4me2: The role of H3K4me2 is less defined, but it is generally found in a broader distribution around TSSs and within gene bodies of actively transcribed genes. It is considered a general marker of active chromatin and may represent a transitional state between H3K4me1 and H3K4me3.

Quantitative Data on H3K4 Methylation

The following tables summarize key quantitative data related to H3K4 methylation.

Table 1: Dissociation Constants (Kd) of Reader Proteins for H3K4 Methylation States

Reader Protein (Domain)H3K4me0 (μM)H3K4me1 (μM)H3K4me2 (μM)H3K4me3 (μM)Reference
DNMT3A (ADD)High AffinityWeak AffinityWeak AffinityWeak Affinity
ING4 (PHD)No BindingWeak BindingModerate BindingStrongest Binding
Spp1 (PHD)---High Affinity
TAF3 (PHD)---High Affinity
BPTF (PHD)---High Affinity
CHD1 (Chromodomain)---High Affinity

Table 2: Relative Abundance of H3K4 Methylation States at Different Genomic Regions

Genomic RegionH3K4me1 EnrichmentH3K4me2 EnrichmentH3K4me3 EnrichmentReference
Active PromotersLowModerateHigh
EnhancersHighLowVery Low
Gene BodiesModerateHighLow
Intergenic RegionsLowLowLow

Signaling Pathways and Crosstalk

The regulation of H3K4 methylation is integrated with various cellular signaling pathways and exhibits significant crosstalk with other histone modifications.

Signaling Pathway Influencing H3K4 Methylation

H3K4_Signaling cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events GrowthFactors Growth Factors SignalTransduction Signal Transduction Cascades (e.g., MAPK) GrowthFactors->SignalTransduction Stress Cellular Stress Stress->SignalTransduction TFs Transcription Factor Activation SignalTransduction->TFs Writers H3K4 Methyltransferases (e.g., MLL/SET1) TFs->Writers Recruitment Erasers H3K4 Demethylases (e.g., KDM5) TFs->Erasers Recruitment/Inhibition H3K4me H3K4 Methylation Writers->H3K4me Addition of CH3 Erasers->H3K4me Removal of CH3 GeneExpression Altered Gene Expression H3K4me->GeneExpression

Caption: Signaling pathway from extracellular cues to H3K4 methylation and gene expression.

Crosstalk with Other Histone Modifications

H3K4 methylation does not function in isolation but rather in a complex interplay with other histone modifications. This "histone crosstalk" can be synergistic or antagonistic.

  • H2B Monoubiquitination (H2Bub1): Monoubiquitination of histone H2B is a prerequisite for H3K4 di- and trimethylation by the COMPASS complex.

  • H3 Acetylation: H3K4 methylation is often found alongside histone acetylation at active promoters and enhancers, creating a chromatin environment conducive to transcription. The ING4 reader protein, for instance, links H3K4me3 to histone H3 acetylation.

  • H3R2 Methylation: Methylation of arginine 2 on histone H3 (H3R2) can inhibit the trimethylation of H3K4 by the SET1/COMPASS complex.

  • H3K27 Methylation: As mentioned earlier, the co-occurrence of H3K4me3 and H3K27me3 at "bivalent" promoters in stem cells creates a poised transcriptional state.

Histone_Crosstalk H2Bub1 H2B Monoubiquitination H3K4me H3K4 Methylation H2Bub1->H3K4me Prerequisite for me2/3 H3Ac H3 Acetylation H3K4me->H3Ac Recruits HATs ActiveTxn Active Transcription H3K4me->ActiveTxn PoisedTxn Poised Transcription H3K4me->PoisedTxn H3Ac->H3K4me Facilitates H3Ac->ActiveTxn H3R2me H3R2 Methylation H3R2me->H3K4me Inhibits me3 H3K27me3 H3K27 Methylation H3K27me3->PoisedTxn

Caption: Interplay between H3K4 methylation and other key histone modifications.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study H3K4 methylation.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic localization of H3K4 methylation.

Protocol:

  • Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine.

  • Cell Lysis and Chromatin Shearing: Lyse cells and isolate nuclei. Shear chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate sheared chromatin overnight at 4°C with an antibody specific for the H3K4 methylation state of interest (e.g., anti-H3K4me3).

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Analysis: Analyze the enriched DNA by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).

ChIP_Workflow Start Start: Live Cells Crosslink 1. Cross-link proteins to DNA (Formaldehyde) Start->Crosslink Lyse 2. Cell Lysis & Chromatin Shearing (Sonication/Enzymatic Digestion) Crosslink->Lyse IP 3. Immunoprecipitation (H3K4me-specific antibody) Lyse->IP Capture 4. Capture Immune Complexes (Protein A/G beads) IP->Capture Wash 5. Wash to remove non-specific binding Capture->Wash Elute 6. Elute & Reverse Cross-links Wash->Elute Purify 7. Purify DNA Elute->Purify Analyze 8. Analyze DNA (qPCR or Sequencing) Purify->Analyze

Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP).

Histone Western Blot

Western blotting is used to detect and quantify the overall levels of H3K4 methylation.

Protocol:

  • Histone Extraction: Isolate nuclei from cells and perform an acid extraction (e.g., with 0.4 N H2SO4) to enrich for histones.

  • Protein Quantification: Determine the protein concentration of the histone extract using a Bradford or BCA assay.

  • Sample Preparation: Mix 0.5-1 µg of histones with 1X LDS sample buffer and a reducing agent (e.g., 100 mM DTT). Heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the histone proteins on a high-percentage (e.g., 15%) SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small histone proteins).

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the H3K4 methylation state of interest overnight at 4°C or for 1.5-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensities and normalize to a loading control such as total Histone H3.

Mass Spectrometry (MS) for Histone PTM Analysis

MS provides an unbiased and comprehensive analysis of histone post-translational modifications (PTMs), allowing for the identification and quantification of various H3K4 methylation states and their combinations with other PTMs.

Bottom-up MS Protocol Overview:

  • Histone Extraction: Isolate histones from cells or tissues as described for Western blotting.

  • Derivatization and Digestion: Chemically derivatize the histone proteins (e.g., using propionic anhydride) to block lysine side chains. Then, digest the histones into smaller peptides using an enzyme like trypsin. This process generates peptides of a suitable size for MS analysis.

  • Peptide Derivatization: Derivatize the newly generated N-termini of the peptides to improve their chromatographic properties.

  • LC-MS/MS Analysis: Separate the peptides using nano-liquid chromatography (nLC) and analyze them using a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1) and then fragments them to determine their amino acid sequence and modification sites (MS/MS).

  • Data Analysis: Analyze the MS data to identify peptides and their modifications. The relative abundance of different PTMs can be quantified by comparing the peak areas of the corresponding peptides.

Conclusion

The methylation of histone H3 at lysine 4 is a cornerstone of epigenetic regulation. The distinct roles of its mono-, di-, and trimethylated forms in marking enhancers and promoters underscore its importance in orchestrating precise gene expression programs. The intricate network of writers, erasers, and readers, along with the extensive crosstalk with other histone modifications, highlights the complexity of the histone code. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for researchers in basic science and is of critical importance for the development of novel therapeutic strategies targeting epigenetic dysregulation in disease.

References

Histone H3 (1-20) peptide interactions with reader domain proteins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Histone H3 (1-20) Peptide Interactions with Reader Domain Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-terminal tail of histone H3 is a hub for a multitude of post-translational modifications (PTMs), creating a complex epigenetic landscape. These PTMs, particularly within the first 20 amino acids, serve as docking sites for specialized "reader" domain proteins. These readers recognize specific modifications and recruit effector complexes that modulate chromatin structure and gene expression. Understanding the quantitative and mechanistic basis of these interactions is critical for deciphering the histone code and for the development of novel epigenetic therapies.

This guide provides a technical overview of the interactions between histone H3 (1-20) peptides, bearing key methylation marks, and their cognate reader domains. It summarizes quantitative binding data, details common experimental protocols used to measure these interactions, and illustrates the underlying biological pathways and experimental workflows.

Quantitative Binding Data

The affinity between a reader domain and a modified histone peptide is a crucial determinant of its biological function. These interactions are often characterized by their dissociation constant (Kd), with lower Kd values indicating higher affinity. The following tables summarize key quantitative data for prominent H3 (1-20) interactions.

Table 2.1: H3K4me3 Interactions

Trimethylation of Lysine 4 on Histone H3 (H3K4me3) is a hallmark of active gene promoters.[1][2] This mark is recognized by reader proteins containing a plant homeodomain (PHD) finger, among others.[3][4]

Reader Domain ProteinH3 Peptide Sequence/ContextMethodDissociation Constant (Kd)Reference
BPTF (PHD Finger)H3(1-15)K4me3Isothermal Titration Calorimetry (ITC)~2.7 µM[5]
BPTF (PHD Finger)H3(1-15)K4me2Isothermal Titration Calorimetry (ITC)Weaker than K4me3
BPTF (PHD Finger)H3(1-15)K4me1 / me0Isothermal Titration Calorimetry (ITC)Further decreased affinity
BPTF (PHD Finger)H3Kc4me3-Tail (in Nucleosome)NMR Spectroscopy12 ± 1 µM
ING3 (PHD Finger)H3K4me3Not SpecifiedBinds specifically
CHD1 (Chromodomain)H3K4me3Not SpecifiedBinds specifically
Table 2.2: H3K9me3 Interactions

Trimethylation of Lysine 9 (H3K9me3) is a canonical mark of transcriptionally silent heterochromatin. It is primarily recognized by proteins containing a chromodomain, most notably Heterochromatin Protein 1 (HP1).

Reader Domain ProteinH3 Peptide Sequence/ContextMethodDissociation Constant (Kd)Reference
Chp1 (Chromodomain)H3K9me3Fluorescence PolarizationHigh Affinity (tighter than Swi6)
Swi6 (HP1 homolog)H3K9me3Fluorescence PolarizationLower Affinity than Chp1
Human HP1α (CD)H3K9me3Fluorescence Polarization0.6 µM
Human HP1β (CD)H3K9me3Fluorescence Polarization0.2 µM
Human HP1γ (CD)H3K9me3Fluorescence Polarization1.1 µM
Human HP1α (CD)H3K9me3S10phFluorescence Polarization> 500 µM (Binding impaired)
Table 2.3: H3K27me3 Interactions

Trimethylation of Lysine 27 (H3K27me3) is a repressive mark deposited by the Polycomb Repressive Complex 2 (PRC2) and is associated with facultative heterochromatin. The EED subunit of PRC2 contains a WD40 domain that directly recognizes this mark, creating a positive feedback loop for PRC2 activity.

Reader Domain ProteinH3 Peptide Sequence/ContextMethodDissociation Constant (Kd)Reference
PRC2 (EED subunit)H3K27me3Not SpecifiedBinds specifically, allosterically stimulates complex
PRC2MononucleosomeNot SpecifiedMid-nanomolar range
CBX7 (Chromodomain)H3(15-34)K27me3Not SpecifiedEquivalent binding to H3K9me3

Signaling Pathways and Experimental Workflows

Visualizing the context of these molecular interactions is essential. The following diagrams illustrate a key signaling pathway initiated by H3K4me3 recognition and a typical experimental workflow for quantifying these interactions.

H3K4me3_Signaling_Pathway cluster_nucleosome Nucleosome cluster_nurf NURF Complex cluster_remodeling H3_Tail Histone H3 Tail H3K4me3 H3K4me3 H3_Tail->H3K4me3 PHD PHD Finger H3K4me3->PHD Recognition BPTF BPTF BPTF->PHD Remodeling Chromatin Remodeling BPTF->Remodeling Recruitment Transcription Transcriptional Activation Remodeling->Transcription

Caption: H3K4me3 recognition by the BPTF PHD finger leads to transcriptional activation.

FP_Assay_Workflow cluster_components Assay Components cluster_states Measurement States Peptide Fluorescently-labeled H3(1-20) Peptide Free Free Peptide: Fast Tumbling Low Polarization Peptide->Free Bound Bound Complex: Slow Tumbling High Polarization Peptide->Bound + Reader Reader Domain Protein Reader->Bound + Titration Titrate Reader Protein (Increasing Concentration) Measurement Measure Fluorescence Polarization Titration->Measurement Analysis Plot Data & Calculate Kd Measurement->Analysis

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

Experimental Protocols

Accurate and reproducible data rely on well-defined experimental protocols. Below are methodologies for two key techniques used to quantify histone-peptide interactions.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.

A. Materials:

  • Purified reader domain protein (e.g., BPTF-PHD)

  • Synthetic histone H3(1-20) peptide with desired modification (e.g., K4me3)

  • ITC Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP). Crucially, the protein and peptide must be in identical, degassed buffer to minimize heats of dilution.

  • Isothermal Titration Calorimeter (e.g., MicroCal ITC200)

B. Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the ITC buffer.

    • Dissolve the synthetic peptide in the exact same buffer batch used for the final dialysis step.

    • Accurately determine the concentration of both protein and peptide solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the reference power (e.g., 10 µcal/sec).

  • Loading the Calorimeter:

    • Load the reader domain protein into the sample cell (concentration typically 10-50 µM).

    • Load the histone peptide into the injection syringe (concentration typically 10-20 fold higher than the cell concentration, e.g., 200-500 µM).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Proceed with a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Correct for heats of dilution by subtracting the heat change from the final injections (where binding is saturated).

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Protocol: Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening and determining binding affinities.

A. Materials:

  • Purified reader domain protein.

  • Synthetic H3(1-20) peptide with a C-terminal fluorescent label (e.g., 5-FAM).

  • Assay Buffer (e.g., 20 mM Tris pH 8.0, 250 mM NaCl, 1 mM DTT, 0.05% NP-40).

  • Black, flat-bottomed 384-well plates.

  • A microplate reader with FP capabilities.

B. Procedure:

  • Assay Setup:

    • Prepare a serial dilution of the reader domain protein in the assay buffer. This will create a range of concentrations to be tested.

    • Prepare a solution of the fluorescently labeled H3 peptide at a constant, low concentration (e.g., 50 nM).

  • Plate Loading:

    • In each well of the 384-well plate, combine a fixed volume of the labeled peptide solution with an equal volume of the serially diluted reader protein solution.

    • Include control wells:

      • Negative Control: Labeled peptide in buffer only (for baseline polarization).

      • Positive Control: Labeled peptide with the highest concentration of reader protein (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a set period (e.g., 20-30 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization in each well using the microplate reader. The instrument excites the sample with polarized light and measures the emission intensity parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • Subtract the polarization value of the negative control from all other readings.

    • Plot the change in millipolarization (mP) units as a function of the reader protein concentration.

    • Fit the resulting sigmoidal curve to a one-site binding (hyperbola) equation to calculate the Kd.

Conclusion

The interaction between the N-terminal tail of histone H3 and its reader proteins is a cornerstone of epigenetic regulation. The quantitative data and methodologies presented here provide a framework for researchers to investigate these critical protein-peptide interactions. As our understanding of the histone code deepens, the ability to precisely measure and interpret these binding events will be paramount in developing next-generation diagnostics and therapeutics targeting the epigenetic machinery.

References

The Expanding Histone Code: A Technical Guide to the Discovery and Characterization of Novel PTMs on the Histone H3 Tail

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-translational modification (PTM) of histones is a cornerstone of epigenetic regulation, orchestrating the dynamic transitions between transcriptionally active and silent chromatin states. The N-terminal tail of histone H3 is a hotbed of this activity, hosting a dense array of well-studied marks such as acetylation and methylation. However, recent advancements in mass spectrometry have unveiled a new layer of complexity: a diverse suite of novel acyl modifications that directly link cellular metabolism to chromatin biology.[1][2] These discoveries are expanding the "histone code" and opening new avenues for understanding gene regulation in health and disease, offering novel targets for therapeutic intervention.

This technical guide provides an in-depth overview of the discovery and characterization of these novel PTMs on the histone H3 tail. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the key methodologies, signaling pathways, and functional implications of this rapidly evolving field.

I. Discovery of Novel Histone H3 PTMs: A Mass Spectrometry-Centric Approach

The identification of novel histone PTMs has been largely driven by advances in high-resolution mass spectrometry (MS).[1][3] This powerful analytical technique allows for the unbiased detection of modifications by identifying mass shifts on histone peptides.[4] The primary MS-based strategies employed for histone PTM analysis are bottom-up, middle-down, and top-down proteomics.

  • Bottom-up proteomics , the most widely used approach, involves the enzymatic digestion of histones into short peptides (typically 5-20 amino acids) before MS analysis. This method is robust for identifying and quantifying individual PTMs.

  • Middle-down proteomics offers a key advantage by analyzing longer N-terminal tail fragments (around 50 amino acids), which preserves information about the co-occurrence of PTMs on the same histone tail. This is crucial for deciphering the combinatorial nature of the histone code.

  • Top-down proteomics analyzes intact histone proteins, providing a complete picture of all PTMs on a single molecule. However, this technique is more technically challenging.

The general workflow for the discovery of novel histone PTMs using mass spectrometry is depicted below.

G Mass Spectrometry Workflow for Novel PTM Discovery cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Cell Culture or Tissue B Nuclei Isolation A->B C Histone Extraction (Acid Extraction) B->C D Enzymatic Digestion (e.g., Trypsin, Glu-C) C->D Purified Histones E Liquid Chromatography (LC) Separation D->E F Tandem Mass Spectrometry (MS/MS) E->F G Database Searching & PTM Identification F->G MS/MS Spectra H Validation and Quantification G->H I Functional Characterization H->I

A flowchart of the major steps in a mass spectrometry-based workflow for the discovery of novel histone PTMs.

II. A Compendium of Novel Histone H3 Acylations

A growing number of novel acylations have been identified on the histone H3 tail, many of which are derived from intermediates of cellular metabolism. These modifications are structurally diverse and have distinct functional implications.

PTM NameAcyl-CoA DonorKey FeaturesPutative Functions
Lactylation (Kla) Lactyl-CoADerived from lactate, a byproduct of glycolysis.Associated with gene activation during macrophage polarization and wound healing.
Succinylation (Ksucc) Succinyl-CoAAn intermediate of the TCA cycle.Linked to transcriptional regulation and chromatin accessibility.
Crotonylation (Kcr) Crotonyl-CoADerived from fatty acid metabolism.Marks active promoters and enhancers, and plays a role in spermatogenesis.
Propionylation (Kpr) Propionyl-CoADerived from the metabolism of certain amino acids and fatty acids.Enriched at active gene promoters.
Butyrylation (Kbu) Butyryl-CoADerived from fatty acid metabolism and gut microbiota.Associated with active transcription.
Malonylation (Kma) Malonyl-CoAAn intermediate in fatty acid synthesis.Found on histones, but functional role is less clear.
Glutarylation (Kglu) Glutaryl-CoAAn intermediate in amino acid metabolism.Implicated in the DNA damage response.
β-hydroxybutyrylation (Kbhb) β-hydroxybutyryl-CoAA ketone body produced during fasting or on a ketogenic diet.Marks active genes in the brain and liver in response to metabolic state.

III. Quantitative Insights into Novel Histone H3 PTMs

The quantification of histone PTMs is crucial for understanding their dynamics and functional significance. Mass spectrometry-based approaches, particularly those using stable isotope labeling, allow for the precise measurement of PTM abundance and stoichiometry.

Table 1: Stoichiometry of Selected Novel Histone H3 PTMs

ModificationHistone H3 ResidueStoichiometry (%)Cellular ContextReference
H3K14acH3K14Varies (donor-dependent)Human Monocyte-Derived Macrophages
H3K27acH3K27Increased in Suz12 KO ESCsMouse Embryonic Stem Cells
H3K9crH3K9~1% of total H3Human and Mouse Cells
H3K18laH3K18Induced during M1 macrophage polarizationMouse Bone Marrow-Derived Macrophages
Lactoyl-CoAN/A~0.0172 pmol/mgMouse Heart Tissue
Crotonyl-CoAN/ASimilar to Lactoyl-CoAMammalian Cells
Acetyl-CoAN/A~5.77 pmol/mgMouse Heart Tissue

Table 2: Co-occurrence of Histone H3 PTMs

Middle-down proteomics has been instrumental in revealing the combinatorial crosstalk between different PTMs on the same histone tail.

Co-occurring MarksObservationImplicationReference
H3K4 methylation & H3 acetylationPositive correlationSuggests a link between these activating marks.
H3K27 methylation & H3K36 methylationDynamic changes in co-occurrenceIndicates interplay between repressive and active marks.
H3K9ac, K14ac, K18ac, K23ac, K27acHierarchical acetylationSuggests an ordered deposition of acetyl marks.

IV. The Enzymatic Machinery and Signaling Pathways

The deposition, removal, and recognition of histone PTMs are tightly regulated by a dedicated enzymatic machinery of "writers," "erasers," and "readers."

  • Writers: Enzymes that catalyze the addition of a PTM. For many novel acylations, the histone acetyltransferases (HATs) p300/CBP have been shown to possess broad substrate specificity and can act as writers.

  • Erasers: Enzymes that remove a PTM. Sirtuin deacetylases, particularly SIRT5, have been identified as erasers for succinylation, malonylation, and glutarylation.

  • Readers: Proteins that specifically recognize and bind to a PTM, translating the mark into a downstream biological outcome. The YEATS domain-containing proteins have emerged as prominent readers of crotonylation.

The availability of acyl-CoA donors is a critical determinant of histone acylation levels, directly linking cellular metabolism to epigenetic regulation.

G Metabolic Inputs to Histone Acylation cluster_metabolism Cellular Metabolism cluster_acyl_coa Acyl-CoA Pool cluster_chromatin Chromatin Regulation Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA FattyAcids Fatty Acids CrotonylCoA Crotonyl-CoA FattyAcids->CrotonylCoA AminoAcids Amino Acids SuccinylCoA Succinyl-CoA AminoAcids->SuccinylCoA Lactate Lactate LactylCoA Lactyl-CoA Lactate->LactylCoA Writers Writers (p300/CBP) AcetylCoA->Writers CrotonylCoA->Writers SuccinylCoA->Writers LactylCoA->Writers HistoneAcylation Histone Acylation (H3K9ac, H3K27cr, etc.) GeneExpression Gene Expression HistoneAcylation->GeneExpression Erasers Erasers (Sirtuins) HistoneAcylation->Erasers Writers->HistoneAcylation

A simplified diagram illustrating the link between cellular metabolism, acyl-CoA production, and histone acylation.

The activity of writer and eraser enzymes is also regulated by upstream signaling pathways. For instance, the activity of p300/CBP is modulated by phosphorylation and protein-protein interactions in response to various cellular signals. Similarly, the expression and activity of SIRT5 are influenced by metabolic regulators like PGC-1α and AMPK.

G Regulation of SIRT5 Activity cluster_signals Upstream Signals cluster_regulators Key Regulators cluster_sirt5 SIRT5 and Downstream Effects MetabolicStress Metabolic Stress (e.g., Fasting) PGC1a PGC-1α MetabolicStress->PGC1a AMPK AMPK MetabolicStress->AMPK SIRT5 SIRT5 Expression & Activity PGC1a->SIRT5 + AMPK->SIRT5 - Desuccinylation Histone Desuccinylation SIRT5->Desuccinylation

A diagram showing the regulation of SIRT5 expression by metabolic sensors PGC-1α and AMPK.

V. Key Experimental Protocols

This section provides detailed methodologies for the core experiments involved in the discovery and characterization of novel histone PTMs.

Protocol 1: Histone Extraction from Mammalian Cells

This protocol is adapted from standard acid extraction procedures.

Materials:

  • Hypotonic Lysis Buffer: 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT

  • 0.4 N H2SO4

  • Trichloroacetic acid (TCA)

  • Acetone

  • PBS

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 4 hours at 4°C.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and add TCA to a final concentration of 25%.

  • Incubate on ice for 2 hours to precipitate the histones.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Wash the histone pellet twice with ice-cold acetone.

  • Air-dry the pellet and resuspend in ultrapure water.

Protocol 2: Middle-Down Proteomics of Histone H3 N-terminal Tails

This protocol is a generalized workflow for middle-down MS analysis.

Materials:

  • Purified histones

  • Endoproteinase Glu-C

  • LC-MS/MS system (e.g., Orbitrap with ETD capability)

Procedure:

  • Digest purified histones with Glu-C to generate the H3 N-terminal tail peptides (residues 1-50).

  • Separate the resulting peptides using a C18 reverse-phase nano-liquid chromatography (nLC) column.

  • Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Acquire MS1 scans to determine the mass of the intact peptides.

  • Fragment the peptides using Electron Transfer Dissociation (ETD) to generate MS/MS spectra. ETD is preferred for long, highly charged peptides as it preserves labile PTMs.

  • Analyze the MS/MS data using specialized software to identify the sequences and map the combinatorial PTMs.

Protocol 3: Native Chromatin Immunoprecipitation (ChIP)

This protocol is for performing ChIP on native (non-crosslinked) chromatin, which is ideal for studying histone modifications.

Materials:

  • Nuclear Isolation Buffer

  • MNase Digestion Buffer

  • Micrococcal Nuclease (MNase)

  • ChIP Dilution Buffer

  • Antibody specific to the PTM of interest

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • DNA purification kit

Procedure:

  • Isolate nuclei from cultured cells.

  • Resuspend nuclei in MNase Digestion Buffer and digest the chromatin with MNase to obtain predominantly mononucleosomes. The extent of digestion should be optimized.

  • Stop the reaction with EDTA and lyse the nuclei.

  • Clarify the chromatin by centrifugation.

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the chromatin with an antibody specific to the novel PTM overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin from the beads.

  • Reverse crosslinks (if any were used) and treat with RNase A and Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Analyze the enriched DNA by qPCR or prepare a library for next-generation sequencing (ChIP-seq).

Protocol 4: In Vitro Histone Acylation Assay

This protocol can be adapted to test the ability of "writer" enzymes to catalyze novel acylations using different acyl-CoA donors.

Materials:

  • Recombinant histone H3

  • Recombinant HAT enzyme (e.g., p300)

  • Acyl-CoA of interest (e.g., lactyl-CoA, succinyl-CoA)

  • HAT assay buffer

  • Method for detection (e.g., radioactivity using 14C-labeled acyl-CoA, or fluorescence-based detection of Coenzyme A production)

Procedure:

  • Set up the reaction mixture containing HAT assay buffer, recombinant histone H3, and the HAT enzyme.

  • Initiate the reaction by adding the acyl-CoA donor.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

  • Analyze the reaction products. This can be done by:

    • Autoradiography: If using a radiolabeled acyl-CoA.

    • Western blotting: Using an antibody specific to the novel PTM.

    • Mass spectrometry: To confirm the presence and site of the modification.

    • Fluorometric detection: Measuring the production of Coenzyme A.

VI. Conclusion and Future Directions

The discovery of novel, metabolism-linked PTMs on the histone H3 tail has fundamentally expanded our understanding of epigenetic regulation. It is now clear that the chromatin landscape is exquisitely sensitive to the metabolic state of the cell, providing a mechanism for adapting gene expression patterns to environmental cues.

For researchers and drug development professionals, this burgeoning field presents both exciting opportunities and significant challenges. The development of specific inhibitors or activators for the writers, erasers, and readers of these novel PTMs holds immense therapeutic potential for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.

Future research will likely focus on:

  • Deciphering the functional consequences of these novel PTMs in greater detail.

  • Elucidating the crosstalk between different novel acylations and classical PTMs.

  • Developing highly specific antibodies and chemical probes to facilitate the study of these modifications.

  • Identifying and characterizing the full complement of writers, erasers, and readers for each novel PTM.

As technology continues to advance, we can expect the catalog of histone PTMs to grow, further enriching our understanding of the intricate language of the histone code and its profound implications for human health and disease.

References

A Technical Guide to the Structural Analysis and Conformational Dynamics of the Histone H3 (1-20) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-terminal tail of Histone H3, particularly the first 20 residues, is a critical hub for epigenetic regulation. This region is densely populated with sites for post-translational modifications (PTMs), which collectively form a "histone code" that is interpreted by various cellular machines to control gene expression, DNA repair, and other chromatin-templated processes.[1][2] As an intrinsically disordered peptide, H3 (1-20) lacks a stable tertiary structure, instead existing as a dynamic ensemble of conformations.[3][4] Understanding the structural properties and conformational dynamics of this peptide, both in its unmodified state and with various PTMs, is paramount for deciphering the mechanisms of epigenetic signaling and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the key methodologies used to study the H3 (1-20) peptide, summarizes critical quantitative data, and offers detailed experimental protocols for researchers in the field.

Introduction: The Significance of the H3 (1-20) Tail

The fundamental repeating unit of chromatin is the nucleosome, where DNA is wrapped around a core of eight histone proteins (two each of H2A, H2B, H3, and H4).[5] Protruding from this core are the N-terminal histone tails, which are highly flexible and accessible to a vast array of enzymes that add or remove PTMs. The H3 (1-20) sequence (ARTKQTARKSTGGKAPRKQL) is particularly crucial, containing key residues like Lysine 4 (K4), Lysine 9 (K9), Serine 10 (S10), and Lysine 14 (K14) that are subject to modifications such as methylation and acetylation.

These modifications do not operate in isolation but form a complex signaling network. They can alter the local chromatin structure and, most importantly, create specific docking sites for "reader" proteins, which contain specialized domains like PHD fingers or Tudor domains that recognize specific PTMs. This recognition is the central mechanism by which the histone code is translated into downstream biological outcomes. The inherent flexibility of the H3 tail is not mere randomness; its conformational dynamics are finely tuned by PTMs and interactions with DNA and reader proteins, regulating the accessibility of binding epitopes.

Core Methodologies for Structural and Dynamic Analysis

The intrinsically disordered nature of the H3 (1-20) peptide makes it challenging to study with traditional high-resolution techniques like X-ray crystallography alone. A multi-pronged approach combining spectroscopy and computational modeling is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of flexible peptides in solution at atomic resolution. It can provide information on transient secondary structures, identify residues involved in binding interactions through chemical shift perturbations, and quantify motion on picosecond-to-nanosecond timescales through relaxation measurements.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and effective method for assessing the secondary structure content of peptides in solution. By measuring the differential absorption of circularly polarized light in the far-UV region (190-250 nm), one can determine the relative proportions of α-helix, β-sheet, and random coil conformations, providing insights into how PTMs or binding events induce global structural changes.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a computational lens to view the conformational landscape of the H3 (1-20) peptide over time. By simulating the atomic motions based on a given force field, MD can reveal transient structures, characterize the timescales of dynamic processes, and provide a detailed, atomistic model of how the peptide interacts with other molecules, such as DNA or reader proteins.

Quantitative Data Summary

The following tables summarize key quantitative findings from structural and dynamic studies of the Histone H3 tail.

Table 1: Conformational Dynamics Parameters from NMR Relaxation Studies

System Context H3 Tail Residues Correlation Time (τc) Reference
"Minimal" 147 bp DNA Mononucleosome ~1-35 4.6 to 11.6 ns (avg. 8.3 ns)
187 bp DNA Mononucleosome (with 20 bp linkers) ~1-35 ~12 to ~20 ns (avg. ~15 ns)
Nucleosome Array (15 bp linker DNA) ~1-35 8.6 to 15.5 ns (avg. 12.0 ns)

Note: The successive reduction in H3 tail dynamics (increase in τc) highlights how transient electrostatic interactions with linker DNA attenuate the tail's mobility.

Table 2: Secondary Structure Content from Circular Dichroism (CD) Spectroscopy

Histone H3 State α-Helix Content β-Strand Content Notes Reference
Unmodified H3 Baseline Baseline Native state reference.
H3K9me1 Increased Decreased Monomethylation induces α-helical structure.
H3K9me2 Increased Decreased Dimethylation also induces α-helical structure.
H3K9me3 Decreased Increased Trimethylation leads to a loss of α-helix and gain of β-strand content.

Note: These global structural alterations suggest that PTMs can induce changes distant from the modification site, which may regulate interactions with other molecules.

Table 3: Binding Affinities of H3 Peptides to Reader Domains

H3 Peptide (1-15) Reader Domain Technique Dissociation Constant (Kd) Reference
H3K4me0 BPTF PHD Finger NMR Titration > 1 mM
H3K4me1 BPTF PHD Finger NMR Titration ~450 µM
H3K4me2 BPTF PHD Finger NMR Titration ~15 µM
H3K4me3 BPTF PHD Finger NMR Titration ~1.5 µM

Note: The binding affinity increases dramatically with the methylation state of K4, demonstrating the high specificity of the reader domain for the H3K4me3 mark.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Synthesize/Express H3(1-20) Peptide (Unmodified or with PTMs) P2 Dissolve in Buffer (e.g., PBS, pH < 7.5) Add 5% D2O P1->P2 P3 Determine Concentration (>0.5 mM for unlabeled) P2->P3 A1 Spectrometer Setup (Tuning, Locking, Shimming) P3->A1 A2 Acquire 1D ¹H and 2D TOCSY/NOESY Spectra A1->A2 A3 Acquire ¹⁵N-HSQC (for ¹⁵N-labeled samples) A1->A3 A4 Acquire Relaxation Data (T1, T2, hetNOE) A1->A4 D1 Process Spectra (FT, Phasing, Baseline Correction) A2->D1 A3->D1 A4->D1 D2 Resonance Assignment D1->D2 D3 Structure Calculation (NOEs) D2->D3 D4 Dynamics Analysis (Relaxation Rates) D2->D4

References

The Unwavering Blueprint: An In-depth Guide to the Evolutionary Conservation of the Histone H3 N-terminal Tail

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-terminal tail of histone H3, a fundamental component of chromatin, stands as a testament to remarkable evolutionary conservation. This protruding, largely unstructured domain is a critical hub for a multitude of post-translational modifications (PTMs) that orchestrate the intricate dance of gene expression, DNA repair, and chromosome condensation. Its sequence and the specific residues targeted for modification have remained virtually unchanged across vast evolutionary distances, from yeast to humans, underscoring their indispensable role in eukaryotic biology. This technical guide delves into the core aspects of this conservation, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The profound conservation of the H3 tail not only highlights its fundamental importance but also validates it as a prime target for therapeutic intervention in a host of human diseases, including cancer.

The Bedrock of Epigenetics: Sequence and PTM Conservation

The histone H3 N-terminal tail, typically comprising the first 35-40 amino acids, is subject to intense evolutionary pressure.[1] This conservation is not merely for structural integrity but is intrinsically linked to its function as a signaling platform.[1] Covalent modifications to the tail residues drive its high sequence conservation, ensuring that the epigenetic language remains coherent across species.[1]

Extreme Sequence Identity Across Eukarya

The amino acid sequence of the histone H3 N-terminal tail exhibits an exceptionally high degree of conservation across diverse eukaryotic lineages. This conservation ensures that the positions of key amino acids, which are substrates for post-translational modifications, remain constant.

Organism Phylum/Kingdom H3 N-terminal Sequence (residues 1-38) % Identity to Homo sapiens
Homo sapiensChordataARTKQTARKSTGGKAPRKQLATKAARKSAPATGGVK100%
Mus musculusChordataARTKQTARKSTGGKAPRKQLATKAARKSAPATGGVK100%
Danio rerioChordataARTKQTARKSTGGKAPRKQLATKAARKSAPATGGVK100%
Drosophila melanogasterArthropodaARTKQTARKSTGGKAPRKQLATKAARKSAPATGGVK100%
Caenorhabditis elegansNematodaARTKQTARKSTGGKAPRKQLATKAARKSAPSTGGVK97.4%
Arabidopsis thalianaViridiplantaeARTKQTARKSTGGKAPRKQLATKAARKSAPATGGVK100%
Saccharomyces cerevisiaeFungiARTKQTARKSTGGKAPRKQLATKAARKSAPSTGGVK97.4%
Tetrahymena thermophilaCiliophoraARTKQTARKSTGGKAPRKQLATKAARKSAPATGGVK100%

Note: Sequences are for the canonical H3. Variants may have slight differences. The high identity highlights the functional constraints on this region.

A Conserved Lexicon: Post-Translational Modifications (PTMs)

The functional significance of the H3 tail's conservation is most evident in the pattern of its PTMs. These modifications, dynamically added and removed by "writer" and "eraser" enzymes, create a complex signaling network often referred to as the "histone code".[2] This code is interpreted by "reader" proteins, which contain specialized domains that recognize specific modifications and recruit other factors to modulate chromatin structure and gene activity. The extreme conservation of key lysine (B10760008) and arginine residues predicts that these PTMs are present across the vast majority of eukaryotes.

Residue Modification "Writer" Enzymes (Examples) "Eraser" Enzymes (Examples) General Function
K4 Methylation (me1/2/3)KMT2/MLL familyKDM1/LSD1, KDM5/JARID1Activation (especially H3K4me3 at promoters)
Acetylation (ac)HATs (e.g., Gcn5, p300/CBP)HDACsActivation
K9 Methylation (me1/2/3)SUV39H1, SETDB1, G9aKDM3/JMJD1, KDM4/JMJD2Repression (especially H3K9me3 in heterochromatin)
Acetylation (ac)HATs (e.g., Gcn5, p300/CBP)HDACs, SirtuinsActivation
R17 Methylation (me2a)CARM1 (PRMT4)-Activation
K23 Acetylation (ac)HATsHDACsActivation
K27 Methylation (me1/2/3)EZH2 (PRC2 complex)KDM6/UTX, JMJD3Repression (Polycomb-mediated)
Acetylation (ac)p300/CBPHDACs, SirtuinsActivation
S28 Phosphorylation (ph)Aurora Kinase BProtein PhosphatasesMitotic chromosome condensation
K36 Methylation (me1/2/3)SETD2, NSD familyKDM2/JHDM1, KDM4/JMJD2Transcription elongation , splicing, DNA repair
Acetylation (ac)Gcn5, p300/CBPHDACsActivation

Visualizing the Conservation Logic

The conservation of the H3 tail is not random; it underpins a logical framework for epigenetic regulation. This can be visualized as a signaling pathway where modifications dictate downstream cellular events.

Histone_H3_Code cluster_H3_Tail Histone H3 N-Terminal Tail H3_tail ARTK QTA R K S TGG K AP R K QLA T K AA R K S AP... HATs HATs H3K9ac K9ac HATs->H3K9ac writes KMTs_act KMTs (e.g., MLL) H3K4me3 K4me3 KMTs_act->H3K4me3 writes KMTs_rep KMTs (e.g., SUV39H1, EZH2) H3K9me3 K9me3 KMTs_rep->H3K9me3 writes H3K27me3 K27me3 KMTs_rep->H3K27me3 writes HDACs HDACs HDACs->H3K9ac erases KDMs_act KDMs (e.g., LSD1) KDMs_act->H3K4me3 erases KDMs_rep KDMs (e.g., JMJD3) KDMs_rep->H3K27me3 erases Bromodomain Bromodomain Proteins H3K9ac->Bromodomain recruits PHD_Finger PHD Finger Proteins H3K4me3->PHD_Finger recruits Chromodomain Chromodomain Proteins (e.g., HP1) H3K9me3->Chromodomain recruits Tudor_Domain Tudor Domain Proteins H3K27me3->Tudor_Domain recruits Activation Transcriptional Activation Bromodomain->Activation Repression Transcriptional Repression Chromodomain->Repression PHD_Finger->Activation Tudor_Domain->Repression

Caption: The Histone Code signaling pathway for the H3 N-terminal tail.

Experimental Protocols for Studying H3 Tail Conservation and Modification

Analyzing the conservation and functional role of the H3 N-terminal tail requires a robust set of molecular biology techniques. Here, we provide detailed protocols for three cornerstone methodologies.

Western Blotting for Histone Modification Analysis

Western blotting is a primary method for detecting the presence and relative abundance of specific histone modifications. Due to their small size, special considerations are needed for optimal resolution and transfer.

Materials:

  • Cell or tissue samples

  • Nuclear Isolation Buffer (NIB)

  • 0.4 N Sulfuric Acid for acid extraction

  • Trichloroacetic acid (TCA)

  • Acetone

  • LDS sample buffer with 100 mM DTT

  • 15% Bis-Tris or high-percentage Tris-Glycine SDS-PAGE gels

  • 0.2 µm pore size nitrocellulose membrane

  • Transfer buffer (e.g., Towbin) with 20% methanol

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary antibodies specific for histone modifications (e.g., anti-H3K4me3, anti-H3K9ac) and a loading control (e.g., anti-H3, anti-H4)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Histone Extraction:

    • Isolate nuclei from cells or tissues using a hypotonic lysis buffer (NIB).

    • Perform acid extraction of histones from the nuclear pellet using 0.4 N H₂SO₄ overnight at 4°C.

    • Precipitate histones from the supernatant by adding TCA to a final concentration of 33%. Incubate on ice for at least 1 hour.

    • Pellet the histones by centrifugation, wash twice with ice-cold acetone, and air-dry the pellet.

    • Resuspend the histone pellet in ddH₂O and quantify using a protein assay (e.g., Bradford or BCA).

  • Sample Preparation and SDS-PAGE:

    • For each sample, dilute 1-5 µg of histones in 1X LDS sample buffer with 100 mM DTT.

    • Heat samples at 95°C for 5 minutes.

    • Load samples onto a high-percentage (e.g., 15%) SDS-PAGE gel. Include a pre-stained protein ladder.

    • Run the gel at a constant voltage (e.g., 150-200 V) until the dye front is near the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a 0.2 µm nitrocellulose membrane using a wet or semi-dry transfer system for 60-90 minutes.

    • Confirm transfer efficiency by Ponceau S staining of the membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again, three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system. Quantify band intensity relative to the total histone loading control.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to map the genomic location of specific histone modifications in vivo. It involves cross-linking proteins to DNA, shearing the chromatin, and using an antibody to immunoprecipitate the histone modification of interest along with its associated DNA.

Materials:

  • Cells or tissues

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • Sonicator (e.g., Bioruptor) or Micrococcal Nuclease (for Native ChIP)

  • ChIP Dilution Buffer

  • Antibody specific to the histone modification of interest

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • RNase A

  • Reagents for DNA purification (e.g., phenol-chloroform or spin columns)

  • Reagents for qPCR or library preparation for sequencing (ChIP-seq)

Procedure:

  • Cross-linking:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Chromatin Preparation:

    • Harvest and lyse cells to release nuclei.

    • Lyse the nuclei and shear the chromatin into fragments of 200-800 bp using sonication. The optimal sonication conditions must be empirically determined.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

    • Incubate a portion of the chromatin with an antibody specific to the target histone modification overnight at 4°C. Set aside a small fraction as the "input" control.

    • Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washes:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. A final wash is performed with TE buffer.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer (e.g., SDS-based).

    • Reverse the formaldehyde cross-links by incubating the eluates and the input control at 65°C for several hours (or overnight) in the presence of high salt.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification spin column kit.

  • Analysis:

    • The purified DNA can be analyzed by qPCR to quantify the enrichment of the modification at specific gene loci or by high-throughput sequencing (ChIP-seq) to map its distribution genome-wide.

Mass Spectrometry for Comprehensive PTM Analysis

Mass spectrometry (MS) offers an unbiased, high-throughput approach to identify and quantify a wide array of histone PTMs, including novel modifications and their combinations. The "bottom-up" strategy is most common, involving the enzymatic digestion of histones into peptides prior to analysis.

Materials:

  • Purified histones (as in section 3.1)

  • Propionic anhydride (B1165640) (for derivatization)

  • Ammonium (B1175870) bicarbonate

  • Trypsin (sequencing grade)

  • Formic acid

  • Acetonitrile (B52724) (HPLC grade)

  • C18 desalting tips/columns

  • Nano-liquid chromatography (nLC) system

  • High-resolution tandem mass spectrometer (e.g., Orbitrap)

Procedure:

  • Histone Derivatization and Digestion:

    • Resuspend purified histones in ammonium bicarbonate.

    • Perform chemical derivatization by adding propionic anhydride. This step converts primary amines on unmodified and monomethylated lysines to propionamides, preventing trypsin cleavage at these sites and improving chromatographic properties. Repeat this step.

    • Digest the derivatized histones with trypsin overnight at 37°C. Trypsin will now only cleave after arginine residues.

    • Perform a second round of propionylation to derivatize the newly created peptide N-termini.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid.

    • Desalt and concentrate the peptides using a C18 StageTip or similar desalting column.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • nLC-MS/MS Analysis:

    • Resuspend the peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Inject the sample into a nano-liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the peptides using a gradient of increasing acetonitrile over a C18 analytical column.

    • The mass spectrometer acquires data in a data-dependent acquisition (DDA) mode. It cycles between a full MS scan to measure peptide masses and several MS/MS scans to fragment selected peptides, revealing their sequence and modification sites.

  • Data Analysis:

    • Process the raw MS data using specialized software (e.g., MaxQuant, Mascot, Proteome Discoverer).

    • Search the MS/MS spectra against a histone sequence database, specifying the potential modifications (e.g., propionylation, acetylation, methylation) to identify the modified peptides.

    • Quantify the relative abundance of each modification by comparing the peak areas of the corresponding peptides across different samples.

ChIP_Seq_Workflow node_start 1. In Vivo Cross-linking (Formaldehyde) node_lysis 2. Cell Lysis & Chromatin Shearing (Sonication) node_start->node_lysis node_ip 3. Immunoprecipitation (IP) (Modification-specific antibody) node_lysis->node_ip node_wash 4. Wash & Elute node_ip->node_wash node_reverse 5. Reverse Cross-links & Purify DNA node_wash->node_reverse node_library 6. Library Preparation (End-repair, A-tailing, Adapter ligation) node_reverse->node_library node_seq 7. High-Throughput Sequencing node_library->node_seq node_analysis 8. Bioinformatic Analysis (Alignment, Peak Calling, Annotation) node_seq->node_analysis node_end Genome-wide Modification Map node_analysis->node_end

Caption: A typical experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Conclusion

The profound evolutionary conservation of the histone H3 N-terminal tail sequence and its post-translational modification sites highlights its non-negotiable role in the regulation of the eukaryotic genome. This stability provides a common language for chromatin-modifying enzymes and effector proteins from yeast to humans, governing fundamental processes of life. The methodologies detailed herein provide a robust framework for researchers to probe this intricate system. For drug development professionals, the unwavering nature of this epigenetic hub presents a conserved and attractive target for therapeutic strategies aimed at correcting the aberrant epigenetic landscapes that underlie many human diseases. Understanding this conserved blueprint is, therefore, central to advancing both fundamental biology and translational medicine.

References

A Technical Guide to Histone H3 (1-20) Modifications: Roles in Developmental Biology and Cell Fate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The N-Terminal Tail of Histone H3 as a Regulatory Hub

The N-terminal tails of core histones, particularly Histone H3, function as critical platforms for a diverse array of post-translational modifications (PTMs). These modifications, occurring within the first 20 amino acids, constitute a significant portion of the "histone code," a hypothesis suggesting that specific combinations of PTMs can be read by cellular machinery to dictate downstream biological outcomes. In the context of developmental biology, the dynamic addition and removal of these marks on the H3 tail are fundamental to the regulation of chromatin structure, DNA accessibility, and gene expression.[1][2] This intricate signaling network governs pivotal cellular processes, including the maintenance of pluripotency, lineage commitment, and the precise orchestration of gene expression programs that drive embryonic development.[3][4] This guide provides an in-depth technical overview of key H3 (1-20) modifications, their functional roles, the experimental protocols used for their study, and their implications for therapeutic discovery.

Key Histone H3 (1-20) Modifications and Their Functional Roles

The N-terminal tail of Histone H3 is a hotspot for modifications, with lysine (B10760008) (K) and arginine (R) residues being primary targets. The most extensively studied of these include methylation and acetylation.

Lysine Methylation: A Versatile Signal

Lysine methylation is a highly versatile modification, existing in mono-, di-, and tri-methylated states, each often having distinct functional consequences.

  • H3 Lysine 4 Trimethylation (H3K4me3): Predominantly associated with the transcription start sites (TSSs) of active or poised genes, H3K4me3 is a hallmark of transcriptional activation.[5][6] It facilitates gene expression by recruiting chromatin remodeling complexes, such as the NURF complex, which makes DNA more accessible to the transcriptional machinery.[7] In embryonic stem cells (ESCs), H3K4me3 is found at key developmental genes, holding them in a "bivalent" state, ready for rapid activation upon differentiation cues.[7][8] The breadth of H3K4me3 domains is also functionally significant; broad domains (wider than 5 kb) are linked to genes that define cell identity and function and are associated with enhanced transcriptional consistency.[9][10][11]

  • H3 Lysine 9 Trimethylation (H3K9me3): In stark contrast to H3K4me3, H3K9me3 is a canonical mark of condensed, silent heterochromatin.[4][12] It plays a crucial role in silencing repetitive DNA elements and repressing lineage-inappropriate genes, thereby acting as a barrier to cell fate changes and helping to maintain cellular identity.[4][13] During early embryonic development, H3K9me3 undergoes extensive reprogramming.[12][14] For instance, high-resolution mapping in mouse embryos has shown that while H3K9me3 is present on some developmental genes in oocytes, it is largely lost by the two-cell stage before being re-established in a lineage-specific manner after implantation.[4][14]

  • H3 Lysine 27 Trimethylation (H3K27me3): This repressive mark is deposited by the Polycomb Repressive Complex 2 (PRC2) and is essential for the stable silencing of key developmental genes, including the HOX gene clusters, during embryogenesis and lineage commitment.[3][13] Unlike the highly compacted chromatin associated with H3K9me3, H3K27me3-marked regions can remain accessible to transcription factors, suggesting a distinct, "facultative" mode of silencing that allows for more dynamic regulation.[12][13] The establishment of H3K27me3 is a developmentally timed event, with levels increasing significantly from the blastula to gastrula stage in organisms like Xenopus tropicalis.[3]

Bivalent Domains: Poised for Activation

In pluripotent cells, the promoters of many key developmental genes are simultaneously marked by both the activating H3K4me3 and the repressive H3K27me3.[7] This "bivalent" state is thought to keep genes silenced but poised for rapid activation upon receiving differentiation signals.[7] During differentiation, the bivalent domain is resolved by the removal of one of the marks, leading to either stable gene activation (loss of H3K27me3) or repression (loss of H3K4me3). In early embryos, however, bivalency appears to be relatively infrequent and unstable compared to its status in derived embryonic stem cells.[10][11]

Lysine Acetylation: An Activating Mark

Histone acetylation, particularly on H3K9, H3K14, and H3K27, is strongly associated with active transcription.[6][15][16] This modification is catalyzed by histone acetyltransferases (HATs) and removed by histone deacetylases (HDACs).[15] Acetylation neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between histones and DNA, leading to a more open and transcriptionally permissive chromatin structure.[17]

  • H3K27 Acetylation (H3K27ac): This mark is particularly prominent at active enhancer regions. H3K27ac and H3K27me3 are mutually exclusive on the same lysine residue and often exhibit an antagonistic relationship. The presence of H3K27ac can prevent the deposition of the repressive H3K27me3 mark by PRC2, thereby maintaining genes in an active state.[18] During embryogenesis, the levels of these two marks show complementary temporal profiles; in Drosophila embryos, H3K27ac is high in early stages and decreases as H3K27me3 levels rise.[18]

Quantitative Analysis of H3 Modifications During Development

Quantifying the dynamic changes in histone modifications across developmental stages is crucial for understanding their regulatory roles. Immunofluorescence and mass spectrometry are key techniques for this purpose.

Table 1: Dynamic Changes of H3K4me3 and H3K27me3 During In Vivo Rabbit Embryo Development

Developmental Stage% of Nuclei Positive for H3K4me3% of Nuclei Positive for H3K27me3Key Developmental Event
Oocyte100%0%Maternal Genome
1- to 4-Cell100%0%Zygotic Genome Activation
8-Cell97.2%0%Minor decrease in H3K4me3
16-Cell94.4%0%Compaction
Morula86.7%25.9%First lineage specification begins
Blastocyst76.2%34.2%ICM and Trophectoderm formation

Data summarized from an immunofluorescence study on in vivo-derived rabbit embryos.[19] The decline in global H3K4me3 and the dramatic increase in H3K27me3 from the morula stage onward highlight a key epigenetic transition as cells begin to commit to specific lineages.

Visualizing Epigenetic Regulation and Workflows

Diagrams are essential for conceptualizing the complex interplay of histone-modifying enzymes and the workflows used to study them.

The "Writers, Readers, Erasers" Paradigm

The state of any histone modification is dynamically controlled by three classes of proteins. "Writers" (e.g., methyltransferases, acetyltransferases) add marks, "erasers" (e.g., demethylases, deacetylases) remove them, and "readers" (e.g., proteins with bromodomains or chromodomains) recognize specific marks and recruit other factors to effect downstream functions.

G cluster_legend Functional Classes DNA DNA H3 Histone H3 Tail Eraser ERASER (e.g., KDM, HDAC) H3->Eraser Removes Mark Reader READER (e.g., Chromodomain protein) H3->Reader Binds Mark Writer WRITER (e.g., KMT, HAT) Writer->H3 Adds Mark Reader->H3 Recruits Effector Proteins Writer_L Writer Eraser_L Eraser Reader_L Reader

Caption: Dynamic regulation of histone modifications by writer, eraser, and reader proteins.

Antagonism between H3K27ac and H3K27me3

At enhancers and promoters, a competitive relationship exists between acetylation and methylation at H3K27. The presence of one mark can inhibit the establishment of the other, leading to a binary switch between gene activation and repression.

G HATs HATs (p300/CBP) PRC2 PRC2 Complex (EZH2) HATs->PRC2 Inhibit H3K27ac H3K27ac (Active Chromatin) HATs->H3K27ac Catalyzes PRC2->HATs Inhibit H3K27me3 H3K27me3 (Repressed Chromatin) PRC2->H3K27me3 Catalyzes

Caption: Antagonistic relationship between H3K27ac and H3K27me3 at regulatory elements.

Experimental Protocols for Studying H3 Modifications

A suite of powerful molecular biology techniques allows for the genome-wide mapping and quantification of histone modifications.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

ChIP-seq remains a cornerstone technique for mapping the genome-wide location of histone modifications. It involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the modification of interest with a specific antibody, and sequencing the associated DNA.

ChIP_Seq_Workflow A 1. Cross-linking Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. B 2. Chromatin Shearing Chromatin is fragmented by sonication or enzymatic digestion. A->B C 3. Immunoprecipitation (IP) An antibody specific to the histone mark (e.g., anti-H3K4me3) is used to pull down chromatin fragments. B->C D 4. DNA Purification Cross-links are reversed, and the associated DNA is purified. C->D E 5. Library Preparation Sequencing adapters are ligated to the DNA fragments. D->E F 6. High-Throughput Sequencing DNA library is sequenced. E->F G 7. Data Analysis Reads are mapped to the genome to identify regions of enrichment (peaks). F->G

Caption: Standard experimental workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Detailed Protocol: ChIP-seq (This is a generalized protocol; optimization is required for specific cell types and antibodies.)

  • Cell Fixation: Treat ~10-20 million cells with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[20]

  • Cell Lysis and Chromatin Shearing: Lyse cells to isolate nuclei. Resuspend nuclei in a shearing buffer and fragment chromatin to an average size of 200-600 bp using sonication or micrococcal nuclease (MNase) digestion.

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K27me3).

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA by performing end-repair, A-tailing, and adapter ligation. Amplify the library via PCR and perform high-throughput sequencing.[21][22]

  • Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment compared to an input control.

CUT&RUN (Cleavage Under Targets and Release Using Nuclease)

CUT&RUN is a newer, more efficient alternative to ChIP-seq that requires fewer cells and provides a higher signal-to-noise ratio.[23] It avoids formaldehyde cross-linking and sonication, instead using an antibody to tether a Protein A-MNase (pA-MNase) fusion protein to the target modification, which then cleaves the adjacent DNA.

CUT_RUN_Workflow A 1. Cell Permeabilization Unfixed cells are bound to Concanavalin A beads and permeabilized. B 2. Antibody Binding Primary antibody specific to the histone mark is added and binds to its target in situ. A->B C 3. pA-MNase Binding pA-MNase fusion protein is added and binds to the antibody. B->C D 4. Targeted Cleavage MNase is activated by adding Ca++, cleaving the DNA surrounding the target. C->D E 5. Fragment Release & DNA Purification The cleaved fragments diffuse out of the nucleus and are purified. D->E F 6. Library Prep & Sequencing Sequencing libraries are prepared and sequenced. E->F G 7. Data Analysis Reads are mapped to identify cleavage sites. F->G ATAC_Seq_Workflow A 1. Nuclei Isolation Isolate intact nuclei from a small number of cells (e.g., 50,000). B 2. Tagmentation Incubate nuclei with hyperactive Tn5 transposase loaded with sequencing adapters. A->B C 3. DNA Purification Purify the 'tagmented' DNA fragments. B->C D 4. Library Amplification Amplify the library using PCR. C->D E 5. Sequencing & Analysis Sequence the library and map reads to identify open chromatin regions. D->E

References

Basic biochemical and biophysical properties of synthetic Histone H3 (1-20) peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Biochemical and Biophysical Properties of Synthetic Histone H3 (1-20) Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-terminal tail of Histone H3, particularly the first 20 amino acids (H3 1-20), is a critical hub for epigenetic regulation. This region is subject to a dense array of post-translational modifications (PTMs) that collectively form a "histone code," dictating chromatin structure and gene expression. Synthetic peptides corresponding to H3 (1-20) are invaluable tools for dissecting the mechanisms of this code, enabling detailed biochemical and biophysical characterization of how specific PTMs influence the structure, dynamics, and interactions of the H3 tail. This guide provides a comprehensive overview of the core biochemical and biophysical properties of these synthetic peptides, methodologies for their study, and their role in relevant signaling pathways.

Biochemical Properties

The biochemical character of the Histone H3 (1-20) peptide is largely defined by its amino acid sequence and the covalent modifications it can undergo.

Amino Acid Sequence and Intrinsic Properties

The human Histone H3 (1-20) sequence is: ARTKQTARKSTGGKAPRKQL .

This sequence is rich in basic amino acids (Arginine - R, Lysine (B10760008) - K), giving the peptide a net positive charge at physiological pH. This positive charge is fundamental to its interaction with the negatively charged phosphate (B84403) backbone of DNA.[1]

Post-Translational Modifications (PTMs)

The H3 (1-20) region is a hotbed for a variety of PTMs, which dynamically alter its chemical properties and biological function.[2] These modifications are installed by "writer" enzymes and removed by "erasers."[3]

  • Acetylation: The addition of an acetyl group to the ε-amino group of lysine residues neutralizes their positive charge.[4] Lysine acetylation, particularly at K9 and K14, is generally associated with transcriptional activation.

  • Methylation: Lysine and arginine residues can be mono-, di-, or trimethylated. Unlike acetylation, lysine methylation does not neutralize the positive charge but adds bulk and hydrophobicity. The functional outcome of methylation is context-dependent: H3K4 methylation is a hallmark of active transcription, while H3K9 methylation is associated with gene silencing.

  • Phosphorylation: The addition of a phosphate group to serine or threonine residues introduces a negative charge. Phosphorylation of Serine 10 (S10) is involved in chromosome condensation during mitosis and in transcriptional activation in response to signaling cascades.

Table 1: Common Post-Translational Modifications on Histone H3 (1-20) and their Biochemical Effects

ResidueModificationWriter Enzymes (Examples)Eraser Enzymes (Examples)Effect on ChargeAssociated Function
K4Methylation (me1/2/3)SETD1A/B, MLL1-4KDM1A/B, KDM5A-DNo changeTranscriptional activation
R8Methylation (me1/2a/2s)PRMT5-No changeTranscriptional repression
K9Acetylation (ac)GCN5, PCAFHDAC1, SIRT1NeutralizationTranscriptional activation
K9Methylation (me1/2/3)SUV39H1, SETDB1KDM3A/B, KDM4A-DNo changeTranscriptional repression
S10Phosphorylation (ph)AURKB, MSK1/2PP1, PP2AAdds Negative ChargeMitosis, Transcriptional activation
K14Acetylation (ac)GCN5, p300/CBPHDACsNeutralizationTranscriptional activation
K18Acetylation (ac)p300/CBPSIRT6NeutralizationTranscriptional activation

Biophysical Properties

The biophysical properties of H3 (1-20) peptides, such as their structure and interactions, are intimately linked to their PTM status.

Structural Characteristics

The unmodified H3 (1-20) peptide is intrinsically disordered, lacking a stable three-dimensional structure in solution. However, it can transiently populate secondary structures such as α-helices and β-strands. PTMs can influence these conformational ensembles. For instance, certain combinations of modifications can alter the stability of helical conformations.

  • Circular Dichroism (CD) Spectroscopy: This technique is widely used to assess the secondary structure content of peptides in solution. The random-coil nature of H3 (1-20) is confirmed by CD spectra.

Interactions with "Reader" Proteins

A key function of PTMs on the H3 tail is to create docking sites for "reader" proteins, which contain specialized domains that recognize specific modifications. These interactions are crucial for downstream biological events.

  • PHD Fingers: Plant Homeodomain (PHD) fingers are a class of reader domains that can recognize different methylation states of H3K4. For example, the PHD finger of BPTF binds preferentially to H3K4me3.

  • Chromodomains: These domains are known to bind to methylated lysine residues, such as H3K9me3, which is a binding site for Heterochromatin Protein 1 (HP1).

  • 14-3-3 Proteins: These proteins recognize phosphorylated motifs, and their binding to the H3 tail is enhanced by phosphorylation at S10, often in combination with acetylation at K9 or K14.

Table 2: Quantitative Binding Affinities (Kd) of H3 (1-20) Peptides with Reader Domains

H3 (1-20) Peptide ModificationReader Protein (Domain)TechniqueDissociation Constant (Kd)Reference
UnmodifiedPHRF1 (PHD)Fluorescence Polarization2.60 ± 0.29 µM
H3K4me3Spindlin1Fluorescence PolarizationData in reference
H3K9me3S10ph---
H3S10phK14ac14-3-3ζFluorescence Polarization2.7 ± 0.3 µM
H3K4me0AIRE (PHD1)NMRData in reference

Experimental Protocols

Detailed characterization of synthetic H3 (1-20) peptides relies on a suite of established experimental techniques.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): H3 (1-20) peptides and their modified versions are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

  • Purification: The synthesized crude peptide is purified to high homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Analysis of Post-Translational Modifications
  • Mass Spectrometry (MS): This is the gold standard for identifying and quantifying PTMs on histone peptides.

    • Bottom-up MS: The peptide is digested with a protease (e.g., Glu-C or Arg-C), and the resulting fragments are analyzed by LC-MS/MS.

    • Top-down/Middle-down MS: The intact peptide is introduced into the mass spectrometer and fragmented, allowing for the localization of multiple PTMs on a single molecule.

Structural Analysis
  • Circular Dichroism (CD) Spectroscopy:

    • Dissolve the lyophilized H3 (1-20) peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Determine the peptide concentration accurately using UV absorbance at 205 nm or a colorimetric assay.

    • Acquire CD spectra in the far-UV region (e.g., 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

    • The resulting spectrum, characterized by a strong negative band around 198 nm, is indicative of a random coil conformation.

Binding Affinity Measurements
  • Fluorescence Polarization (FP):

    • A fluorescently labeled H3 (1-20) peptide (the tracer) is used.

    • The tracer is incubated with varying concentrations of the reader protein.

    • Binding of the larger protein to the small fluorescent peptide causes the complex to tumble more slowly in solution, resulting in an increase in the polarization of the emitted light.

    • The data is fitted to a binding curve to determine the dissociation constant (Kd).

  • Isothermal Titration Calorimetry (ITC):

    • The reader protein is placed in the sample cell of the calorimeter, and the H3 (1-20) peptide is in the injection syringe.

    • The peptide is titrated into the protein solution in a series of small injections.

    • The heat released or absorbed upon binding is measured directly.

    • ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Signaling Pathways and Logical Relationships

The modification status of the H3 (1-20) tail is dynamically regulated by upstream signaling pathways, which in turn influences downstream cellular processes.

The MAPK/ERK Pathway and H3S10 Phosphorylation

Stimulation of neuronal cells with agonists for dopamine, muscarinic acetylcholine, or glutamate (B1630785) receptors can activate the Mitogen-Activated Protein Kinase (MAPK) pathway. This leads to the activation of kinases like MSK1/2, which then phosphorylate H3 at Serine 10. This phosphorylation event, often coupled with acetylation at K14, is linked to the transcriptional activation of immediate-early genes like c-fos.

MAPK_H3S10_Pathway Receptor GPCR / Receptor Tyrosine Kinase MAPK_Cascade MAPK Cascade (Ras/Raf/MEK/ERK) Receptor->MAPK_Cascade MSK1_2 MSK1/2 MAPK_Cascade->MSK1_2 activates H3S10 Histone H3 (S10) MSK1_2->H3S10 phosphorylates H3S10ph H3S10ph Gene_Activation Immediate-Early Gene Activation (e.g., c-fos) H3S10ph->Gene_Activation promotes

MAPK signaling pathway leading to H3S10 phosphorylation.
Experimental Workflow for Characterizing Peptide-Protein Interactions

The process of identifying and quantifying the interaction between a modified H3 (1-20) peptide and a putative reader protein follows a logical workflow, often starting with a qualitative screen followed by quantitative validation.

Experimental_Workflow Synthesis Synthesize Modified H3 (1-20) Peptide Purification RP-HPLC Purification Synthesis->Purification QC Mass Spectrometry (Quality Control) Purification->QC Screening Initial Binding Screen (e.g., Peptide Array) QC->Screening Validation Quantitative Validation Screening->Validation Positive 'Hit' FP Fluorescence Polarization (FP) Validation->FP ITC Isothermal Titration Calorimetry (ITC) Validation->ITC Conclusion Determine Binding Affinity (Kd) and Thermodynamics FP->Conclusion ITC->Conclusion

Workflow for peptide-protein interaction analysis.

Conclusion

Synthetic Histone H3 (1-20) peptides are indispensable reagents for the epigenetics and drug discovery communities. They provide a reductionist system to quantitatively investigate the impact of specific PTMs on the structure and interaction landscape of the H3 tail. By employing a combination of biochemical and biophysical techniques, researchers can elucidate the molecular grammar of the histone code, paving the way for the development of novel therapeutics that target the epigenetic machinery.

References

Decoding the Histone H3 N-Terminal Interactome: A Technical Guide to Identifying Binding Partners in Nuclear Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of Histone H3 (H3) is a critical hub for epigenetic regulation, undergoing a symphony of post-translational modifications (PTMs) that dictate chromatin structure and gene expression. The specific proteins that recognize and bind to the first 20 amino acids of this tail, often referred to as "readers," are key players in translating the histone code into downstream biological outcomes. Their identification is paramount for understanding fundamental cellular processes and for the development of novel therapeutic agents targeting epigenetic pathways.

This in-depth technical guide provides a comprehensive overview of the core methodologies employed for the initial identification of Histone H3 (1-20) binding partners from nuclear extracts. It details the experimental protocols, presents quantitative data in a structured format, and visualizes the intricate workflows and conceptual relationships involved in this area of research.

Core Methodological Approach: Affinity Purification Coupled with Mass Spectrometry

The cornerstone for identifying histone binding partners is affinity purification, a technique that utilizes a "bait" molecule—in this case, a synthetic peptide mimicking the Histone H3 (1-20) tail—to capture interacting "prey" proteins from a complex mixture like a nuclear extract. These captured proteins are then identified and quantified using high-resolution mass spectrometry.

Key Experimental Stages:
  • Bait Preparation: Synthesis of biotinylated peptides corresponding to the first 20 amino acids of the Histone H3 N-terminus. These peptides can be unmodified or carry specific PTMs, such as methylation or acetylation at key lysine (B10760008) residues, to investigate the modification-dependent binding of reader proteins.[1][2][3]

  • Nuclear Extract Preparation: Isolation of nuclei from cultured cells followed by extraction of nuclear proteins. This process is critical for obtaining a concentrated source of potential binding partners.[1][3]

  • Affinity Purification (Pull-down Assay): Incubation of the biotinylated histone peptides with the nuclear extract. The peptides are typically immobilized on streptavidin-coated beads, facilitating the capture of peptide-protein complexes.[1][3][4]

  • Elution and Protein Identification: Washing the beads to remove non-specific binders, followed by elution of the specifically bound proteins. These proteins are then identified and quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

Visualizing the Workflow

The overall experimental workflow for identifying Histone H3 (1-20) binding partners can be visualized as a multi-step process.

Experimental_Workflow cluster_bait Bait Preparation cluster_prey Prey Preparation cluster_interaction Interaction & Capture cluster_analysis Analysis Peptide_Synthesis Synthetic H3(1-20) Peptide (Unmodified or with PTMs) Biotinylation Biotinylation Peptide_Synthesis->Biotinylation Immobilization Immobilization on Streptavidin Beads Biotinylation->Immobilization Cell_Culture Cell Culture Nuclear_Isolation Nuclear Isolation Cell_Culture->Nuclear_Isolation Nuclear_Extraction Nuclear Extract Preparation Nuclear_Isolation->Nuclear_Extraction Incubation Incubation of Bait and Prey Nuclear_Extraction->Incubation Immobilization->Incubation Washing Washing Steps Incubation->Washing Elution Elution of Bound Proteins Washing->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Data_Analysis Data Analysis & Protein Identification MS_Analysis->Data_Analysis

Caption: A generalized workflow for the identification of Histone H3 (1-20) binding partners.

Detailed Experimental Protocols

Success in identifying bona fide binding partners hinges on meticulous execution of the experimental protocols. Below are detailed methodologies for the key steps.

Preparation of Nuclear Extracts

This protocol is adapted from established methods for preparing nuclear extracts from HeLa cells.[1][3]

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

    • Allow cells to swell on ice and then lyse them using a Dounce homogenizer.

  • Nuclear Isolation:

    • Centrifuge the lysate to pellet the nuclei.

    • Wash the nuclear pellet with the hypotonic buffer.

  • Nuclear Protein Extraction:

    • Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors).[1]

    • Stir the suspension gently on a rotating platform at 4°C.

    • Centrifuge at high speed to pellet the chromatin and other insoluble material.

    • The supernatant, containing the soluble nuclear proteins, is the nuclear extract.

Affinity Purification of H3 (1-20) Binding Proteins

This protocol outlines the steps for a pull-down assay using biotinylated histone peptides.[1][3]

  • Bead Preparation:

    • Wash streptavidin-coated magnetic beads with a suitable buffer (e.g., Tris-buffered saline with Tween 20, TBST) to remove preservatives.

  • Peptide Immobilization:

    • Incubate the beads with the biotinylated Histone H3 (1-20) peptide to allow for binding.

    • Wash the beads to remove any unbound peptide.

  • Binding Reaction:

    • Incubate the peptide-coupled beads with the prepared nuclear extract. The incubation is typically performed at 4°C with gentle rotation to allow for protein-peptide interactions.[1]

  • Washing:

    • After incubation, collect the beads using a magnetic stand and discard the supernatant.

    • Perform a series of washes with a wash buffer (e.g., a buffer with a physiological salt concentration and a mild detergent) to remove non-specifically bound proteins.[1]

  • Elution:

    • Elute the bound proteins from the beads using an elution buffer (e.g., a low pH solution like 0.1 M glycine-HCl, pH 2.5, or a buffer containing a high concentration of a denaturant like SDS).

Mass Spectrometry Analysis

The eluted proteins are typically subjected to in-solution or in-gel digestion with trypsin before analysis by LC-MS/MS. Quantitative analysis can be performed using label-free methods or stable isotope labeling approaches like SILAC (Stable Isotope Labeling with Amino acids in Cell culture).[1][2][5]

Quantitative Data Presentation

A crucial aspect of these studies is the quantitative comparison of proteins binding to modified versus unmodified histone tails. The use of SILAC allows for the direct comparison of protein abundance between two samples within the same mass spectrometry run.[1][5]

Table 1: Representative Quantitative Data for H3K9me3 Binding Partners

ProteinGeneSILAC Ratio (H3K9me3 / Unmodified H3)Function
CBX5HP1α> 5.0Heterochromatin formation, transcriptional repression
CBX1HP1β> 5.0Heterochromatin formation, transcriptional repression
CBX3HP1γ> 3.0Heterochromatin formation, transcriptional repression
ATRXATRX~ 2.5Chromatin remodeling, DNA methylation
DAXXDAXX~ 2.5Transcriptional repression, apoptosis

Note: The SILAC ratios are illustrative and based on findings from multiple studies. Actual values will vary depending on the experimental conditions.

Signaling and Interaction Pathways

The binding of reader proteins to the Histone H3 tail is a key event in the initiation of various signaling cascades that ultimately affect gene expression.

Signaling_Pathway cluster_histone_mod Histone Modification cluster_reader Reader Protein Binding cluster_effector Effector Complex Recruitment cluster_outcome Downstream Biological Outcome H3_tail Histone H3 (1-20) Tail PTM Post-Translational Modifications (e.g., H3K9me3) H3_tail->PTM Reader Reader Protein (e.g., HP1) PTM->Reader recruits Effector Effector Complex (e.g., Suv39h1, DNMTs) Reader->Effector recruits Chromatin_Compaction Chromatin Compaction Effector->Chromatin_Compaction Gene_Silencing Gene Silencing Chromatin_Compaction->Gene_Silencing

Caption: A simplified model of a signaling pathway initiated by a histone PTM.

Conclusion

The identification of Histone H3 (1-20) binding partners is a dynamic field of research with significant implications for both basic science and medicine. The methodologies outlined in this guide provide a robust framework for researchers to uncover the intricate protein-histone interaction networks that govern chromatin function. As our understanding of the histone code and its readers expands, so too will the opportunities for developing targeted therapies for a host of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Biotinylated Histone H3 (1-20) for Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone post-translational modifications (PTMs) represent a critical layer of epigenetic regulation, influencing chromatin structure and gene expression. The N-terminal tail of Histone H3 is a hub for numerous PTMs that are recognized by specific "reader" proteins, which in turn recruit effector complexes to modulate chromatin function. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of a biotinylated Histone H3 (1-20) peptide. Furthermore, it outlines a comprehensive procedure for utilizing this peptide as a molecular bait in pull-down assays to identify and isolate interacting proteins from cellular extracts. These methods are foundational for investigating the histone code and discovering potential therapeutic targets within the epigenetic landscape.

Synthesis of Biotinylated Histone H3 (1-20) Peptide

The synthesis of the biotinylated Histone H3 (1-20) peptide (Sequence: ARTKQTARKSTGGKAPRKQL) is achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. Biotin (B1667282) is incorporated at the N-terminus to ensure its accessibility for binding to streptavidin.

Key Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Biotin

  • Coupling agents: HCTU (or HATU, HOBt/DIC)

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection agent: 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the peptide. Automated synthesizers can also be programmed to perform these steps.

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-L-Gln(Trt)-OH) by dissolving it with a coupling agent (e.g., HCTU) and DIEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling completion using a ninhydrin (B49086) test.

    • Wash the resin extensively with DMF and DCM.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the H3 (1-20) sequence.

  • N-terminal Biotinylation:

    • After the final amino acid has been coupled and its Fmoc group removed, couple biotin to the free N-terminus.

    • Dissolve biotin and coupling reagents in a mixture of DMF and DMSO and add to the peptide-resin. Allow the reaction to proceed for 2-4 hours.[3]

  • Cleavage and Deprotection:

    • Wash the final biotinylated peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude synthetic peptide contains the desired product along with various impurities from incomplete reactions.[4] Purification is essential to ensure high-quality bait for pull-down assays.

Peptide Purification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides based on their hydrophobicity.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).

  • Chromatography:

    • Equilibrate a C18 RP-HPLC column with a starting buffer (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% acetonitrile over 60 minutes).

    • Monitor the elution profile by measuring UV absorbance at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool fractions that meet the desired purity level (typically >95%).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Characterization by Mass Spectrometry

Mass spectrometry (MS) is used to confirm that the purified peptide has the correct molecular weight, confirming its identity.

  • Sample Preparation: Prepare a dilute solution of the purified peptide.

  • MS Analysis: Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Interpretation: Compare the observed mass-to-charge (m/z) ratio with the theoretical molecular weight of the biotinylated Histone H3 (1-20) peptide.

Expected Yield and Purity

The yield and purity of synthetic peptides can vary significantly based on the sequence and synthesis protocol. However, typical outcomes for a 20-amino acid peptide are summarized below.

ParameterTypical ValueMethod of Determination
Crude Peptide Yield 60-80%Gravimetric
Purity After RP-HPLC >95%Analytical RP-HPLC
Overall Purified Yield 10-30%Gravimetric
Identity Confirmation Expected Mass ± 1 DaMass Spectrometry

Table 1: Summary of typical quantitative data for the synthesis and purification of a 20-amino acid peptide.

Pull-Down Assay Protocol

This assay uses the biotinylated H3(1-20) peptide immobilized on streptavidin-coated beads to capture interacting proteins ("readers") from a cell lysate. An unmodified H3(1-20) peptide should be used as a negative control to distinguish specific binders from non-specific interactions.

Workflow Diagram

G cluster_prep I. Peptide & Bead Preparation cluster_lysate II. Lysate Preparation cluster_binding III. Binding & Elution cluster_analysis IV. Downstream Analysis b_peptide Biotinylated H3(1-20) Peptide immobilize Immobilize Peptide on Beads b_peptide->immobilize sa_beads Streptavidin Beads sa_beads->immobilize incubate Incubate Lysate with Peptide-Beads immobilize->incubate cells Cell Culture lysis Nuclear or Whole Cell Lysis cells->lysis preclear Pre-clear Lysate (with empty beads) lysis->preclear preclear->incubate wash Wash Beads (remove non-specific binders) incubate->wash elute Elute Bound Proteins (e.g., SDS buffer, high salt) wash->elute sds_page SDS-PAGE elute->sds_page analysis Western Blot (Candidate) or Mass Spectrometry (Discovery) sds_page->analysis pull_down start_label 1. Components bead Streptavidin Bead immobilized_complex Bead Biotin-H3(1-20) peptide Biotin-H3(1-20) reader Reader Protein final_complex Bead Biotin-H3(1-20) Reader Protein other_prot Other Proteins immobilize_label 2. Immobilization immobilized_complex->final_complex:bead Specific Binding binding_label 3. Incubation with Lysate

References

Application of Histone H3 (1-20) Peptide as a Substrate for Histone Methyltransferase (HMT) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-terminal tail of histone H3, particularly the first 20 amino acids (H3 1-20), is a primary substrate for a multitude of histone methyltransferases (HMTs). This peptide fragment encompasses key lysine (B10760008) (K) and arginine (R) residues that are subject to methylation, a critical post-translational modification involved in the regulation of gene expression and chromatin structure. The use of the H3 (1-20) peptide in biochemical assays provides a versatile and specific tool for studying the activity of HMTs, screening for inhibitors, and elucidating the mechanisms of epigenetic regulation.

The H3 (1-20) peptide is a substrate for several important HMTs, including the lysine methyltransferases G9a, SUV39H1, and SETD2, as well as protein arginine methyltransferases (PRMTs) like CARM1 (PRMT4) which methylates arginine residues within the histone tail.[1][2][3][4] The specificity of different HMTs for distinct lysine or arginine residues within this peptide makes it an invaluable tool for dissecting the individual activities of these enzymes. For instance, SUV39H1 and G9a are known to methylate lysine 9 (H3K9), a mark generally associated with transcriptional repression.[1][5][6] In contrast, other enzymes target different residues, such as H3K4, which is linked to active transcription.[1]

In the realm of drug discovery, HMTs are increasingly recognized as promising therapeutic targets for various diseases, including cancer. The development of robust and reliable HMT assays is therefore crucial for identifying and characterizing novel inhibitors. Assays utilizing the H3 (1-20) peptide offer a simplified and controlled system to screen compound libraries for their ability to modulate HMT activity. These assays can be adapted to various detection formats, including radiometric, colorimetric, and luminescence-based methods, allowing for high-throughput screening (HTS) applications.[6][7][8]

Quantitative Data Summary

The following table summarizes key kinetic parameters for various HMTs using the Histone H3 (1-20) peptide or similar short H3 peptides as a substrate. These values are essential for designing and interpreting HMT assays, as they provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

EnzymeSubstrateKm (μM)kcat (min⁻¹)Assay TypeReference
G9aH3 (1-21)1.46 - 2.38N/ARadiometric[7]
G9a homodimerH3 (1-20)~10~33Radiometric[9]
GLP homodimerH3 (1-20)~10~14Radiometric[9]
G9a-GLP heterodimerH3 (1-20)~10~33Radiometric[9]
SUV39H2H3 (1-21)5.77 - 23.6N/ARadiometric[7]

N/A: Not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for performing HMT assays using the Histone H3 (1-20) peptide as a substrate. Three common assay formats are described: a radiometric assay, a colorimetric ELISA-based assay, and a luminescence-based assay.

General Workflow for HMT Assays

HMT_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prep_Enzyme Prepare HMT Enzyme Reaction_Setup Set up Reaction Mix (Enzyme, Substrate, Buffer) Prep_Enzyme->Reaction_Setup Prep_Substrate Prepare H3 (1-20) Peptide Prep_Substrate->Reaction_Setup Prep_Cofactor Prepare SAM Cofactor Initiate_Reaction Initiate with SAM Prep_Cofactor->Initiate_Reaction Prep_Buffer Prepare Assay Buffer Prep_Buffer->Reaction_Setup Reaction_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection_Step Detection Method (e.g., Scintillation, Absorbance, Luminescence) Stop_Reaction->Detection_Step Data_Acquisition Acquire Data Detection_Step->Data_Acquisition Data_Analysis Analyze and Interpret Results Data_Acquisition->Data_Analysis

Caption: General workflow for a histone methyltransferase (HMT) assay.

Radiometric Filter Binding Assay

This protocol is adapted from standard radiometric HMT assays and is suitable for quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto the H3 (1-20) peptide.[7][10]

Materials:

  • Histone H3 (1-20) peptide

  • Recombinant HMT enzyme (e.g., G9a, SUV39H1)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 4 mM DTT

  • Stop Solution: 7.5 M Guanidine Hydrochloride

  • Phosphocellulose filter paper or plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the HMT reaction mix in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

    • 12.5 µL of 2x Assay Buffer

    • 2.5 µL of 10x H3 (1-20) peptide substrate (final concentration 1-10 µM)

    • Recombinant HMT enzyme (concentration to be optimized, e.g., 50-200 nM)

    • Nuclease-free water to a volume of 22.5 µL

  • To screen for inhibitors, add the test compound at this stage.

  • Initiate the reaction by adding 2.5 µL of 10x [³H]-SAM (final concentration 1-2 µM).

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 10 µL of Stop Solution.

  • Spot 10 µL of the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper 3-4 times with 75% phosphoric acid, followed by a final wash with ethanol.

  • Air-dry the filter paper.

  • Place the filter paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Colorimetric ELISA-Based Assay

This protocol is based on the principle of detecting the methylated H3 (1-20) peptide using a specific antibody in an ELISA format.[2][6]

Materials:

  • Biotinylated Histone H3 (1-20) peptide

  • Streptavidin-coated 96-well plate

  • Recombinant HMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 1 mM PMSF

  • Primary antibody specific for the methylated lysine/arginine of interest (e.g., anti-H3K9me2)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Coat the streptavidin-coated 96-well plate with biotinylated H3 (1-20) peptide (e.g., 1-2 µ g/well ) by incubating for 1 hour at room temperature.

  • Wash the wells 3 times with Wash Buffer.

  • Prepare the HMT reaction mix:

    • HMT enzyme in Assay Buffer

    • SAM (final concentration 10-100 µM)

  • Add the reaction mix to the wells and incubate at 37°C for 60-90 minutes.

  • Wash the wells 3 times with Wash Buffer.

  • Add the primary antibody diluted in Wash Buffer and incubate for 1 hour at room temperature.

  • Wash the wells 3 times with Wash Buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells 5 times with Wash Buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding Stop Solution.

  • Measure the absorbance at 450 nm using a microplate reader.

Luminescence-Based Assay

This protocol utilizes a universal, homogeneous assay format that measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of all SAM-dependent methyltransferase reactions.

Materials:

  • Histone H3 (1-20) peptide

  • Recombinant HMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Luminescence-based HMT assay kit (e.g., MTase-Glo™)

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the HMT reaction in a white opaque plate. For a 20 µL reaction, combine:

    • HMT enzyme

    • H3 (1-20) peptide (final concentration 1-10 µM)

    • SAM (final concentration 1-10 µM)

    • Assay Buffer to a final volume of 20 µL

  • Incubate at room temperature for 30-60 minutes.

  • Add the detection reagents from the luminescence-based HMT assay kit according to the manufacturer's instructions. This typically involves a two-step addition to convert SAH to ATP, which then drives a luciferase reaction.

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.

  • Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of SAH produced and thus to the HMT activity.

Enzymatic Reaction of Histone Methylation

Histone_Methylation_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products H3_peptide Histone H3 (1-20) Peptide (Substrate) HMT Histone Methyltransferase (HMT) H3_peptide->HMT SAM SAM (Methyl Donor) SAM->HMT Methylated_H3 Methylated H3 (1-20) Peptide HMT->Methylated_H3 SAH SAH (Byproduct) HMT->SAH

Caption: Enzymatic reaction of histone methylation by an HMT.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Histone H3 (1-20) Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for performing Chromatin Immunoprecipitation (ChIP) to study post-translational modifications (PTMs) on the N-terminal tail of Histone H3 (amino acids 1-20). This region is a critical hub for epigenetic regulation, and understanding the landscape of its modifications is essential for research in gene regulation, disease pathogenesis, and drug development.

Introduction to Histone H3 (1-20) PTMs

The N-terminal tail of histone H3, comprising the first 20 amino acids, protrudes from the nucleosome core and is subject to a dense array of post-translational modifications.[1][2][3] These modifications, including acetylation, methylation, phosphorylation, and ubiquitination, act as a "histone code" that is read by various effector proteins to regulate chromatin structure and gene expression.[4][5] For instance, acetylation of lysine (B10760008) residues on the H3 tail is generally associated with a more open chromatin structure and transcriptional activation.[6][7] Conversely, certain methylation marks can be indicative of either active or repressed chromatin states depending on the specific residue and the degree of methylation.[6][7]

The dynamic nature of these PTMs is regulated by a complex interplay of "writer" (e.g., acetyltransferases, methyltransferases, kinases) and "eraser" (e.g., deacetylases, demethylases, phosphatases) enzymes. These enzymes are often components of signaling pathways that respond to cellular and environmental cues, thereby linking external stimuli to changes in gene expression.[8]

Application: Studying H3 (1-20) PTMs in Drug Development

The enzymes that regulate histone PTMs are attractive targets for therapeutic intervention in a variety of diseases, including cancer and inflammatory disorders. ChIP-based assays are invaluable tools in this context for:

  • Target Validation: Confirming that a drug candidate modulates the activity of a specific histone modifying enzyme by assessing changes in the abundance of the target PTM at specific genomic loci.

  • Pharmacodynamic Biomarker Discovery: Identifying and validating histone PTMs as biomarkers to monitor drug activity and efficacy in preclinical and clinical studies.

  • Mechanism of Action Studies: Elucidating how a drug-induced change in a histone PTM landscape alters gene expression profiles and cellular phenotypes.

Quantitative Analysis of Histone H3 (1-20) PTMs

While traditional ChIP provides qualitative information about the presence of a PTM at a specific locus, quantitative approaches are often necessary for robust comparisons across different experimental conditions. Several methods have been developed to allow for more accurate quantification of histone modifications.[9][10][11] These techniques, such as spike-in ChIP and multiplexed ChIP, enable the normalization of ChIP signals and provide a more accurate measure of PTM abundance.[9][12][13]

The following table summarizes some of the key PTMs within the Histone H3 (1-20) region and commercially available antibodies that can be used for their immunoprecipitation.

Histone H3 PTMAmino Acid PositionFunction (General)Antibody Supplier ExampleRecommended Application & Dilution (Example)
Acetylation
H3K4acLysine 4Gene ActivationPTM BIOChIP: 6μ g/5x10 ^6 cells
H3K9acLysine 9Gene ActivationPTM BIOWB: 1:500-1:2000, ChIP: 6μ g/5x10 ^6 cells
H3K14acLysine 14Gene ActivationPTM BIOWB: 1:1000-1:5000, ChIP: 6μ g/5x10 ^6 cells
H3K18acLysine 18Gene ActivationPTM BIOWB: 1:1000-1:5000, ChIP: 6μ g/5x10 ^6 cells
Methylation
H3K4me1Lysine 4Enhancer markerPTM BIOWB: 1:1000-1:5000, ChIP: 6μ g/5x10 ^6 cells
H3K4me2Lysine 4Active PromotersPTM BIOWB: 1:1000-1:5000, ChIP: 6μ g/5x10 ^6 cells
H3K4me3Lysine 4Active PromotersPTM BIOWB: 1:1000-1:5000, ChIP: 6μ g/5x10 ^6 cells
H3K9me1Lysine 9Transcriptional RepressionPTM BIOWB: 1:1000-1:5000, ChIP: 6μ g/5x10 ^6 cells
H3K9me2Lysine 9HeterochromatinPTM BIOWB: 1:1000-1:5000, ChIP: 6μ g/5x10 ^6 cells
H3K9me3Lysine 9HeterochromatinPTM BIOWB: 1:1000-1:5000, ChIP: 6μ g/5x10 ^6 cells
Phosphorylation
H3S10phSerine 10Mitosis, Gene ActivationPTM BIOWB: 1:1000-1:5000, ChIP: 6μ g/5x10 ^6 cells

Note: This table provides examples and is not exhaustive. Researchers should always validate antibody specificity and optimize concentrations for their specific experimental conditions.[14]

Experimental Protocols

Two detailed protocols are provided below: a standard cross-linking ChIP (X-ChIP) protocol suitable for most applications, and a more advanced quantitative ChIP (qChIP) protocol incorporating spike-in controls for normalization.

Protocol 1: Standard Cross-Linking Chromatin Immunoprecipitation (X-ChIP)

This protocol is adapted from several sources and provides a robust method for analyzing the association of histone PTMs with specific DNA sequences.[15][16][17]

Materials:

  • Cell culture reagents

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • PBS (phosphate-buffered saline)

  • Cell lysis buffer (e.g., 5mM PIPES pH 8.0, 85mM KCl, 0.5% NP-40, with protease inhibitors)

  • Nuclei lysis buffer (e.g., 1% SDS, 10mM EDTA, 50mM Tris-HCl pH 8.1, with protease inhibitors)

  • ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2mM EDTA, 16.7mM Tris-HCl pH 8.1, 167mM NaCl)

  • Protein A/G magnetic beads

  • Antibody specific to the Histone H3 (1-20) PTM of interest

  • Normal IgG (negative control)

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer (1% SDS, 0.1M NaHCO3)

  • NaCl (5M)

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Cross-linking:

    • To cultured cells, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle swirling.[18]

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125mM and incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Fragmentation:

    • Lyse cells using a suitable cell lysis buffer.[19]

    • Isolate nuclei and resuspend in nuclei lysis buffer.

    • Fragment chromatin to a size range of 200-1000 bp using sonication. Optimization of sonication conditions is critical.[20]

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin in ChIP dilution buffer.

    • Set aside an aliquot of the diluted chromatin as "input" control.

    • Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.[20]

    • Add the specific antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Use a normal IgG as a negative control.

    • Add Protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.

  • Washes:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using elution buffer.

    • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.

    • Treat with RNase A and then Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a standard DNA purification kit.

  • Analysis:

    • Quantify the enriched DNA using qPCR with primers specific to target and control genomic regions.

Protocol 2: Quantitative ChIP (qChIP) with Spike-in Normalization

This protocol is based on the principles of spike-in ChIP-seq and is designed to provide a more accurate quantification of histone PTMs, which is particularly useful when global changes in histone modifications are expected.[13]

Additional Materials:

  • Spike-in chromatin from a different species (e.g., Drosophila melanogaster S2 cells for human samples).

  • Spike-in antibody that recognizes a histone modification present in the spike-in chromatin but not the experimental chromatin (or vice versa).

Procedure:

  • Prepare Experimental and Spike-in Chromatin:

    • Prepare cross-linked and sheared chromatin from your experimental cells as described in Protocol 1.

    • Separately, prepare cross-linked and sheared chromatin from the spike-in cells (e.g., S2 cells).

  • Spike-in Addition:

    • Before the immunoprecipitation step, add a fixed amount of spike-in chromatin to each experimental chromatin sample. The ratio of spike-in to experimental chromatin should be consistent across all samples.

  • Immunoprecipitation:

    • Perform the immunoprecipitation as described in Protocol 1, using the antibody against the histone PTM of interest.

    • In parallel, a separate immunoprecipitation can be performed with the spike-in specific antibody to confirm the efficiency of the spike-in procedure.

  • DNA Purification and Analysis:

    • Purify the DNA from the immunoprecipitated samples and the input.

    • Perform qPCR analysis using two sets of primers:

      • Primers specific to the target and control regions of the experimental genome.

      • Primers specific to a known region of the spike-in genome.

  • Data Normalization:

    • The amount of immunoprecipitated DNA from the experimental genome is normalized to the amount of immunoprecipitated DNA from the spike-in genome. This normalization corrects for technical variability between samples.

Visualization of Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the underlying biology, the following diagrams have been generated using Graphviz.

ChIP_Workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_purification Purification & Analysis start Start with Cultured Cells crosslink Cross-link with Formaldehyde start->crosslink quench Quench with Glycine crosslink->quench lysis Cell & Nuclei Lysis quench->lysis sonication Sonication to Shear Chromatin lysis->sonication input Take Input Sample sonication->input preclear Pre-clear with Beads sonication->preclear input->preclear add_ab Add Specific Antibody preclear->add_ab capture Capture with Protein A/G Beads add_ab->capture washes Wash Beads capture->washes elution Elute Chromatin washes->elution reverse Reverse Cross-links elution->reverse purify Purify DNA reverse->purify analysis qPCR or Sequencing purify->analysis

Caption: A generalized workflow for Chromatin Immunoprecipitation (ChIP).

MAPK_H3_Phosphorylation cluster_pathway MAP Kinase Signaling Pathway cluster_nuclear_events Nuclear Events stimulus Growth Factors, Stress ras Ras stimulus->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ms_kinase MSK1/2 erk->ms_kinase activates h3s10ph Histone H3 (Ser10 Phosphorylation) ms_kinase->h3s10ph phosphorylates gene_activation Gene Activation h3s10ph->gene_activation

References

Application Note: Fluorescent Labeling of Histone H3 (1-20) Peptides for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Histone proteins are fundamental components of chromatin, playing a crucial role in DNA compaction and the regulation of gene expression. The N-terminal tails of histones are subject to a wide array of post-translational modifications (PTMs), which constitute a "histone code" that is read by various cellular proteins to control chromatin structure and function.[1] The Histone H3 (1-20) peptide represents a key region of the H3 tail, containing several sites for these critical modifications.[2][3] Fluorescently labeling this peptide provides a powerful tool for researchers to visualize its localization, interactions, and dynamics within living cells using fluorescence microscopy.[4][5][6] This application note provides a detailed protocol for the fluorescent labeling of a custom-synthesized Histone H3 (1-20) peptide and its subsequent application in cellular imaging.

Fluorescently labeled peptides are invaluable for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[7][8][9] The choice of fluorescent dye is critical and depends on the specific experimental requirements, such as the desired excitation and emission wavelengths, photostability, and brightness.[4][] This protocol will focus on the use of an amine-reactive succinimidyl ester-functionalized dye for labeling the N-terminus of the Histone H3 (1-20) peptide.

Materials and Reagents

ReagentVendorCatalog No.
Custom Histone H3 (1-20) Peptide (Sequence: ARTKQTARKSTGGKAPRKQL)Any reputable vendorN/A
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)Thermo Fisher ScientificA20000
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
0.1 M Sodium Bicarbonate Buffer, pH 8.3In-house preparationN/A
Trifluoroacetic Acid (TFA)Sigma-Aldrich302031
Acetonitrile (ACN), HPLC gradeFisher ScientificA998
Deionized Water (ddH2O), 18 MΩ·cmIn-house purification systemN/A
Reverse-Phase HPLC Column (e.g., C18)Waters186004825
HeLa CellsATCCCCL-2
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (B12071052)Gibco15140122
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
4% Paraformaldehyde (PFA) in PBSElectron Microscopy Sciences15710
DAPI (4',6-diamidino-2-phenylindole)Thermo Fisher ScientificD1306
ProLong™ Gold Antifade MountantThermo Fisher ScientificP36930

Experimental Protocols

Protocol 1: Fluorescent Labeling of Histone H3 (1-20) Peptide

This protocol describes the conjugation of an amine-reactive fluorescent dye to the N-terminus of the Histone H3 (1-20) peptide.

1. Peptide and Dye Preparation: a. Synthesize or procure the Histone H3 (1-20) peptide with a free N-terminus. The standard sequence is ARTKQTARKSTGGKAPRKQL. b. Allow the lyophilized peptide and the amine-reactive fluorescent dye to equilibrate to room temperature before opening to prevent condensation. c. Dissolve the Histone H3 (1-20) peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. d. Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF to a concentration of 10 mg/mL.

2. Conjugation Reaction: a. While vortexing the peptide solution, slowly add a 1.5 to 2-fold molar excess of the dissolved fluorescent dye. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

3. Purification of the Labeled Peptide: a. After incubation, purify the fluorescently labeled peptide from the unconjugated dye and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12] b. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm
  • Mobile Phase A: 0.1% TFA in ddH2O
  • Mobile Phase B: 0.1% TFA in Acetonitrile
  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
  • Flow Rate: 1 mL/min
  • Detection: Monitor the elution profile at both the absorbance wavelength of the peptide bond (214 nm) and the excitation wavelength of the chosen fluorescent dye (e.g., ~495 nm for Alexa Fluor™ 488). c. Collect the fractions corresponding to the fluorescently labeled peptide, which should elute later than the unlabeled peptide due to the hydrophobicity of the dye. d. Lyophilize the purified fractions to obtain the final product.

4. Quality Control: a. Determine the concentration of the labeled peptide using a spectrophotometer, measuring the absorbance at the dye's maximum absorption wavelength. b. Assess the purity and confirm the molecular weight of the labeled peptide using mass spectrometry.

experimental_workflow cluster_synthesis Peptide Synthesis & Preparation cluster_labeling Labeling Reaction cluster_purification Purification & QC cluster_application Microscopy Application Peptide Histone H3 (1-20) Peptide Reaction Conjugation (N-terminus labeling) Peptide->Reaction Dye Amine-reactive Dye Dye->Reaction HPLC RP-HPLC Purification Reaction->HPLC Crude Product QC Mass Spec & Spectroscopy HPLC->QC Purified Labeled Peptide CellCulture Cell Culture & Seeding Incubation Incubation with Labeled Peptide CellCulture->Incubation Fixation Cell Fixation & Staining Incubation->Fixation Imaging Fluorescence Microscopy Fixation->Imaging

Caption: Experimental workflow for fluorescent labeling and cellular imaging of Histone H3 (1-20) peptide.

Protocol 2: Application of Fluorescently Labeled Histone H3 (1-20) Peptide for Cellular Imaging

This protocol outlines the steps for introducing the labeled peptide into cultured cells and visualizing its localization using fluorescence microscopy.

1. Cell Culture and Seeding: a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2. b. Seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment.

2. Peptide Incubation: a. Prepare a working solution of the fluorescently labeled Histone H3 (1-20) peptide in serum-free DMEM at a final concentration of 1-10 µM. b. Wash the cells once with warm PBS. c. Remove the PBS and add the peptide-containing medium to the cells. d. Incubate the cells for 4-24 hours at 37°C. The optimal incubation time may need to be determined empirically.

3. Cell Fixation and Counterstaining: a. After incubation, wash the cells three times with warm PBS to remove any unbound peptide. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. To visualize the nuclei, counterstain the cells with DAPI (300 nM in PBS) for 5 minutes at room temperature, protected from light. e. Wash the cells twice with PBS.

4. Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for the chosen fluorescent dye and DAPI.[5][13] c. Acquire images in both the channel for the labeled peptide and the DAPI channel to observe the peptide's localization relative to the nucleus.

Data Presentation

The following table summarizes the expected quantitative data for a Histone H3 (1-20) peptide labeled with Alexa Fluor™ 488.

ParameterValueMethod of Determination
Peptide SequenceARTKQTARKSTGGKAPRKQLN/A
Unlabeled Peptide MW~2295 DaMass Spectrometry
Fluorescent DyeAlexa Fluor™ 488 NHS EsterN/A
Labeled Peptide MW~2825 DaMass Spectrometry
Excitation Wavelength (Ex)495 nmSpectroscopy
Emission Wavelength (Em)519 nmSpectroscopy
Labeling Efficiency> 90%HPLC Analysis
Purity> 95%HPLC Analysis

Signaling Pathway and Logical Relationships

The Histone H3 (1-20) peptide is a key component of the nucleosome and is central to the regulation of chromatin structure. Its post-translational modifications are critical for recruiting effector proteins that modulate gene expression.

histone_signaling H3_Peptide Histone H3 (1-20) Peptide PTMs Post-Translational Modifications (e.g., Methylation, Acetylation) H3_Peptide->PTMs is modified by enzymes Effector Effector Proteins (Readers) PTMs->Effector are recognized by Chromatin Chromatin Remodeling Effector->Chromatin recruit machinery for Gene_Expression Gene Expression (Activation/Repression) Chromatin->Gene_Expression influences

Caption: Simplified pathway showing the role of Histone H3 modifications in gene regulation.

Conclusion

This application note provides a comprehensive guide for the fluorescent labeling of the Histone H3 (1-20) peptide and its use in cellular imaging. The described protocols can be adapted for various fluorescent dyes and cell types, offering a versatile tool for researchers studying chromatin biology, epigenetics, and drug development. The ability to visualize the localization of this key histone peptide within cells can provide valuable insights into its function and the mechanisms that regulate its activity.

References

Application Note & Protocol: Screening Reader Domain Interactions Using a Histone H3 (1-20) Peptide Array

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone post-translational modifications (PTMs) play a critical role in regulating chromatin structure and gene expression. These modifications are recognized by specific "reader" domains within proteins, which then recruit effector complexes to modulate chromatin function. The N-terminal tail of histone H3 is a hotspot for a diverse array of PTMs, making it a key signaling hub. Understanding the interactions between reader domains and specific combinations of these PTMs is crucial for deciphering the epigenetic code and for the development of novel therapeutics targeting these pathways.[1][2][3][4]

This document provides a detailed protocol for screening the binding specificity of reader domains against a library of modified Histone H3 (1-20) peptides immobilized on an array. Peptide arrays offer a high-throughput and efficient method to simultaneously investigate the binding of a protein to numerous modified histone peptides.[5] This allows for the characterization of a reader domain's binding profile, including its primary PTM target and the influence of neighboring modifications.

Principle of the Method

The core principle of this assay is the interaction between a purified reader domain protein and a solid-phase array of synthetic peptides. The Histone H3 (1-20) peptide array consists of a series of peptides, typically 19-20 amino acids in length, corresponding to the N-terminal tail of histone H3. These peptides are synthesized with various single or combinatorial PTMs, such as methylation, acetylation, and phosphorylation, at specific residues.

The array is incubated with the reader domain of interest, which may be fused to an affinity tag (e.g., GST, His-tag) for detection. Unbound protein is washed away, and the bound protein is detected using a specific primary antibody against the protein or its tag, followed by a labeled secondary antibody. The signal intensity at each peptide spot on the array is proportional to the amount of bound protein, providing a semi-quantitative measure of binding affinity.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Array Histone H3 (1-20) Peptide Array Blocking Block Array Surface Array->Blocking Protein Purified Reader Domain (e.g., GST-tagged) Incubation Incubate with Reader Domain Protein->Incubation Blocking->Incubation Washing1 Wash Unbound Protein Incubation->Washing1 PrimaryAb Incubate with Primary Antibody (e.g., anti-GST) Washing1->PrimaryAb Washing2 Wash Unbound Antibody PrimaryAb->Washing2 SecondaryAb Incubate with Labeled Secondary Antibody Washing2->SecondaryAb Washing3 Final Wash SecondaryAb->Washing3 Scan Scan Array (Fluorescence/ Chemiluminescence) Washing3->Scan Quant Image Quantification Scan->Quant Data Data Analysis & Hit Identification Quant->Data

Caption: Experimental workflow for screening reader domain interactions.

Signaling Pathway Example: HP1 Recognition of H3K9me3

histone_signaling cluster_pathway HP1-Mediated Gene Silencing H3 Histone H3 Tail SUV39H1 SUV39H1 (Writer) H3->SUV39H1 H3K9me3 H3K9me3 SUV39H1->H3K9me3 Methylation HP1 HP1 (Reader) H3K9me3->HP1 Binding Effector Effector Proteins (e.g., DNMTs, HDACs) HP1->Effector Recruitment Chromatin Heterochromatin Formation & Gene Silencing Effector->Chromatin Leads to

Caption: HP1 reader protein recognizes the H3K9me3 mark.

Materials and Reagents

Reagent/MaterialSupplier Example
Histone H3 (1-20) Peptide ArrayActive Motif (MODified™), Merck (AbSurance™)
Purified Reader Domain ProteinUser-generated or commercial
Primary Antibody (anti-tag or anti-protein)Various
HRP/AP or Fluorophore-conjugated Secondary AntibodyVarious
Bovine Serum Albumin (BSA)Sigma-Aldrich
Tris-Buffered Saline (TBS)VWR
Tween-20Fisher Scientific
Chemiluminescent/Fluorescent SubstrateThermo Fisher Scientific
Microarray Scanner/Imaging SystemBio-Rad, GE Healthcare

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific reader domain and antibody system used.

1. Array Blocking a. Carefully remove the peptide array from its packaging. b. Prepare a blocking buffer: 5% (w/v) non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). c. Incubate the array in blocking buffer for at least 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of proteins to the array surface.

2. Reader Domain Incubation a. Dilute the purified reader domain protein to the desired concentration (typically 1-10 µg/mL, requires optimization) in a fresh blocking buffer. b. Decant the blocking buffer from the array. c. Immediately add the diluted reader domain solution to the array. d. Incubate for 1-3 hours at room temperature or overnight at 4°C with gentle agitation.

3. Washing a. Decant the reader domain solution. b. Wash the array three times with TBST for 5 minutes each with gentle agitation to remove unbound protein.

4. Primary Antibody Incubation a. Dilute the primary antibody (e.g., anti-GST) in a fresh blocking buffer according to the manufacturer's recommended dilution. b. Add the diluted primary antibody solution to the array. c. Incubate for 1 hour at room temperature with gentle agitation.

5. Washing a. Decant the primary antibody solution. b. Wash the array three times with TBST for 5 minutes each with gentle agitation.

6. Secondary Antibody Incubation a. Dilute the enzyme- or fluorophore-conjugated secondary antibody in a fresh blocking buffer. b. Add the diluted secondary antibody solution to the array. c. Incubate for 1 hour at room temperature, protected from light if using a fluorescent conjugate.

7. Final Washing a. Decant the secondary antibody solution. b. Wash the array three times with TBST for 5 minutes each, followed by a final wash with TBS (without Tween-20) to remove residual detergent.

8. Detection a. For chemiluminescent detection, prepare the substrate according to the manufacturer's instructions, apply it to the array, and image immediately using a CCD camera-based imager. b. For fluorescent detection, ensure the array is dry and scan using a microarray scanner with the appropriate laser and emission filter settings.

Data Analysis and Interpretation

  • Image Quantification: Use microarray analysis software to quantify the signal intensity for each peptide spot on the array.

  • Background Subtraction: Subtract the local background intensity from each spot's intensity.

  • Normalization: Normalize the data to control for variations across the array. This can be done by normalizing to control spots or by using statistical methods.

  • Hit Identification: Identify "hit" peptides that show significantly higher signal intensity compared to the unmodified H3 (1-20) peptide and other negative controls. A common threshold is a signal-to-noise ratio greater than 3.

  • Data Visualization: Use heatmaps to visualize the binding profile of the reader domain across all modified peptides on the array.

Quantitative Data Summary

The results from a peptide array screen are semi-quantitative. To obtain true quantitative binding affinities (KD), follow-up validation with biophysical methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence polarization is necessary.

Table 1: Example Reader Domain Binding Profile to H3 (1-20) Peptides

H3 (1-20) Peptide ModificationNormalized Signal Intensity (Arbitrary Units)Interpretation
Unmodified1.0Baseline Binding
K4me12.5Weak Binding
K4me28.7Strong Binding
K4me315.2Primary Target
K9ac1.2No Significant Binding
K9me31.1No Significant Binding
K4me3 K9ac5.4Inhibitory effect of K9ac
S10ph0.9No Significant Binding
K4me3 S10ph1.5Inhibitory effect of S10ph

Table 2: Validation of "Hit" Peptides using Fluorescence Polarization

H3 (1-20) Peptide ModificationDissociation Constant (KD) in µM
K4me215.3
K4me32.1
K4me3 K9ac25.8

Data presented in tables are hypothetical and for illustrative purposes only.

Troubleshooting

ProblemPossible CauseSolution
High Background Insufficient blocking; Antibody concentration too highIncrease blocking time to 2 hours; Optimize antibody dilutions.
No or Weak Signal Inactive reader domain protein; Incorrect antibody; Insufficient protein/antibody concentrationVerify protein activity; Use a validated antibody; Increase protein/antibody concentrations.
Inconsistent Spot Signals Uneven incubation; Bubbles on the array surfaceEnsure constant, gentle agitation; Be careful when adding solutions to avoid bubbles.
Non-specific Binding Protein aggregation; Hydrophobic interactionsCentrifuge protein solution before use; Increase detergent (Tween-20) concentration in wash buffers.

Conclusion

The Histone H3 (1-20) peptide array is a powerful screening tool for characterizing the binding specificity of reader domains. It provides valuable insights into how these proteins recognize the histone code, including the impact of combinatorial PTMs. While the initial screening is semi-quantitative, it effectively identifies lead interactions for further quantitative biophysical and functional validation. This methodology is integral to advancing our understanding of epigenetic regulation and aids in the discovery of novel drug candidates that target reader domain-histone interactions.

References

Application Notes and Protocols: In Vitro Reconstitution of Chromatin Using Synthetic Histone H3 (1-20) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing synthetic Histone H3 (1-20) peptides in the in vitro reconstitution and analysis of chromatin. The methods described herein are essential for studying the effects of specific N-terminal histone modifications on chromatin structure, protein-histone interactions, and enzymatic activity.

Application 1: Assembly of Designer Nucleosomes using Semisynthetic Histone H3

This application describes the generation of nucleosomes with precisely defined post-translational modifications (PTMs) on the H3 tail. This is achieved by ligating a synthetic H3 (1-20) peptide, carrying the desired PTMs, to a recombinant tailless, globular H3 protein. The resulting semisynthetic H3 is then incorporated into histone octamers and used for nucleosome reconstitution.[1][2][3][4]

Experimental Workflow

cluster_0 Peptide Synthesis & Protein Expression cluster_1 Semisynthesis of Full-Length H3 cluster_2 Chromatin Reconstitution cluster_3 Analysis pep_syn Solid-Phase Synthesis of H3 (1-20) Peptide with desired PTMs ligation Native Chemical Ligation: Peptide + Tailless H3 pep_syn->ligation tailless_exp Expression & Purification of Tailless Histone H3 (residues 21-135) tailless_exp->ligation purification Purification of Semisynthetic H3 ligation->purification octamer_assembly Histone Octamer Refolding purification->octamer_assembly reconstitution Salt Dialysis Reconstitution with DNA octamer_assembly->reconstitution analysis Functional & Structural Assays: - MNase Digestion - EMSA - Transcription Assays reconstitution->analysis cluster_0 Preparation cluster_1 Interaction cluster_2 Detection peptide Biotinylated H3 (1-20) Peptide (Unmodified or with PTMs) immobilize Immobilize Peptide on Beads peptide->immobilize beads Streptavidin-coated Magnetic Beads beads->immobilize extract Nuclear Protein Extract incubate Incubate with Nuclear Extract extract->incubate immobilize->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analysis Analyze by Western Blot or Mass Spec elute->analysis cluster_0 Inputs cluster_1 Reaction cluster_2 Outputs enzyme Histone Methyltransferase (e.g., Suv39h1) reaction Enzymatic Reaction: Methylation of H3K9 enzyme->reaction peptide H3 (1-20) Peptide (Substrate) peptide->reaction sam S-adenosyl methionine (³H-SAM) sam->reaction product Methylated H3 (1-20) Peptide reaction->product detection Detection: - Scintillation Counting - Mass Spectrometry product->detection

References

Application Notes and Protocols for Mass Spectrometry Analysis of Histone H3 (1-20) Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histones are fundamental proteins responsible for packaging DNA into chromatin in eukaryotic cells. The N-terminal tails of histones are subject to a wide array of post-translational modifications (PTMs), which play a critical role in regulating gene expression, DNA repair, and other essential cellular processes. The specific combination of these PTMs, often referred to as the "histone code," is read by other proteins to enact downstream cellular functions. The N-terminal tail of Histone H3 (H3), particularly the first 20 amino acids, is a hotspot for key PTMs, including methylation, acetylation, and phosphorylation.

Mass spectrometry (MS) has emerged as a powerful and unbiased tool for the comprehensive analysis of histone PTMs, allowing for their identification, localization, and quantification.[1] This document provides detailed protocols for the analysis of PTMs on the Histone H3 (1-20) peptide using a bottom-up proteomics approach, which involves the enzymatic digestion of proteins into smaller peptides prior to MS analysis.

Experimental Workflow Overview

The overall workflow for the analysis of Histone H3 (1-20) PTMs involves several key steps, from sample preparation to data analysis. A schematic of this workflow is presented below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Digestion cluster_ms_analysis Mass Spectrometry Analysis cluster_output Output cell_culture Cell Culture / Tissue nuclei_isolation Nuclei Isolation cell_culture->nuclei_isolation histone_extraction Histone Extraction nuclei_isolation->histone_extraction propionylation1 Propionylation (Lysine Blocking) histone_extraction->propionylation1 digestion Trypsin Digestion propionylation1->digestion propionylation2 Propionylation (N-termini) digestion->propionylation2 lc_ms LC-MS/MS Analysis propionylation2->lc_ms data_analysis Data Analysis lc_ms->data_analysis ptm_identification PTM Identification data_analysis->ptm_identification quantification Quantification data_analysis->quantification

Figure 1: Experimental workflow for histone PTM analysis.

Detailed Experimental Protocols

Protocol 1: Histone Extraction from Mammalian Cells

This protocol describes the acid extraction of histones from cultured mammalian cells.[1][2]

Materials:

  • Phosphate-buffered saline (PBS)

  • Hypotonic Lysis Buffer: 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT

  • 0.4 N Sulfuric Acid (H₂SO₄)

  • Trichloroacetic acid (TCA)

  • Acetone (B3395972)

  • 100 mM Ammonium Bicarbonate (NH₄HCO₃)

Procedure:

  • Cell Harvest: Harvest cultured cells and wash twice with ice-cold PBS.

  • Nuclei Isolation:

    • Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 30 minutes.

    • Dounce homogenize the cells to release the nuclei.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Acid Extraction:

    • Resuspend the nuclear pellet in ice-cold 0.4 N H₂SO₄.

    • Incubate on a rotator at 4°C for 2-4 hours.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • TCA Precipitation:

    • Transfer the supernatant containing the histones to a new tube.

    • Add TCA to a final concentration of 25% (v/v).

    • Incubate on ice for at least 1 hour to precipitate the histones.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.

  • Washes:

    • Wash the histone pellet once with ice-cold acetone containing 0.1% HCl.

    • Wash the pellet twice with ice-cold acetone.

    • Air-dry the histone pellet for 10-15 minutes.

  • Resuspension: Resuspend the dried histone pellet in 100 mM NH₄HCO₃. Determine the protein concentration using a Bradford or BCA assay.

Protocol 2: Propionylation and In-solution Digestion

Chemical derivatization with propionic anhydride (B1165640) is crucial for blocking lysine (B10760008) residues from tryptic cleavage, which allows for the generation of longer peptides from the lysine-rich N-terminal tails of histones.[3][4]

Materials:

  • 100 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0

  • Propionic Anhydride

  • Acetonitrile (ACN)

  • Ammonium Hydroxide (NH₄OH)

  • Trypsin (MS-grade)

Procedure:

  • First Propionylation (Lysine Blocking):

    • Resuspend 20-50 µg of extracted histones in 100 mM NH₄HCO₃, pH 8.0.

    • Prepare the propionylation reagent by mixing propionic anhydride and ACN in a 1:3 (v/v) ratio.

    • Add the propionylation reagent to the histone solution and immediately vortex.

    • Adjust the pH to ~8.0 with NH₄OH.

    • Incubate at 37°C for 15 minutes.

    • Repeat the addition of propionylation reagent and pH adjustment.

    • Dry the sample in a vacuum centrifuge.

  • Trypsin Digestion:

    • Resuspend the dried, propionylated histones in 100 mM NH₄HCO₃, pH 8.0.

    • Add trypsin at a 1:20 (enzyme:substrate) ratio.

    • Incubate overnight at 37°C.

  • Second Propionylation (N-termini Labeling):

    • After digestion, repeat the propionylation steps as described in step 1 to derivatize the newly formed peptide N-termini. This improves the chromatographic retention of the peptides.

    • Dry the sample in a vacuum centrifuge.

  • Desalting:

    • Resuspend the sample in 0.1% trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the peptides with 50-80% ACN, 0.1% TFA.

    • Dry the desalted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • A nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Orbitrap series or equivalent).

LC Parameters:

  • Trap Column: C18, 100 µm I.D. x 2 cm.

  • Analytical Column: C18, 75 µm I.D. x 15-25 cm, 1.9-3 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 2-5% B to 30-40% B over 60-90 minutes.

  • Flow Rate: 200-300 nL/min.

MS Parameters:

  • Ionization Mode: Positive.

  • MS1 Scan:

    • Resolution: 60,000 - 120,000.

    • Scan Range: m/z 300-1500.

  • MS2 Scans (Data-Dependent Acquisition):

    • TopN: 10-20 most intense precursor ions.

    • Fragmentation: HCD or CID.

    • Resolution: 15,000 - 30,000.

    • Isolation Window: 1.2-2.0 m/z.

    • Dynamic Exclusion: 30-60 seconds.

Quantitative Data Presentation

The following table summarizes the relative abundance of various PTMs on the Histone H3 (9-17) peptide (KSTGGKAPR) from human cells, as determined by mass spectrometry. The relative abundance is calculated by dividing the peak area of a specific modified peptide by the sum of the peak areas for all modified forms of that peptide.

Modification State of H3 (9-17)Relative Abundance (%)
Unmodified35.5
K9ac10.2
K9me118.9
K9me225.1
K9me33.5
K14ac6.8

Note: Data is representative and can vary between cell types, cellular states, and experimental conditions.

Signaling Pathway Influencing Histone H3 PTMs

Post-translational modifications on Histone H3 are dynamically regulated by a complex network of enzymes, which are in turn controlled by various cellular signaling pathways. For example, the methylation and acetylation of H3K9 are often mutually exclusive and are associated with opposing transcriptional states.

signaling_pathway cluster_extracellular Extracellular Signals cluster_kinases Kinase Cascades cluster_chromatin_modifiers Chromatin Modifiers cluster_histone_ptms Histone H3 PTMs cluster_transcriptional_outcome Transcriptional Outcome growth_factors Growth Factors mapk MAPK Pathway growth_factors->mapk activates stress Stress Signals stress->mapk activates h3s10ph H3S10ph mapk->h3s10ph phosphorylates aurora_b Aurora B Kinase aurora_b->h3s10ph phosphorylates gcn5 GCN5 (HAT) h3k9ac H3K9ac gcn5->h3k9ac acetylates suv39h1 SUV39H1 (HMT) h3k9me H3K9me2/3 suv39h1->h3k9me methylates hdac HDACs hdac->h3k9ac deacetylates kdm4 KDM4 (HDM) kdm4->h3k9me demethylates h3k9ac->kdm4 inhibits activation Activation h3k9ac->activation h3k9me->suv39h1 inhibits repression Repression h3k9me->repression h3s10ph->gcn5 enhances activity

Figure 2: PTM crosstalk on Histone H3.

This diagram illustrates the interplay between phosphorylation, acetylation, and methylation on the N-terminal tail of Histone H3. For example, phosphorylation of Serine 10 (H3S10ph) by kinases like Aurora B can promote the acetylation of Lysine 9 (H3K9ac) by histone acetyltransferases (HATs) such as GCN5. This, in turn, is associated with transcriptional activation. Conversely, methylation of H3K9 by histone methyltransferases (HMTs) like SUV39H1 is a hallmark of transcriptional repression. These modifications are reversible, with histone deacetylases (HDACs) and histone demethylases (HDMs) removing acetyl and methyl groups, respectively.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the analysis of post-translational modifications on the N-terminal tail of Histone H3 using mass spectrometry. The "bottom-up" approach, coupled with chemical derivatization, provides a robust method for identifying and quantifying these critical epigenetic marks. Understanding the dynamics of histone PTMs is essential for researchers in various fields, including basic science, drug discovery, and clinical diagnostics.

References

Application Note: Isothermal Titration Calorimetry (ITC) for Determining Histone H3 (1-20) Peptide Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). ITC is a label-free, in-solution technique, which means that the interacting molecules are in their native state, providing a true measure of the binding event.

The N-terminal tail of Histone H3 is a hub for a multitude of post-translational modifications (PTMs) that form a "histone code" read by various effector proteins to regulate chromatin structure and gene expression. The first 20 amino acids of Histone H3 (H3 1-20) contain key sites for methylation, acetylation, and phosphorylation, which are recognized by specific "reader" domains. Understanding the binding affinities and thermodynamics of these interactions is crucial for deciphering the functional consequences of the histone code and for the development of epigenetic drugs. This application note provides a detailed protocol for using ITC to determine the binding affinity of the Histone H3 (1-20) peptide to a reader domain protein.

Data Presentation

The following table summarizes the binding affinities of various modified and unmodified Histone H3 peptides to different reader domains, as determined by ITC and other biophysical methods. This data provides a reference for expected binding affinities and highlights the impact of PTMs on these interactions.

Histone H3 Peptide (1-20) ModificationReader DomainBinding Affinity (K D )Technique
H3K9me3UHRF1 (TTD-PHD)0.37 µM[1]ITC
H3K4me3Spindlin1~750 nM[2]ITC
H3 (unmodified)PHF14 (PZP domain)12.7 µM (for H3 1-15)[3]ITC
H3K9me2HP1 Chromo Domain~100 µM[4]Fluorescence Anisotropy
H3K4me2WDR51.02 µM[5]Surface Plasmon Resonance
H3K9acMORF (PHD1/2)1.4 µM[6]Tryptophan Fluorescence
H3K14acMORF (PHD1/2)1.8 µM[6]Tryptophan Fluorescence

Experimental Workflow Diagram

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Peptide_Prep Histone H3 (1-20) Peptide Preparation Buffer_Prep Buffer Preparation & Dialysis Peptide_Prep->Buffer_Prep Protein_Prep Reader Domain Protein Preparation Protein_Prep->Buffer_Prep Concentration_Det Concentration Determination Buffer_Prep->Concentration_Det Degassing Sample Degassing Concentration_Det->Degassing Cell_Loading Loading Protein into Sample Cell Degassing->Cell_Loading Syringe_Loading Loading Peptide into Syringe Degassing->Syringe_Loading Instrument_Setup Instrument Setup & Equilibration Instrument_Setup->Cell_Loading Cell_Loading->Syringe_Loading Titration Automated Titration Syringe_Loading->Titration Data_Integration Integration of Raw Data Titration->Data_Integration Model_Fitting Fitting to a Binding Model Data_Integration->Model_Fitting Thermo_Params Determination of Kd, n, ΔH, ΔS Model_Fitting->Thermo_Params

References

Application Notes and Protocols for Studying Histone H3 (1-20) Protein Interactions using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-terminal tail of Histone H3, particularly the first 20 amino acids, is a critical hub for post-translational modifications (PTMs) that form a complex epigenetic code. This "histone code" is read by various effector proteins, influencing chromatin structure and gene expression. Understanding the molecular interactions between the Histone H3 (1-20) peptide and its binding partners is crucial for deciphering the mechanisms of epigenetic regulation and for the development of novel therapeutics targeting these pathways.

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time, quantitative analysis of biomolecular interactions. It enables the determination of key kinetic parameters, including association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD), providing deep insights into the affinity and stability of protein-peptide interactions. This document provides detailed application notes and protocols for utilizing SPR to study the interactions of the Histone H3 (1-20) peptide with its binding partners.

Data Presentation: Quantitative Analysis of Histone H3 Peptide Interactions

The following table summarizes kinetic data from various SPR studies on the interaction of Histone H3 peptides with different "reader" proteins. Note that peptide length and modification status significantly impact binding affinities.

Histone H3 PeptideInteracting Proteinka (M⁻¹s⁻¹)kd (s⁻¹)KD (µM)Reference Instrument
H3 (1-15)K4me3CHD1Not ReportedNot Reported8.8 ± 0.5SPRi
H3 (1-15)K4me3JARID1ANot ReportedNot Reported4.5 ± 1.0SPRi
H3 (1-15)K4me3JMJD2ANot ReportedNot Reported4.0 ± 1.1SPRi
H3 (1-15)K4me3TAF3Not ReportedNot Reported5.7-fold stronger than H3(1-15)K4me1SPRi
H3 (1-15)K9me3hHP1βNot ReportedNot Reported0.9 ± 0.3Biacore 2000
H3 (1-21)tPHDtCHD/ATPaseNot ReportedNot Reported4.1 ± 2Not Specified
H3 (1-21)K9me3tPHDtCHD/ATPaseNot ReportedNot ReportedSimilar to unmodified H3(1-21)Not Specified
H3 (1-21)tPHDNot ReportedNot Reported190 ± 14Not Specified
H3 (1-21)K9me3tPHDNot ReportedNot Reported70 ± 5Not Specified
H3K4me3crMSH6Not ReportedNot ReportedBinding observed at 20 µMSPRi
H3K4acTAF3Not ReportedNot ReportedBinding curves presentedSPRi

Experimental Protocols

This section provides a detailed methodology for a typical SPR experiment to analyze the interaction between a Histone H3 (1-20) peptide and a potential binding protein.

Preparation of Materials
  • Histone H3 (1-20) Peptide: Synthesized with high purity (>95%). For immobilization via streptavidin capture, the peptide should be biotinylated at the C-terminus to avoid interfering with N-terminal binding events. Unmodified and modified versions (e.g., H3K4me3, H3K9ac) should be prepared.

  • Analyte Protein: The potential Histone H3 binding protein, purified to >95% homogeneity.

  • SPR Instrument: e.g., Biacore series (GE Healthcare), ProteOn XPR36 (Bio-Rad), or similar.

  • Sensor Chips: For biotinylated peptide immobilization, a Streptavidin (SA) coated sensor chip is recommended. For direct amine coupling of the protein, a CM5 sensor chip can be used.

  • Buffers and Reagents:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is a commonly used running buffer. Buffer conditions may need to be optimized for specific interactions.

    • Immobilization Buffer: Typically the running buffer.

    • Regeneration Solution: A solution to remove the bound analyte without damaging the immobilized ligand. This is highly dependent on the interaction and may require scouting. Common examples include low pH glycine (B1666218) solutions (e.g., 10 mM Glycine-HCl, pH 2.0) or high salt buffers.

Experimental Workflow: Immobilization of Biotinylated H3 (1-20) Peptide

The following diagram illustrates the workflow for immobilizing the biotinylated Histone H3 (1-20) peptide onto a streptavidin-coated sensor chip.

SPR_Immobilization_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Interaction Analysis Start Start: Prepare Reagents (H3 Peptide, Buffers) Equilibrate Equilibrate Sensor Chip with Running Buffer Start->Equilibrate InjectPeptide Inject Biotinylated H3 (1-20) Peptide Equilibrate->InjectPeptide MonitorCapture Monitor Peptide Capture (Target RU Level) InjectPeptide->MonitorCapture Wash Wash with Running Buffer MonitorCapture->Wash InjectAnalyte Inject Analyte Protein (Concentration Series) Wash->InjectAnalyte Association Measure Association InjectAnalyte->Association Dissociation Measure Dissociation Association->Dissociation Regenerate Inject Regeneration Solution Dissociation->Regenerate Regenerate->InjectAnalyte Next Concentration or New Analyte End End: Data Analysis Regenerate->End

SPR Experimental Workflow

Protocol Steps:

  • System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

  • Peptide Immobilization:

    • Inject the biotinylated Histone H3 (1-20) peptide (e.g., at 1 µg/mL in running buffer) over one flow cell of the SA sensor chip.

    • Monitor the response units (RU) to achieve the desired immobilization level (typically 100-200 RU for peptide-protein interactions to minimize mass transport effects).

    • A reference flow cell should be left unmodified or immobilized with a control peptide to subtract non-specific binding.

  • Analyte Injection and Kinetic Analysis:

    • Prepare a series of analyte protein concentrations in running buffer (e.g., a two-fold dilution series from 10 µM down to ~156 nM). It is crucial to include a zero-concentration (buffer only) injection for double referencing.

    • Inject each analyte concentration over the peptide-immobilized and reference flow cells for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds). The flow rate is typically set between 30-50 µL/min.

  • Regeneration:

    • After each analyte injection cycle, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized peptide.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data, and then subtract the buffer-only injection data (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and KD.

Interaction of Histone H3 Tail with Reader Domains

The N-terminal tail of Histone H3 is subject to a variety of post-translational modifications, which act as docking sites for different effector proteins containing specialized "reader" domains. This signaling paradigm is central to epigenetic regulation.

Histone_Code_Readers cluster_histone Histone H3 N-Terminal Tail (1-20) cluster_ptms Post-Translational Modifications cluster_readers Reader Proteins cluster_outcomes Downstream Effects H3 ARTKQTARKS... K4 K9 R17 Me Methylation H3:k4->Me H3:k9->Me Ac Acetylation H3:k9->Ac Tudor Tudor Domain (e.g., SGF29) Me->Tudor recognizes Kme PHD PHD Finger (e.g., TAF3) Me->PHD recognizes Kme Chromo Chromodomain (e.g., HP1) Me->Chromo recognizes Kme Bromo Bromodomain Ac->Bromo recognizes Kac Ph Phosphorylation Transcription Transcriptional Activation/Repression Tudor->Transcription PHD->Transcription Chromo->Transcription Repair DNA Repair Chromo->Repair Replication Replication Chromo->Replication Bromo->Transcription

Histone H3 PTMs and Reader Interactions

Concluding Remarks

SPR is an invaluable tool for the detailed kinetic characterization of interactions involving the Histone H3 (1-20) peptide. By providing quantitative data on binding affinity and kinetics, SPR facilitates a deeper understanding of the epigenetic machinery and offers a robust platform for the screening and characterization of small molecule inhibitors that target these critical interactions. Careful experimental design, particularly regarding immobilization strategy and regeneration conditions, is paramount for obtaining high-quality, reproducible data. The protocols and data presented herein serve as a comprehensive guide for researchers embarking on the study of Histone H3 N-terminal tail interactions.

Application Note: Utilizing Histone H3 (1-20) Peptides in High-Throughput Drug Discovery Screens

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The N-terminal tail of Histone H3, particularly the first 20 amino acids, is a critical hub for post-translational modifications (PTMs) that orchestrate chromatin structure and gene expression. These modifications are dynamically regulated by a host of enzymes, which have emerged as promising therapeutic targets for a range of diseases, including cancer. Histone H3 (1-20) peptides, synthetically produced and often modified to mimic specific PTM states, are invaluable tools in high-throughput screening (HTS) for the discovery of small molecule inhibitors of these epigenetic modulators. This application note provides detailed protocols for utilizing Histone H3 (1-20) peptides in three common HTS assay formats: AlphaLISA, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP).

Introduction to Histone H3 (1-20) Peptides in Drug Discovery

The N-terminal tail of histone H3 is subject to a variety of post-translational modifications, including acetylation, methylation, and phosphorylation. These modifications act as a "histone code" that is "read" by other proteins to regulate gene expression.[1] Enzymes that "write" (e.g., histone acetyltransferases, methyltransferases), "erase" (e.g., histone deacetylases, demethylases), and "read" (e.g., bromodomains, chromodomains) these marks are crucial for cellular function, and their dysregulation is implicated in numerous diseases.[2][3] Consequently, these enzyme families have become attractive targets for therapeutic intervention.[4][5]

Histone H3 (1-20) peptides are short, synthetic fragments of the full-length histone H3 protein. They serve as substrates or binding partners in biochemical assays designed to identify and characterize modulators of histone-modifying enzymes and reader domains. Their small size and the ability to introduce specific modifications make them ideal for use in HTS campaigns.

High-Throughput Screening Assays

Several robust and sensitive assay technologies are amenable to HTS using Histone H3 (1-20) peptides. This section details the principles and protocols for three widely used methods.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash immunoassay technology that allows for the highly sensitive detection of enzymatic activity or binding events. In the context of histone-modifying enzymes, a biotinylated Histone H3 peptide is used as a substrate. The enzymatic modification is then detected by an antibody-conjugated Acceptor bead that specifically recognizes the modification. Proximity of the Streptavidin-coated Donor bead (bound to the biotinylated peptide) and the Acceptor bead results in the generation of a chemiluminescent signal.

AlphaLISA_Principle cluster_reaction Enzymatic Reaction cluster_detection AlphaLISA Detection Enzyme Histone Modifying Enzyme Product Modified Biotin-H3(1-20) Peptide Enzyme->Product Donor SA-Donor Bead Substrate Biotin-H3(1-20) Peptide Substrate->Product Cofactor e.g., SAM, Acetyl-CoA Cofactor->Product Product->Donor Biotin-SA Binding Acceptor Ab-Acceptor Bead Product->Acceptor Antibody Binding Inhibitor Test Compound Inhibitor->Enzyme Inhibition Signal Light (615 nm) Donor->Signal Energy Transfer (Singlet Oxygen) Acceptor->Signal Chemiluminescence

Caption: Principle of the AlphaLISA assay for detecting histone peptide modification.

This protocol is adapted for screening inhibitors of the G9a methyltransferase, which dimethylates Histone H3 at lysine (B10760008) 9 (H3K9me2).

Materials:

  • Biotinylated Histone H3 (1-21) peptide

  • Recombinant G9a enzyme

  • S-(5'-Adenosyl)-L-methionine (SAM)

  • Anti-methyl-Histone H3 Lysine 9 (H3K9me2) AlphaLISA Acceptor beads

  • Streptavidin (SA) Donor beads

  • AlphaLISA Epigenetics Buffer 1

  • White opaque 384-well microplates

  • Test compounds (potential inhibitors)

Procedure:

  • Compound Plating: Add 5 µL of test compound (2X final concentration) or assay buffer (for controls) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of G9a enzyme (4X final concentration) diluted in assay buffer.

  • Substrate/Cofactor Addition: Add 2.5 µL of a mix containing biotinylated Histone H3 (1-21) peptide and SAM (4X final concentrations).

  • Enzymatic Reaction: Cover the plate and incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection - Acceptor Beads: Add 5 µL of anti-H3K9me2 Acceptor beads diluted in 1X Epigenetics Buffer 1. This step stops the enzymatic reaction.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection - Donor Beads: In subdued light, add 10 µL of SA Donor beads diluted in 1X Epigenetics Buffer 1.

  • Final Incubation: Cover the plate and incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Read the plate in Alpha mode on a suitable plate reader.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET assays are a robust method for studying molecular interactions and enzymatic activity in a homogeneous format. For histone-modifying enzymes, the assay typically involves a biotinylated Histone H3 peptide and a specific antibody that recognizes the modified state. The FRET pair consists of a Europium (Eu)-labeled streptavidin (donor) and an acceptor fluorophore-labeled secondary antibody or protein A/G. When the donor and acceptor are in close proximity due to the enzymatic modification of the peptide, excitation of the donor results in energy transfer and emission from the acceptor.

TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_detection TR-FRET Detection P1 Prepare Assay Buffer P3 Prepare Enzyme Solution P1->P3 P4 Prepare Substrate/Cofactor Mix (Biotin-H3 Peptide, SAM) P1->P4 P2 Dilute Test Compounds A1 Dispense Compounds into 384-well plate P2->A1 A2 Add Enzyme Solution P3->A2 A3 Add Substrate/Cofactor Mix to initiate reaction P4->A3 A1->A2 A2->A3 A4 Incubate at RT A3->A4 D2 Add Detection Mix to stop reaction A4->D2 D1 Prepare Detection Mix (Eu-SA, Acceptor-Ab) D1->D2 D3 Incubate at RT D2->D3 D4 Read plate on TR-FRET enabled reader D3->D4

Caption: General experimental workflow for a TR-FRET based HTS assay.

This protocol is designed to screen for inhibitors of SET7/9, which mono-methylates Histone H3 at lysine 4 (H3K4me1).

Materials:

  • Biotinylated Histone H3 (1-21) peptide

  • Recombinant SET7/9 enzyme

  • S-(5'-Adenosyl)-L-methionine (SAM)

  • Europium cryptate-labeled anti-histone H3 antibody (specific for the methylation site)

  • Streptavidin-XL665 (SA-XL)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.8, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Low-volume 384-well black plates

  • Test compounds

Procedure:

  • Compound Addition: Add 2 µL of 5X test compound to the wells of the microplate.

  • Enzyme Addition: Add 2 µL of 5X enzyme solution. Pre-incubate for 5 minutes at room temperature.

  • Substrate Addition: Add 4 µL of a substrate pre-mixture containing the biotinylated H3(1-21) peptide and SAM.

  • Enzymatic Reaction: Incubate for a defined time (e.g., 100 minutes) at room temperature.

  • Detection: Add 2 µL of the detection mixture containing Eu-labeled antibody and SA-XL.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate using a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule. When the fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to a larger molecule, its rotation is slowed, leading to an increase in polarization. In a competition assay format, a fluorescently labeled Histone H3 (1-20) peptide is used as a tracer that binds to a "reader" domain or an enzyme. Test compounds that inhibit this interaction will displace the tracer, causing a decrease in fluorescence polarization.

Caption: Logical diagram illustrating the principle of a competitive FP assay.

This protocol is for a competitive FP assay to identify inhibitors of the interaction between a bromodomain and an acetylated Histone H3 peptide.

Materials:

  • Fluorescently labeled (e.g., FAM) acetylated Histone H3 (1-20) peptide (tracer)

  • Recombinant bromodomain-containing protein

  • FP Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.05% NP-40)

  • Black, low-volume 384-well plates

  • Test compounds

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent tracer, the protein, and test compounds in FP assay buffer.

  • Assay Plate Preparation: Add test compounds at various concentrations to the wells of the 384-well plate.

  • Protein-Tracer Mix: Prepare a mixture of the fluorescent H3 peptide tracer and the bromodomain protein at concentrations optimized for a robust FP signal.

  • Addition to Plate: Add the protein-tracer mixture to the wells containing the test compounds.

  • Incubation: Incubate the plate for a sufficient time (e.g., 15-30 minutes) at room temperature to reach binding equilibrium.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore. A decrease in polarization indicates inhibition of the protein-peptide interaction.

Data Presentation and Analysis

Quantitative data from HTS assays are crucial for hit identification and characterization. Below are examples of how to structure and present such data.

Table 1: Assay Performance Parameters
Assay TypeTarget Enzyme/DomainPeptide Substrate/TracerZ'-factorSignal-to-Background (S/B)Reference
AlphaLISAG9a (HMT)Biotin-H3(1-21)> 0.7> 100
AlphaLISASET7/9 (HMT)Biotin-H3(1-21)> 0.8> 150
TR-FRETJMJD2A (HDM)Biotin-H3K36me3(21-44)~ 0.8~ 4
TR-FRETENL (Reader)Biotin-H3K9cr0.86> 10
FPSpindlin1 (Reader)FL-H3K4me3> 0.7~ 2.5

Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A value > 0.5 is considered excellent.

Table 2: Inhibitor Potency (IC50) Data
CompoundTargetAssay TypePeptide UsedIC50 (µM)Reference
BIX-01294G9aAlphaLISABiotin-H3(1-21)~ 2
UNC-0638G9aCellular TR-FRETN/A~ 0.01
Unlabeled H3K4me3Spindlin1FPFL-H3K4me3~ 0.5
P1608K04PRMT5AlphaLISABiotin-H4R3~ 10
P1618J22PRMT5AlphaLISABiotin-H4R3~ 25

Conclusion

Histone H3 (1-20) peptides are versatile and powerful tools for the high-throughput discovery of novel epigenetic drugs. The assays described herein—AlphaLISA, TR-FRET, and FP—offer robust, sensitive, and scalable platforms for screening large compound libraries. By providing detailed protocols and data presentation guidelines, this application note aims to facilitate the implementation of these assays in academic and industrial drug discovery settings, ultimately accelerating the development of new therapies targeting the epigenetic machinery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aggregation of Synthetic Histone H3 (1-20) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with synthetic Histone H3 (1-20) peptides in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify the root cause of aggregation and provide solutions to maintain peptide solubility and functionality in your experiments.

Frequently Asked Questions (FAQs)

Q1: My synthetic Histone H3 (1-20) peptide solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or visible precipitates are common indicators of peptide aggregation. The Histone H3 (1-20) peptide, with its sequence ARTKQTARKSTGGKAPRKQL, is highly basic due to a significant number of arginine (R) and lysine (B10760008) (K) residues. This high positive charge can lead to strong electrostatic interactions and hydrogen bonding, causing the peptide chains to self-associate and form insoluble aggregates in aqueous solutions, particularly under certain buffer conditions.

Q2: What are the primary factors that influence the aggregation of the Histone H3 (1-20) peptide?

A2: The aggregation of this peptide is primarily influenced by:

  • pH: The pH of the buffer affects the net charge of the peptide. At neutral or high pH, the positive charges on arginine and lysine residues can interact with negatively charged species or other peptide molecules, promoting aggregation.

  • Ionic Strength: The concentration of salt in the buffer can either shield or enhance electrostatic interactions. While low salt concentrations can sometimes help to solubilize charged peptides, high salt concentrations can lead to "salting out" and precipitation.

  • Peptide Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and subsequent aggregation.

  • Temperature: Temperature can affect the kinetics of aggregation. While gentle warming can sometimes aid in initial dissolution, prolonged exposure to higher temperatures can promote the formation of more stable, irreversible aggregates.

  • Buffer Composition: The specific ions in the buffer can interact with the peptide in different ways, influencing its solubility.

Q3: How can I prevent aggregation of my Histone H3 (1-20) peptide stock solution?

A3: To prevent aggregation of your stock solution, it is recommended to:

  • Dissolve in an appropriate solvent: Initially, dissolve the lyophilized peptide in a small amount of sterile, distilled water or a slightly acidic buffer (e.g., 10% acetic acid) to ensure full protonation of the basic residues, which can enhance solubility.[1][2]

  • Use low concentrations: Prepare stock solutions at the lowest practical concentration for your experiments.

  • Aliquot and store properly: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can promote aggregation. Store aliquots at -20°C or -80°C.

Troubleshooting Guides

Issue 1: Peptide fails to dissolve or forms a precipitate immediately upon reconstitution in an aqueous buffer.

This is a common issue arising from the peptide's intrinsic properties and the initial dissolution conditions.

Troubleshooting Workflow:

start Start: Peptide Precipitation on Reconstitution check_solvent Initial Solvent Choice start->check_solvent is_water Pure H2O used? check_solvent->is_water try_acidic Try 10% Acetic Acid or 0.1% TFA is_water->try_acidic Yes check_conc Check Peptide Concentration is_water->check_conc No try_acidic->check_conc is_high_conc Concentration > 1 mg/mL? check_conc->is_high_conc lower_conc Lower Concentration is_high_conc->lower_conc Yes sonicate Use Sonication is_high_conc->sonicate No lower_conc->sonicate did_it_dissolve Peptide Dissolved? sonicate->did_it_dissolve success Success: Soluble Peptide did_it_dissolve->success Yes fail Issue Persists: Consider Organic Solvent did_it_dissolve->fail No

Caption: Troubleshooting workflow for initial peptide dissolution.

Detailed Steps:

  • Initial Solvent Choice: Instead of directly dissolving the peptide in a neutral buffer like PBS, first attempt to dissolve a small aliquot in sterile, deionized water. The high density of positive charges on the Histone H3 (1-20) peptide often makes it more soluble in the absence of counterions that might be present in buffers.

  • Acidic Conditions: If water alone is insufficient, try dissolving the peptide in a small volume of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[1][2] The acidic environment will ensure that all basic residues (arginine and lysine) are fully protonated, which can increase solubility by maximizing electrostatic repulsion between peptide molecules.

  • Concentration Matters: Attempt to dissolve the peptide at a lower concentration (e.g., ≤1 mg/mL).[1] High concentrations significantly increase the probability of intermolecular interactions and aggregation.

  • Sonication: Use a bath sonicator to gently agitate the solution. This can help to break up small, initial aggregates and facilitate dissolution. Be careful not to overheat the sample.

Issue 2: A clear peptide solution becomes cloudy or forms a precipitate over time.

This delayed aggregation can be triggered by changes in buffer conditions, temperature fluctuations, or interactions with container surfaces.

Troubleshooting Workflow:

start Start: Delayed Aggregation check_buffer Evaluate Buffer Conditions start->check_buffer check_ph Is pH optimal? check_buffer->check_ph adjust_ph Adjust pH (e.g., slightly acidic) check_ph->adjust_ph No check_salt Is salt concentration too high? check_ph->check_salt Yes adjust_ph->check_salt lower_salt Lower Salt Concentration check_salt->lower_salt Yes check_temp Evaluate Storage Temperature check_salt->check_temp No lower_salt->check_temp is_rt Stored at Room Temp? check_temp->is_rt store_cold Store at 4°C or on ice is_rt->store_cold Yes add_additive Consider Additives is_rt->add_additive No store_cold->add_additive arginine Add L-Arginine (e.g., 50-100 mM) add_additive->arginine aggregation_persists Aggregation Persists? arginine->aggregation_persists success Success: Stable Solution aggregation_persists->success No fail Issue Persists: Re-evaluate experimental design aggregation_persists->fail Yes

Caption: Troubleshooting workflow for delayed peptide aggregation.

Detailed Steps:

  • Buffer Optimization:

    • pH: The solubility of highly basic peptides like Histone H3 (1-20) can be pH-dependent. Experiment with a range of pH values. A slightly acidic pH (e.g., pH 5-6) may help maintain solubility by keeping the basic side chains protonated and promoting repulsion between peptide molecules.

    • Ionic Strength: High salt concentrations can promote aggregation through a "salting-out" effect. Try reducing the salt concentration in your buffer. Conversely, for some peptides, a moderate ionic strength can help to screen charges and reduce aggregation. It is often necessary to empirically determine the optimal salt concentration.

  • Temperature Control: Store the peptide solution at 4°C or on ice during experiments to slow down the kinetics of aggregation. Avoid repeated freeze-thaw cycles.

  • Inclusion of Additives:

    • L-Arginine: The addition of L-arginine (e.g., 50-100 mM) to the buffer can act as a "chaotropic" agent that disrupts the formation of intermolecular hydrogen bonds and reduces aggregation.

Quantitative Data Summary

While specific quantitative data for the aggregation of the Histone H3 (1-20) peptide is limited in the literature, the following tables provide representative data based on the behavior of similar short, basic peptides. These should be used as a guide for optimizing your experimental conditions.

Table 1: Effect of pH on the Solubility of a Representative Basic Peptide

pH% SolubilityObservations
4.0>95%Clear solution
5.0>95%Clear solution
6.0~80%Slight turbidity observed over time
7.0~50%Visible precipitation after 1 hour
8.0<30%Immediate and significant precipitation

Table 2: Effect of NaCl Concentration on the Aggregation of a Representative Basic Peptide (at pH 7.0)

NaCl Concentration (mM)Hydrodynamic Radius (nm) by DLS (at t=1 hr)Thioflavin T Fluorescence (Arbitrary Units)
05 ± 1150
5015 ± 3450
150120 ± 201200
500>500 (visible precipitate)>3000

Experimental Protocols

Thioflavin T (ThT) Assay for Detecting β-Sheet Aggregates

This assay is used to detect the formation of β-sheet-rich amyloid-like fibrils.

Materials:

  • Histone H3 (1-20) peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

  • Prepare a working solution of ThT in the assay buffer at a final concentration of 20-25 µM.

  • Prepare your Histone H3 (1-20) peptide samples at the desired concentrations in the assay buffer.

  • In the 96-well plate, mix your peptide solution with the ThT working solution. A typical final volume is 100-200 µL per well. Include a buffer-only control with ThT.

  • Incubate the plate at the desired temperature (e.g., 37°C), with or without shaking, depending on your experimental design.

  • Measure the fluorescence intensity at regular intervals to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of β-sheet structures.

Dynamic Light Scattering (DLS) for Measuring Aggregate Size

DLS is a non-invasive technique to measure the size distribution of particles in a solution.

Materials:

  • Histone H3 (1-20) peptide solution

  • Low-volume cuvette

  • DLS instrument

Protocol:

  • Prepare the peptide solution in the desired buffer and filter it through a 0.22 µm syringe filter to remove dust and large contaminants.

  • Equilibrate the DLS instrument to the desired temperature.

  • Carefully transfer the filtered peptide solution to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

  • Acquire the scattering data. The instrument's software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the heterogeneity of particle sizes in the solution. An increase in Rh and PDI over time suggests aggregation.

Transmission Electron Microscopy (TEM) for Visualizing Aggregates

TEM provides direct visualization of the morphology of peptide aggregates.

Materials:

  • Histone H3 (1-20) peptide solution

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Filter paper

Protocol:

  • Apply a small drop (3-5 µL) of the peptide solution onto the carbon-coated side of the TEM grid and allow it to adsorb for 1-2 minutes.

  • Blot off the excess liquid using the edge of a piece of filter paper.

  • Wash the grid by briefly floating it on a drop of deionized water.

  • Apply a drop of the negative stain solution to the grid for 1-2 minutes.

  • Blot off the excess stain and allow the grid to air-dry completely.

  • Image the grid in a transmission electron microscope to visualize the morphology of any aggregates present.

Peptide Aggregation Pathway

The aggregation of the Histone H3 (1-20) peptide is hypothesized to follow a nucleation-dependent polymerization mechanism, which is common for many amyloidogenic peptides.

Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation (slow) Fibril Insoluble Fibrils (β-sheet rich) Monomer->Fibril Monomer Addition Protofibril Protofibrils Oligomer->Protofibril Elongation Protofibril->Fibril Maturation

Caption: Hypothesized aggregation pathway for Histone H3 (1-20).

This pathway involves an initial slow nucleation phase where soluble monomers associate to form small, unstable oligomers. These oligomers then act as seeds for a more rapid elongation phase, where they grow into larger protofibrils by the addition of more monomers. Finally, these protofibrils can associate and mature into the characteristic insoluble, β-sheet-rich amyloid-like fibrils that are often observed as precipitates. Understanding this pathway can help in designing strategies to inhibit aggregation at different stages.

References

Methods for improving the solubility of highly modified Histone H3 (1-20) peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for highly modified Histone H3 (1-20) peptides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully solubilize these complex peptides for your research needs.

Frequently Asked Questions (FAQs)

Q1: Why is my highly modified Histone H3 (1-20) peptide insoluble in standard aqueous buffers?

Highly modified H3 (1-20) peptides can be challenging to dissolve due to several factors. The native H3 (1-20) sequence is basic, but post-translational modifications (PTMs) can drastically alter its net charge, hydrophobicity, and potential for hydrogen bonding. For instance, acetylation neutralizes lysine's positive charge, while phosphorylation adds a negative charge. Multiple hydrophobic methyl groups can lead to aggregation. These changes often render standard buffers like water or PBS ineffective.

Q2: What is the very first solvent I should try for my peptide?

As a general rule, the first solvent to test should be sterile, distilled water.[1] Use a small aliquot of the peptide for this initial test.[1][2] If the peptide is derived from a basic sequence and modifications have not made it acidic, it should dissolve in water. If not, the next step depends on the peptide's overall charge. For peptides that remain basic, a dilute acidic solution (e.g., 10% acetic acid) is a good next choice.[3]

Q3: How do specific post-translational modifications (PTMs) on my H3 peptide affect its solubility?

PTMs directly impact the physicochemical properties of the peptide.

  • Acetylation (ac): Neutralizes the positive charge of lysine (B10760008) residues, reducing the peptide's overall positive charge and potentially its solubility in purely aqueous solutions.

  • Methylation (me1, me2, me3): Does not change the positive charge of lysine or arginine but increases the hydrophobicity of the side chain. Highly methylated peptides can be prone to aggregation.

  • Phosphorylation (ph): Adds a strong negative charge at serine, threonine, or tyrosine residues, making the peptide more acidic. This will decrease solubility in acidic solutions and increase it in neutral to basic solutions.

  • Ubiquitination (ub): Involves the addition of a large protein moiety, which can have complex and unpredictable effects on solubility.

Q4: What organic solvents can I use, and what are their limitations?

For neutral or hydrophobic peptides, organic solvents are often necessary.

  • DMSO (Dimethyl sulfoxide): A powerful solvent for very hydrophobic peptides.[1][2][4] It is generally recommended to dissolve the peptide in a minimal amount of 100% DMSO first, then slowly add your aqueous buffer while vortexing.[1][2]

  • Limitations: DMSO is not recommended for peptides containing cysteine (Cys) or methionine (Met) as it can oxidize these residues.[4] For cellular assays, the final DMSO concentration should typically be below 1%.[4]

  • DMF (Dimethylformamide): A suitable alternative to DMSO, especially for peptides containing Cys.[1]

  • Acetonitrile (ACN), Methanol, or Isopropanol: Can also be used, particularly for peptides that are not extremely hydrophobic.[1]

Q5: When should I use strong denaturants or chaotropic agents?

If your peptide has formed strong aggregates (often appearing as a gel or persistent cloudy suspension), chaotropic agents can be effective.

  • Guanidine Hydrochloride (Guanidine•HCl) or Urea: Solutions of 6 M Guanidine•HCl or 8 M Urea can be used to disrupt the hydrogen bonds causing aggregation.[1] Once the peptide is dissolved, you can proceed with necessary dilutions into your assay buffer. Keep in mind that these agents will denature proteins in your assay.

Q6: Can sonication or temperature changes improve solubility?

Yes, these physical methods can be very helpful.

  • Sonication: A brief session in a bath sonicator can help break up peptide aggregates and enhance dissolution.[2][4][5] It is recommended to sonicate in short bursts (e.g., 3x 10 seconds) and keep the sample on ice in between to prevent heating.[2]

  • Temperature: Gently warming the solution can increase the solubility of some peptides.[3][4] However, this should be done with caution to avoid peptide degradation.

Q7: How should I properly store my dissolved peptide stock solution?

Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or below.[1][4] This minimizes waste and prevents degradation from repeated freeze-thaw cycles. Lyophilized peptides are stable for over a year when stored at -20°C.[1]

Troubleshooting Guide

Problem: My peptide solution is cloudy, has visible particulates, or has formed a gel.

  • Cause: The peptide is not fully dissolved and is likely suspended or aggregated.

  • Solution Workflow:

    • Sonication: Briefly sonicate the sample as described in the FAQ section.[2][5] If the solution remains cloudy, the peptide is insoluble in the current solvent.[5]

    • Solvent Change: If the initial solvent was water, determine the peptide's net charge based on its sequence and PTMs (see Table 2).

      • Net Positive Charge: Try 10-30% acetic acid.[1]

      • Net Negative Charge: Try a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate.[5]

      • Net Neutral/Hydrophobic: Use a minimal amount of an organic solvent like DMSO or DMF, followed by dilution.[1][2]

    • Use Chaotropic Agents: For persistent aggregation, dissolve the peptide in 6 M Guanidine•HCl or 8 M Urea.[1]

    • Recovery: If you need to switch solvents, you can often lyophilize the peptide again from a volatile buffer (like water or acetic acid) to recover the solid powder.[5]

Problem: My peptide dissolved initially but precipitated after I added my aqueous buffer.

  • Cause: The peptide is not soluble at the final concentration in the mixed solvent system. This often happens when diluting a stock made in a strong organic solvent.

  • Solution:

    • Re-dissolve and Dilute Slowly: Try re-dissolving the precipitate with a small amount of the initial strong solvent. Then, add the aqueous buffer very slowly while continuously vortexing or mixing.

    • Lower the Concentration: The desired final concentration may be above the peptide's solubility limit in that specific buffer. Try preparing a more dilute solution.

    • Freeze-Dry: If the peptide precipitates, it should be lyophilized before attempting to re-dissolve it in a different solvent system.[2]

Data & Tables

Table 1: Properties of Common Solvents for Peptide Dissolution

SolventTypeBest ForConsiderations & Cautions
Sterile Water AqueousShort peptides (<5 residues), peptides with a high net charge.[1]First choice for initial solubility tests.
Dilute Acetic Acid (10-30%) Aqueous, AcidicBasic peptides (net positive charge).[1][3]Volatile and can be removed by lyophilization.
Ammonium Bicarbonate (0.1 M) Aqueous, BasicAcidic peptides (net negative charge).[5]Ensure final solution pH is compatible with your assay.
DMSO (Dimethyl sulfoxide) OrganicVery hydrophobic or neutral peptides.[1][2][4]Can oxidize Cys and Met residues.[4] Keep final concentration <1% for cell-based assays.[4]
DMF (Dimethylformamide) OrganicHydrophobic peptides, good alternative to DMSO for Cys-containing peptides.[1]Lower toxicity than DMSO but still requires careful handling.
6M Guanidine•HCl / 8M Urea Chaotropic AgentHighly aggregated peptides (gels or precipitates).[1]Will denature proteins; may interfere with downstream biological assays.

Table 2: Effect of Common PTMs on H3 (1-20) Peptide Properties

PTM TypeAffected ResiduesChange in ChargeEffect on Hydrophilicity/HydrophobicityPrimary Solubility Consideration
Acetylation (ac) Lysine (K)Neutralizes +1 chargeIncreases hydrophilicity slightlyReduces overall positive charge; may require less acidic solvents.
Methylation (me1/me2/me3) Lysine (K), Arginine (R)No change (+1 charge remains)Increases hydrophobicityCan promote aggregation, especially with multiple methyl groups. May require organic solvents.
Phosphorylation (ph) Serine (S), Threonine (T)Adds -2 charge (at pH > 7)Significantly increases hydrophilicityMakes the peptide acidic. Use neutral or basic buffers; avoid acidic conditions.
Ubiquitination (ub) Lysine (K)Adds a large protein with its own charge/hydrophobicityComplex and depends on the specific ubiquitin chainSolubility is highly unpredictable and must be determined empirically.

Experimental Protocols

Protocol 1: Step-by-Step Peptide Solubility Testing

  • Prepare: Before opening, centrifuge the vial (e.g., 10,000 x g for 5 min) to pellet all lyophilized powder.[2] Allow the vial to equilibrate to room temperature.[2]

  • Aliquot: Use a small, weighed portion of your peptide for the initial test rather than the entire sample.[1][2]

  • Step 1 - Water: Add a calculated volume of sterile, distilled water to achieve a high stock concentration (e.g., 10 mg/mL). Vortex thoroughly. If the solution is clear, the peptide is water-soluble.

  • Step 2 - Assess: If the solution is cloudy or contains particulates, sonicate for 10-30 seconds on ice.[2] If it remains insoluble, proceed to the next step.

  • Step 3 - Charge-Based Solvents:

    • If the peptide is predicted to be basic: Add 10% acetic acid dropwise while vortexing until the peptide dissolves.[3]

    • If the peptide is predicted to be acidic (e.g., phosphorylated): Use a different aliquot and test solubility in 0.1 M ammonium bicarbonate.[5]

  • Step 4 - Organic Solvents:

    • If the peptide is predicted to be neutral or hydrophobic: Use a new aliquot and add a minimal volume of 100% DMSO (e.g., 10-20 µL).[1] Vortex until fully dissolved.

    • Slowly add your desired aqueous buffer to this DMSO stock, vortexing continuously, to reach the final desired concentration.[1]

  • Final Check: Once dissolved, centrifuge the final solution to pellet any remaining micro-particulates before use in your experiment.[4]

Visual Guides

G Troubleshooting Workflow for Peptide Solubility start Start: Lyophilized Peptide test_water 1. Test Solubility in Sterile Water start->test_water is_soluble Is Solution Clear? test_water->is_soluble sonicate 2. Sonicate Briefly on Ice is_soluble->sonicate No end_soluble Success: Prepare Stock Solution is_soluble->end_soluble Yes is_soluble2 Is Solution Clear? sonicate->is_soluble2 calc_charge 3. Calculate Net Charge (incl. PTMs) is_soluble2->calc_charge No is_soluble2->end_soluble Yes charge_decision Peptide Charge? calc_charge->charge_decision acidic 4a. Use Dilute Acetic Acid charge_decision->acidic Positive basic 4b. Use Dilute Ammonium Bicarbonate charge_decision->basic Negative neutral 4c. Use Organic Solvent (e.g., DMSO) charge_decision->neutral Neutral / Hydrophobic acidic->end_soluble basic->end_soluble chaotropic 5. Aggregation? Use Chaotropic Agent (Guanidine HCl) neutral->chaotropic Still Insoluble? neutral->end_soluble chaotropic->end_soluble

Caption: A step-by-step workflow for troubleshooting the solubility of modified histone peptides.

PTM_Impact Impact of PTMs on H3 Peptide Charge & Properties H3 Unmodified H3 (1-20) Peptide Acetylation Acetylation (on Lysine) H3->Acetylation Phosphorylation Phosphorylation (on Ser/Thr) H3->Phosphorylation Methylation Methylation (on Lys/Arg) H3->Methylation Prop_Ac Neutralizes Positive Charge Decreases Net Basicity Acetylation->Prop_Ac Leads To Prop_Ph Adds Strong Negative Charge Increases Net Acidity Phosphorylation->Prop_Ph Leads To Prop_Me Maintains Positive Charge Increases Hydrophobicity Methylation->Prop_Me Leads To

Caption: How common PTMs alter the physicochemical properties of a histone H3 N-terminal peptide.

References

Optimizing blocking and washing steps in Histone H3 (1-20) peptide pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize blocking and washing steps in Histone H3 (1-20) peptide pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background in histone peptide pull-down assays?

A1: High background, characterized by the presence of numerous non-specific protein bands, is a common challenge. The primary cause is often suboptimal blocking of non-specific binding sites on the beads and the peptide itself. Another major contributor is inefficient washing, which fails to remove proteins that are weakly or non-specifically bound to the assay components. Histones themselves can be "sticky," leading to the co-purification of other proteins[1].

Q2: How does the choice of blocking agent impact the results of my pull-down assay?

A2: The blocking agent is crucial for minimizing non-specific binding. Different blocking agents have varying compositions and properties that can affect your experiment. For instance, while non-fat dry milk is a cost-effective option, it contains phosphoproteins (like casein) and biotin, which can interfere with the detection of phosphorylated proteins and avidin-biotin-based systems, respectively. Bovine Serum Albumin (BSA) is a good general-purpose blocker, but it is important to use a high-quality grade to avoid contaminants.

Q3: What is the role of salt concentration in the wash buffer?

A3: Salt concentration is a key factor in determining the stringency of the washes. Higher salt concentrations (e.g., 300-500 mM NaCl or KCl) can disrupt weak, non-specific ionic interactions, thereby reducing background. However, excessively high salt concentrations may also elute true low-affinity interactors. The optimal salt concentration should be empirically determined for each specific protein-peptide interaction[1].

Q4: Can detergents in the wash buffer help reduce non-specific binding?

A4: Yes, non-ionic detergents like Triton X-100 or NP-40 are commonly included in wash buffers to reduce non-specific hydrophobic interactions. Typically used at concentrations between 0.05% and 0.1%, they help to solubilize proteins and prevent them from aggregating and non-specifically binding to the beads or peptide.

Q5: How many wash steps are sufficient?

A5: The number of wash steps is critical for achieving a good signal-to-noise ratio. Most protocols recommend a series of washes, often between three to eight times, with a sufficient volume of wash buffer (e.g., 1 mL per wash)[1][2]. It is also beneficial to transfer the beads to a fresh tube during the washing process to minimize carryover of proteins bound to the tube walls[1].

Troubleshooting Guide

Issue 1: High Background / Non-Specific Binding

Possible Causes & Solutions

Cause Recommendation Detailed Explanation
Ineffective Blocking Optimize blocking buffer composition and incubation time.Pre-clear the cell lysate by incubating it with beads alone before adding the peptide-coupled beads. This removes proteins that non-specifically bind to the beads. Ensure the blocking agent is compatible with your downstream analysis (e.g., use BSA for phosphoprotein studies).
Insufficient Washing Increase the number and/or stringency of wash steps.Increase the number of washes to at least five. Optimize the salt concentration in your wash buffer (try a gradient from 150 mM to 500 mM NaCl/KCl). Include a non-ionic detergent (e.g., 0.1% Triton X-100) in your wash buffer.
"Sticky" Proteins in Lysate Pre-clear the lysate.Incubating the lysate with beads (without the peptide) for 1 hour at 4°C can significantly reduce the amount of proteins that non-specifically bind to the beads themselves[1].
Contamination Use high-purity reagents and maintain a clean working environment.Ensure all buffers are freshly prepared and filtered. Use protease inhibitors in your lysis buffer to prevent protein degradation, which can lead to non-specific binding.
Issue 2: Low or No Signal for the Target Protein

Possible Causes & Solutions

Cause Recommendation Detailed Explanation
Washing Conditions Too Stringent Decrease the salt concentration in the wash buffer.If your protein of interest has a low binding affinity for the histone peptide, high salt concentrations may be disrupting this interaction. Try reducing the salt concentration to 150 mM or lower and assess the recovery of your target protein.
Inefficient Protein Elution Optimize elution conditions.Ensure your elution buffer is effective. Common methods include low pH elution (e.g., 100 mM glycine, pH 2.8) or competitive elution with a high concentration of the free peptide[1]. If using low pH, neutralize the eluate immediately to prevent protein degradation.
Poor Peptide Coupling to Beads Verify peptide-bead conjugation.Ensure the biotinylated peptide is successfully coupled to the streptavidin beads. This can be checked by quantifying the amount of peptide in the supernatant after the coupling reaction.
Target Protein Not Expressed or at Low Levels Use an appropriate cell line or nuclear extract.Confirm that your cell line expresses the target protein at a detectable level. For some histone-binding proteins, using nuclear extracts is essential as they may not be abundant in the cytoplasm.

Data Presentation: Recommended Buffer Compositions

Table 1: Comparison of Common Blocking Agents

Blocking Agent Recommended Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Single purified protein, less cross-reactivity. Good for phospho-specific antibody applications.More expensive than milk. Can have batch-to-batch variability.
Non-Fat Dry Milk 3-5% (w/v)Inexpensive and readily available.Contains phosphoproteins (casein) and biotin, which can interfere with certain assays. May mask some antigens at high concentrations.
Purified Casein 1% (w/v)A more purified alternative to milk.Also a phosphoprotein, so not ideal for all applications.
Protein-Free Blockers Per manufacturer's instructionsNo interference from protein components. Good for sensitive detection methods.Generally more expensive.

Table 2: Optimization of Wash Buffer Components

Component Typical Concentration Range Purpose Optimization Strategy
Salt (NaCl or KCl) 150 mM - 500 mMReduces non-specific ionic interactions.Start with 150 mM and increase in increments (e.g., 250 mM, 300 mM, 400 mM, 500 mM) to find the optimal balance between retaining your protein of interest and minimizing background.
Non-ionic Detergent (Triton X-100, NP-40) 0.05% - 0.1% (v/v)Reduces non-specific hydrophobic interactions.A concentration of 0.1% is a good starting point for most applications. Lower concentrations may be necessary for particularly weak interactions.
HEPES or Tris-HCl 20 mM - 50 mMBuffering agent to maintain a stable pH.Typically maintained at a physiological pH (e.g., 7.4-7.9).
EDTA 0.2 mM - 1 mMChelates divalent cations, can inhibit certain proteases.Generally kept at a low, consistent concentration.

Experimental Protocols

Optimized Histone H3 (1-20) Peptide Pull-Down Protocol

This protocol is designed to identify proteins that bind to the N-terminal tail of Histone H3.

1. Peptide Immobilization

  • Resuspend 100 µg of biotinylated Histone H3 (1-20) peptide (and an unmodified control peptide) in 400 µL of PBS.

  • Wash 400 µL of streptavidin-coated magnetic beads three times with 1 mL of PBS containing 0.1% Triton X-100.

  • Add the resuspended peptide to the washed beads and incubate for 3 hours at room temperature with rotation.

  • Wash the peptide-bound beads three times with PBS/0.1% Triton X-100 to remove unbound peptide.

  • Resuspend the beads in 400 µL of PBS to create a 50% slurry.

2. Nuclear Extract Preparation and Pre-clearing

  • Prepare nuclear extract from your chosen cell line using a standard high-salt extraction method.

  • Lower the salt concentration of the extract to 150 mM KCl by dialysis or dilution with a no-salt buffer.

  • Add Triton X-100 to the nuclear extract to a final concentration of 0.1% and centrifuge at 16,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Pre-clear the nuclear extract by adding 80 µL of a 50% slurry of unconjugated streptavidin beads and incubating for 1 hour at 4°C with rotation.

  • Centrifuge at low speed and collect the supernatant (the pre-cleared lysate).

3. Pull-Down Assay

  • To 40 µL of the 50% peptide-bound bead slurry, add the pre-cleared nuclear extract (from approximately 10^8 cells).

  • Incubate overnight at 4°C with rotation.

4. Washing

  • Spin down the beads at a low speed, remove the supernatant (unbound fraction), and transfer the beads to a fresh microcentrifuge tube.

  • Wash the beads eight times with 1 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM KCl, 0.1% Triton X-100, 1 mM EDTA, and protease inhibitors). After each wash, centrifuge, and discard the supernatant.

5. Elution

  • Perform a final wash with a low-salt buffer to prepare for elution.

  • Elute the bound proteins by adding 2-3 bead volumes of elution buffer (e.g., 100 mM glycine, pH 2.8) and incubating for 10 minutes at room temperature.

  • Collect the eluate and neutralize the pH by adding 1/10 volume of 1 M Tris-HCl, pH 8.0.

  • Analyze the eluted proteins by SDS-PAGE and subsequent Western blotting or mass spectrometry.

Visualizations

PullDown_Workflow Histone H3 (1-20) Peptide Pull-Down Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Immobilization 1. Peptide Immobilization (Biotinylated H3 peptide + Streptavidin beads) Incubation 4. Incubation (Peptide-beads + Pre-cleared lysate) Peptide_Immobilization->Incubation Lysate_Prep 2. Nuclear Extract Preparation Pre_Clearing 3. Pre-Clearing Lysate (with unconjugated beads) Lysate_Prep->Pre_Clearing Pre_Clearing->Incubation Washing 5. Washing Steps (Multiple high-stringency washes) Incubation->Washing Elution 6. Elution (Low pH or competitive elution) Washing->Elution SDS_PAGE 7. SDS-PAGE Elution->SDS_PAGE Analysis 8. Western Blot or Mass Spectrometry SDS_PAGE->Analysis

Caption: Workflow for a Histone H3 (1-20) Peptide Pull-Down Assay.

Troubleshooting_Tree Troubleshooting Logic for High Background Start High Background Observed Check_Blocking Is lysate pre-cleared? Start->Check_Blocking Pre_Clear Action: Pre-clear lysate with unconjugated beads for 1h at 4°C. Check_Blocking->Pre_Clear No Check_Washing Are wash conditions stringent enough? Check_Blocking->Check_Washing Yes Pre_Clear->Check_Washing Increase_Washes Action: Increase number of washes (5-8x) and transfer beads to a new tube. Check_Washing->Increase_Washes No Review_Blocker Action: Re-evaluate blocking agent. (e.g., switch from milk to BSA if detecting phosphoproteins). Check_Washing->Review_Blocker Yes Increase_Stringency Action: Increase salt (e.g., to 300-500 mM) and/or detergent (to 0.1%) in wash buffer. Increase_Washes->Increase_Stringency Increase_Stringency->Review_Blocker Result Improved Signal-to-Noise Review_Blocker->Result

Caption: Decision tree for troubleshooting high background in pull-down assays.

References

Reducing non-specific binding on Histone H3 (1-20) peptide microarrays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Histone H3 (1-20) peptide microarrays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on reducing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem on histone peptide microarrays?

Non-specific binding refers to the adherence of the analyte (e.g., antibody or protein) to the microarray surface or to peptides other than its intended target. This is a significant issue as it can lead to high background noise, reduced signal-to-noise ratios, and false-positive results, ultimately making it difficult to distinguish true interactions from artifacts.

Q2: Is a blocking step always necessary for my histone peptide microarray experiment?

Not always. Some commercially available peptide microarrays are supplied with a pre-treated surface that minimizes non-specific binding, and the manufacturer may recommend proceeding without a blocking step. However, for untreated surfaces or when using complex biological samples like serum or plasma, a blocking step is highly recommended to prevent high background.[1]

Q3: What is the most effective blocking agent for histone peptide microarrays?

While Bovine Serum Albumin (BSA) has been traditionally used, studies have shown that 1% non-fat dry milk in 1X PBST can be more effective at reducing background noise on histone peptide microarrays compared to 1% or 5% BSA.[2] For some applications, specialized commercial blocking buffers may also offer superior performance by enhancing sensitivity and providing a better signal-to-noise ratio.[3]

Q4: How can I be sure that the signals I'm observing are not due to non-specific binding of the secondary antibody?

It is crucial to perform a control experiment where the microarray is incubated with only the fluorescently labeled secondary antibody. This will help you determine if the secondary antibody is binding non-specifically to the peptides or the microarray surface. If significant signals are observed in this control, it indicates a problem with the secondary antibody or the blocking/washing protocol.[4]

Q5: Can increasing the number of washing steps help reduce non-specific binding?

Yes, additional and more stringent washing steps are an effective way to reduce non-specific binding. This can include increasing the number of washes, the duration of each wash, or the stringency of the wash buffer.[4]

Troubleshooting Guides

Issue 1: High Background Across the Entire Microarray

High background across the entire slide can obscure true signals and make data analysis unreliable.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Protocol/Recommendation
Ineffective Blocking Optimize the blocking buffer and incubation time.Use 1% non-fat dry milk in 1X PBST as the blocking agent. Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. For complex samples, a dedicated blocking step is highly recommended.
Suboptimal Antibody/Protein Concentration Titrate the primary antibody or protein of interest.Start with the dilution recommended for Western blotting and perform a dilution series to find the optimal concentration that maximizes specific signal while minimizing background. High concentrations can lead to increased non-specific binding.
Inefficient Washing Increase the stringency and/or number of wash steps.After the primary incubation, wash the slides with 1X PBS containing a higher salt concentration (e.g., 300-500 mM NaCl). Perform at least three washes of 5 minutes each with vigorous agitation.
Secondary Antibody Issues Test for non-specific binding of the secondary antibody.Incubate a separate microarray with only the secondary antibody. If high background is observed, consider using a different secondary antibody, increasing the stringency of your blocking and washing steps, or using a cross-adsorbed secondary antibody.
Contaminated Buffers Prepare fresh buffers for each experiment.Ensure all buffers are freshly prepared with high-purity reagents and filtered to remove any particulates that could settle on the microarray surface and cause background fluorescence.
Issue 2: Non-Specific Binding to Unrelated Peptides (Spot-Specific Background)

This issue arises when your protein of interest binds to peptides that it is not expected to interact with, leading to false-positive signals.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Protocol/Recommendation
Ionic Interactions Increase the salt concentration in the wash buffer.Non-specific binding of charged proteins can be reduced by shielding these interactions with higher salt concentrations. Washing with 1X PBS containing up to 500 mM NaCl can significantly reduce this type of non-specific binding.
Hydrophobic Interactions Add a non-ionic surfactant to the buffers.Include a low concentration (e.g., 0.05% - 0.1%) of Tween-20 in your blocking and wash buffers to disrupt non-specific hydrophobic interactions between the analyte and the peptides.
Low Affinity Cross-Reactivity Optimize the primary antibody/protein concentration.A lower concentration of your primary analyte may reduce binding to low-affinity, non-target peptides while still allowing for detection of the high-affinity, specific interaction.
Preservation of Weak Specific Interactions Introduce a brief cross-linking step.For detecting weak but specific interactions that might be lost during stringent washes, a short, low-percentage (0.1%) formaldehyde (B43269) cross-linking step after the primary incubation can be beneficial. This is followed by quenching with glycine (B1666218) before proceeding with high-salt washes.

Data Presentation: Comparison of Blocking Buffers

Improving the signal-to-noise ratio is critical for reliable data. The choice of blocking buffer can significantly impact this ratio.

Blocking Agent Relative Signal-to-Noise Ratio (Normalized) Key Observations
No Blocking Agent BaselineHigh background, low signal-to-noise ratio.
1% BSA in PBST ModerateReduces background compared to no blocking, but can sometimes mask specific low-affinity interactions.
5% BSA in PBST ModerateSimilar to 1% BSA, with no significant improvement in background reduction.
1% Non-Fat Dry Milk in PBST HighGenerally provides lower background and better signal-to-noise than BSA.
Commercial Blocking Buffer (e.g., Rockland) High to Very HighCan provide a significant increase in signal-to-noise ratio compared to standard blocking agents like BSA, with up to a 10-fold increase in signal for some peptides.

Experimental Protocols

Protocol 1: Optimized Histone Peptide Microarray Staining Protocol to Reduce Non-Specific Binding

This protocol incorporates the use of a milk-based blocking agent and high-salt washes.

  • Rehydration and Blocking:

    • Rehydrate the peptide microarray slide by washing twice with 1X PBST (PBS with 0.1% Tween-20) for 5 minutes each.

    • Prepare the blocking buffer: 1% (w/v) non-fat dry milk in 1X PBST.

    • Incubate the microarray in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Analyte Incubation:

    • Dilute the primary antibody or protein of interest in the blocking buffer to the desired concentration.

    • Remove the blocking buffer from the slide and add the diluted analyte.

    • Incubate overnight at 4°C in a humidified chamber with gentle agitation.

  • Washing:

    • Prepare a high-salt wash buffer: 1X PBS with 500 mM NaCl.

    • Wash the slide three times with the high-salt wash buffer for 5 minutes each with vigorous agitation.

    • Wash once with 1X PBS for 5 minutes.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer.

    • Incubate the microarray with the secondary antibody solution for 1 hour at room temperature in the dark with gentle agitation.

  • Final Washes and Drying:

    • Wash the slide three times with 1X PBST for 5 minutes each in the dark.

    • Wash once with deionized water for 1 minute.

    • Dry the slide by centrifugation or with a stream of nitrogen gas.

  • Scanning and Analysis:

    • Scan the microarray slide using a suitable fluorescence scanner.

    • Analyze the data using appropriate software to quantify spot intensities and calculate signal-to-noise ratios.

Protocol 2: Incorporating a Formaldehyde Cross-linking Step

This is an optional step to be included after the primary analyte incubation (Step 2) for securing weak, specific interactions.

  • Cross-linking:

    • Following the primary analyte incubation, briefly wash the slide with 1X PBS.

    • Prepare a fresh 0.1% formaldehyde solution in 1X PBS.

    • Incubate the slide in the formaldehyde solution for 15-30 seconds at room temperature.

    • Crucially, this step must be optimized for your specific interaction, as over-cross-linking can increase background.

  • Quenching:

    • Prepare a quenching solution of 1 M glycine in 1X PBS.

    • Immediately after cross-linking, incubate the slide in the quenching solution for 5 minutes at room temperature to stop the reaction.

  • Proceed to Washing:

    • Continue with the high-salt washing steps as described in Protocol 1, Step 3.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_binding Binding cluster_detection Detection Rehydration Rehydration (2x PBST) Blocking Blocking (1% Milk in PBST) Rehydration->Blocking Primary_Incubation Primary Analyte Incubation (Overnight at 4°C) Blocking->Primary_Incubation Optional_XL Optional: 0.1% Formaldehyde Cross-linking Primary_Incubation->Optional_XL High_Salt_Wash High-Salt Wash (500mM NaCl in PBS) Primary_Incubation->High_Salt_Wash If not cross-linking Quench Quench (1M Glycine) Optional_XL->Quench Quench->High_Salt_Wash Secondary_Incubation Secondary Antibody Incubation High_Salt_Wash->Secondary_Incubation Final_Wash Final Washes (PBST & DI Water) Secondary_Incubation->Final_Wash Drying Drying Final_Wash->Drying Scan Scan & Analyze Drying->Scan NonSpecificBinding_Factors cluster_causes Primary Causes cluster_solutions Solutions NSB High Non-Specific Binding Cause1 Ineffective Blocking NSB->Cause1 Cause2 Suboptimal Analyte Concentration NSB->Cause2 Cause3 Inefficient Washing NSB->Cause3 Cause4 Inappropriate Buffer Composition NSB->Cause4 Sol1 Use 1% Milk-Based Blocker Cause1->Sol1 Sol2 Titrate Analyte Concentration Cause2->Sol2 Sol3 Increase Wash Stringency (e.g., 500mM NaCl) Cause3->Sol3 Sol4 Add Tween-20 Cause4->Sol4

References

Overcoming challenges in the solid-phase synthesis of phosphorylated Histone H3 (1-20)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the solid-phase synthesis of phosphorylated Histone H3 (1-20) and other phosphopeptides.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of phosphopeptides like Histone H3 (1-20) more challenging than non-phosphorylated peptides? The synthesis of phosphopeptides presents unique challenges due to the properties of the phosphate (B84403) group and the protected phosphoamino acids used. Key difficulties include:

  • Steric Hindrance: The bulky nature of the phosphate protecting groups (e.g., benzyl (B1604629) esters) can impede coupling reactions, leading to lower efficiency and deletion sequences.[1][2]

  • β-Elimination: Under the basic conditions used for Fmoc-deprotection (e.g., with piperidine), protected phosphoserine and phosphothreonine residues are susceptible to a side reaction called β-elimination, which results in the formation of a dehydroalanine (B155165) residue.[2][3] This is a major source of impurity.

  • Electrostatic Repulsion: The negatively charged phosphate groups can cause electrostatic repulsion between peptide chains, potentially hindering synthesis, especially in sequences with multiple phosphorylation sites.[2]

  • Side Reactions During Cleavage: During the final acidic cleavage from the resin, the cleaved phosphate protecting groups (e.g., benzyl cations) can re-attach to sensitive residues like methionine or tryptophan if not properly scavenged.[4]

Q2: Which protecting group strategy is recommended for the phosphate group in Fmoc-SPPS? The use of a monobenzyl-protected phosphodiester, such as in Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Thr(PO(OBzl)OH)-OH, is a widely favored strategy.[4][5] The remaining acidic proton on the phosphate group is thought to become deprotonated during the basic Fmoc removal step. This negative charge inhibits the abstraction of the amino acid's α-proton, thereby significantly minimizing the risk of β-elimination.[4]

Q3: What are "difficult sequences" and how do they impact the synthesis of Histone H3 peptides? A "difficult sequence" is a peptide chain prone to forming stable secondary structures (e.g., β-sheets) on the resin, leading to aggregation.[6][7] This aggregation blocks reagents from accessing the growing peptide chain, causing incomplete deprotection and coupling.[6] Histone sequences can be prone to aggregation due to stretches of hydrophobic or β-branched amino acids.

Q4: How can I confirm the identity and purity of my final phosphorylated H3 peptide? A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential.

  • HPLC: Reveals the purity of the crude product, with a single major peak indicating high purity.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the final peptide, verifying that the correct sequence was synthesized and the phosphate group is present.[6] Techniques like LC-MS/MS can further be used to confirm the peptide sequence and pinpoint the exact location of the phosphorylation site.[8][9]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency, Especially at the Phosphoamino Acid Residue
  • Symptoms: Mass spectrometry analysis of the crude product shows a significant peak corresponding to a deletion of the phosphoamino acid. The Kaiser test after coupling may be positive, indicating free primary amines.[6]

  • Possible Causes & Solutions:

CauseSolutionCitation
Steric Hindrance Use more potent coupling reagents like HATU or HCTU to overcome the steric bulk of the protected phosphoamino acid.[1]
Increase the coupling reaction time (e.g., double the standard time) and/or temperature.[1]
Peptide Aggregation Switch the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP) or use a DMF/NMP mixture to disrupt secondary structures.[1][10]
Employ a resin with better swelling properties or a lower substitution level.[1]
Degraded Reagents Ensure all amino acids and coupling reagents are fresh, high-purity, and stored correctly.[6]
Issue 2: Significant Side Product Formation Identified by MS
  • Symptoms: Mass spectrometry shows major peaks with mass shifts corresponding to β-elimination (-98 Da for H₃PO₄) or subsequent addition of piperidine (B6355638) (+85 Da).

  • Possible Causes & Solutions:

CauseSolutionCitation
β-Elimination during Fmoc Deprotection Reduce the concentration of piperidine in the deprotection solution (e.g., from 20% to 10%) or use a weaker base like DBU at a very low concentration (e.g., 0.5%).[3]
Minimize the deprotection time to what is necessary for complete Fmoc removal.[3]
Perform deprotection steps at room temperature, as higher temperatures significantly promote β-elimination.[3]
Aspartimide Formation For sequences containing Asp residues, add 0.1 M HOBt to the piperidine deprotection solution to suppress aspartimide formation.[11]
Side Reactions During Cleavage Ensure the cleavage cocktail contains an adequate amount of scavengers (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive cations and prevent re-attachment of protecting groups.[6]
Perform the cleavage reaction at room temperature, as using microwave energy or heat can promote side reactions like re-alkylation.[4]

Experimental Protocols & Data

Table 1: Comparison of Bases for Fmoc Deprotection at High Temperature (90 °C)

This table summarizes the performance of different bases in removing the Fmoc group while minimizing the β-elimination side reaction for a model phosphopeptide.

Base SolutionIncubation TimeFmoc Deprotectionβ-Elimination ProductCrude PurityCitation
10% Morpholine5 minIncomplete-Low[3]
10% Morpholine2 h-ObservedLow[3]
1% Piperazine5 min--Low[3]
1% Piperazine2 h-SignificantLow[3]
0.5% DBU 5 min Almost Complete Not Observed Very High [3]
0.5% DBU 2 h Complete Not Observed Very High [3]

Data adapted from a study on accelerated multiphosphorylated peptide synthesis, demonstrating that 0.5% DBU is highly effective for rapid Fmoc removal at high temperatures while suppressing β-elimination.[3]

Protocol 1: Standard Fmoc-SPPS Cycle for Phosphoamino Acid Incorporation

This protocol outlines a single cycle for adding a protected phosphoamino acid to the growing peptide chain on the resin.

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 7 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times) to remove all traces of piperidine.

  • Kaiser Test (Optional): Perform a qualitative Kaiser test on a few resin beads to confirm the presence of free primary amines (successful deprotection). A blue color indicates a positive result.[6]

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected phosphoamino acid (e.g., Fmoc-pSer(OBzl)-OH) (3 eq.), a coupling activator like HATU (2.9 eq.), and a base like DIEA (8 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times), isopropanol (3 times), and DCM (3 times).

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. The absence of a blue color indicates a successful coupling.[6]

  • Capping (Optional but Recommended): To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a capping mixture (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 10 minutes.

  • Washing: Wash the resin with DMF and DCM and dry for the next cycle.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture (Reagent K) is:

    • Trifluoroacetic acid (TFA): 95%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5%

    • Note: TIS and water act as scavengers to prevent side reactions.[12]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (e.g., 10 mL per 500 mg of resin).[12]

    • Shake or stir the mixture at room temperature for 1.5 - 2 hours.[12]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Reduce the volume of the TFA solution using a stream of nitrogen or rotary evaporation.

    • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Collection and Drying:

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether, wash the pellet again with cold ether, and re-centrifuge.

    • Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification.

Protocol 3: Crude Peptide Purification

This protocol describes a general method for purifying the crude phosphopeptide using reverse-phase HPLC (RP-HPLC).

  • Sample Preparation: Dissolve the dried crude peptide in a suitable solvent, typically a mixture of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with 95% Solvent A and 5% Solvent B.

  • Injection and Gradient Elution:

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 60 minutes). Phosphopeptides generally elute later than their non-phosphorylated counterparts.[13]

  • Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector (typically at 214 nm and 280 nm).

  • Analysis and Pooling: Analyze the collected fractions using mass spectrometry to identify those containing the pure target phosphopeptide. Pool the pure fractions.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final, purified phosphopeptide as a white powder.

Visualized Workflows and Mechanisms

spss_workflow Fig 1. General Workflow for Phosphopeptide Synthesis cluster_synthesis Solid-Phase Synthesis Cycle prep Resin Swelling & Preparation deprotect Fmoc Deprotection prep->deprotect wash1 Washing deprotect->wash1 couple Amino Acid Coupling wash1->couple wash2 Washing couple->wash2 cap Capping (Optional) wash2->cap Repeat n times cleavage Cleavage from Resin & Side-chain Deprotection cap->cleavage purification Crude Peptide Purification (HPLC) cleavage->purification analysis Analysis (MS & HPLC) purification->analysis final Pure Phosphopeptide analysis->final

Caption: Fig 1. A flowchart illustrating the key stages of solid-phase peptide synthesis (SPPS) for phosphopeptides.

Caption: Fig 2. The base-catalyzed β-elimination of a protected phosphate group, a common side reaction.

troubleshooting_yield Fig 3. Troubleshooting Logic for Low Synthesis Yield cluster_results cluster_solutions start Symptom: Low Crude Yield/Purity check_ms Analyze Crude Product by MS start->check_ms truncation Major peaks are Truncated Sequences (Missing C-terminal portion) check_ms->truncation deletion Major peaks are Deletion Sequences (Missing internal residues) check_ms->deletion side_reactions Major peaks are Side Reaction Products (e.g., β-elimination) check_ms->side_reactions sol_deprotection Cause: Incomplete Deprotection - Extend deprotection time - Use fresh reagent truncation->sol_deprotection sol_coupling Cause: Incomplete Coupling - Use stronger coupling reagent (HATU) - Double couple difficult residues - Disrupt aggregation (use NMP) deletion->sol_coupling sol_side_reactions Cause: Undesired Side Reactions - Modify deprotection conditions - Optimize cleavage cocktail - Check protecting group strategy side_reactions->sol_side_reactions

Caption: Fig 3. A decision tree for diagnosing and resolving common causes of low yield in phosphopeptide synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the long-term storage and handling of Histone H3 (1-20) peptides. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this critical reagent in your experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of lyophilized Histone H3 (1-20) peptide?

A1: For maximal long-term stability, lyophilized Histone H3 (1-20) peptide should be stored at -20°C or, for extended periods, at -80°C.[1][2] When stored under these conditions, protected from moisture and light, the peptide can remain stable for several years.[3]

Q2: How should I handle the lyophilized peptide upon receipt?

A2: Before opening, it is crucial to allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.[4] This prevents condensation of atmospheric moisture onto the cold peptide, which can significantly reduce its long-term stability.[4] Once equilibrated, briefly centrifuge the vial to ensure all the powder is at the bottom before opening.

Q3: What is the recommended procedure for reconstituting the Histone H3 (1-20) peptide?

A3: Histone H3 (1-20) peptide is generally soluble in sterile, distilled water. For reconstitution, use a sterile, high-purity solvent. To aid dissolution, you can gently vortex or sonicate the vial. It is advisable to prepare a concentrated stock solution, which can then be diluted to the final working concentration with your experimental buffer.

Q4: How should I store the reconstituted Histone H3 (1-20) peptide solution?

A4: Peptide solutions are significantly less stable than their lyophilized form. For optimal stability, the reconstituted Histone H3 (1-20) peptide solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. For short-term storage (a few days), 4°C may be acceptable, but freezing is recommended to minimize degradation. The use of sterile buffers at a pH between 5 and 6 can also enhance the stability of the peptide in solution.

Q5: What are the primary degradation pathways for Histone H3 (1-20) peptide?

A5: Like other peptides, Histone H3 (1-20) is susceptible to several degradation pathways. The sequence ARTKQTARKSTGGKAPRKQL does not contain highly susceptible residues like Cysteine or Methionine, which are prone to oxidation. However, potential degradation can still occur through:

  • Hydrolysis: Cleavage of peptide bonds, which is accelerated in aqueous solutions and at non-optimal pH.

  • Deamidation: The glutamine (Q) residues in the sequence can undergo deamidation, although this is generally slower than for asparagine.

  • Aggregation: Peptides can sometimes aggregate, especially at high concentrations, leading to precipitation and loss of activity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no biological activity in the assay. 1. Peptide Degradation: Improper storage (e.g., room temperature, multiple freeze-thaw cycles) or handling. 2. Incorrect Concentration: Errors in reconstitution or dilution.1. Verify Storage: Confirm that the lyophilized peptide was stored at -20°C or -80°C and that reconstituted aliquots were properly frozen. 2. Use a Fresh Aliquot: Thaw a new, single-use aliquot for your experiment. 3. Assess Purity: Analyze the peptide stock by HPLC-MS to check for degradation products (see Experimental Protocol below).
Peptide is difficult to dissolve or precipitates out of solution. 1. Incorrect Solvent: The chosen solvent may not be optimal for this specific peptide sequence. 2. High Concentration: Attempting to dissolve the peptide at too high a concentration. 3. pH of the Solution: The pH of the buffer may be close to the isoelectric point of the peptide, reducing its solubility.1. Confirm Solvent: Histone H3 (1-20) is soluble in water; ensure you are using high-purity water. For difficult cases, a small amount of 10% acetic acid can be tried for this basic peptide. 2. Sonication: Briefly sonicate the solution to aid dissolution. 3. Adjust pH: Ensure the buffer pH is appropriate (ideally pH 5-6 for stability).
Multiple peaks are observed in HPLC analysis. 1. Peptide Degradation: The additional peaks may represent degradation products such as hydrolyzed fragments or deamidated forms. 2. Peptide Aggregation: Aggregates may elute at different retention times. 3. Contamination: The sample may have been contaminated during handling.1. Analyze by MS: Use mass spectrometry to identify the molecular weights of the species in each peak to determine if they are degradation products. 2. Prepare Fresh Sample: Reconstitute a fresh vial of lyophilized peptide and re-analyze to rule out handling errors. 3. Review Handling Procedures: Ensure clean vials and fresh, high-purity solvents are used.

Quantitative Stability Data

Storage ConditionFormDurationEstimated Purity
-80°CLyophilized24 months>98%
-20°CLyophilized24 months>95%
4°CLyophilized3 months~90%
Room TemperatureLyophilized1 week<80%
-80°CIn Sterile Buffer (pH 6.0)6 months~95%
-20°CIn Sterile Buffer (pH 6.0)3 months~90%
4°CIn Sterile Buffer (pH 6.0)1 week<85%

Experimental Protocols

Protocol for Assessing Peptide Stability by HPLC-MS

This protocol outlines a method to assess the stability of Histone H3 (1-20) peptide over time.

1. Peptide Preparation and Storage: a. Reconstitute a fresh vial of lyophilized Histone H3 (1-20) peptide in sterile, HPLC-grade water to a stock concentration of 1 mg/mL. b. Aliquot the stock solution into several sterile, low-retention microcentrifuge tubes. c. Analyze a "time zero" (T=0) aliquot immediately by HPLC-MS. d. Store the remaining aliquots at the desired test conditions (e.g., -20°C, 4°C, and room temperature).

2. Time-Point Analysis: a. At each designated time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition. b. Allow the frozen aliquots to thaw completely at room temperature. c. Centrifuge the tubes briefly to collect the contents at the bottom. d. Dilute the samples to a suitable concentration for HPLC-MS analysis (e.g., 0.1 mg/mL) with the initial mobile phase.

3. HPLC-MS Analysis: a. HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable. b. Mobile Phase A: 0.1% Formic Acid in Water c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile d. Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes is a good starting point. e. Flow Rate: 0.5 - 1.0 mL/min f. Detection: UV at 214 nm and 280 nm. g. Mass Spectrometry: Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS) to monitor the mass of the eluting peaks. h. Data Analysis: i. Integrate the peak area of the intact Histone H3 (1-20) peptide at each time point. ii. Calculate the percentage of remaining intact peptide relative to the T=0 sample. iii. Identify the masses of any new peaks that appear, which may correspond to degradation products (e.g., +1 Da for deamidation).

Visualizations

Peptide_Handling_Workflow cluster_storage Long-Term Storage cluster_preparation Sample Preparation cluster_use Experimental Use cluster_aliquot_storage Aliquot Storage Lyophilized Lyophilized Peptide (-20°C to -80°C) Equilibrate Equilibrate to Room Temp in Desiccator Lyophilized->Equilibrate Reconstitute Reconstitute in Sterile Water/Buffer Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Aliquot Store Aliquots (-20°C to -80°C) Aliquot->Store_Aliquot Thaw Thaw Single Aliquot Dilute Dilute to Working Concentration Thaw->Dilute Assay Use in Assay Dilute->Assay Store_Aliquot->Thaw

Caption: Recommended workflow for handling and storage of Histone H3 (1-20) peptides.

Troubleshooting_Decision_Tree Start Experiment Fails or Yields Unexpected Results Check_Activity Is Peptide Activity Low? Start->Check_Activity Check_Solubility Is there a Solubility Issue? Check_Activity->Check_Solubility No Verify_Storage Verify Storage Conditions (-20°C / -80°C, lyophilized) Check_Activity->Verify_Storage Yes Check_HPLC Are there Unexpected Peaks in HPLC? Check_Solubility->Check_HPLC No Confirm_Solvent Confirm Correct Solvent (Sterile Water) Check_Solubility->Confirm_Solvent Yes Analyze_MS Analyze Peaks by MS Check_HPLC->Analyze_MS Yes Use_New_Aliquot Use a Fresh Aliquot Verify_Storage->Use_New_Aliquot Assess_Purity Assess Purity by HPLC-MS Use_New_Aliquot->Assess_Purity Try_Sonication Try Gentle Sonication Confirm_Solvent->Try_Sonication Check_pH Check Buffer pH (5-6) Try_Sonication->Check_pH Prepare_Fresh Re-prepare Sample Freshly Analyze_MS->Prepare_Fresh Review_Handling Review Handling for Contamination Prepare_Fresh->Review_Handling

References

Identifying and minimizing artifacts in the mass spectrometry of Histone H3 (1-20) peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of the Histone H3 (1-20) peptide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and artifacts encountered during experimentation.

Troubleshooting Guides & FAQs

This section provides solutions to specific problems you may encounter during the mass spectrometry of Histone H3 (1-20) peptides.

Question 1: Why am I observing low signal intensity or complete loss of my H3 (1-20) peptide?

Possible Causes:

  • Poor Chromatographic Retention: The N-terminal tail of Histone H3 is highly basic and hydrophilic, leading to poor retention on standard reversed-phase (RP) columns and elution in the void volume.[1]

  • Inefficient Ionization: The highly charged nature of the peptide can sometimes lead to suboptimal ionization efficiency.

  • Sample Loss During Preparation: Adsorption to surfaces can occur during sample handling, especially with low-abundance samples.

Solutions:

  • Chemical Derivatization: Employ propionylation to neutralize the positive charges on lysine (B10760008) residues. This increases the hydrophobicity of the peptide, leading to better retention on RP columns.[1][2][3]

  • Alternative Chromatography: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) which is better suited for retaining highly polar analytes.

  • Optimize LC-MS/MS Methods: Use a shallower gradient during liquid chromatography to improve separation.[1]

  • Use Low-Binding Consumables: Utilize low-adsorption microcentrifuge tubes and pipette tips to minimize sample loss.

Question 2: I am seeing unexpected neutral losses in my MS/MS spectra. What are they and how can I minimize them?

Possible Causes:

  • Labile Post-Translational Modifications (PTMs): Phosphorylation on serine and threonine residues is particularly prone to neutral loss of phosphoric acid (98 Da) during Collision-Induced Dissociation (CID).[4][5]

  • Fragmentation Method: CID is more likely to induce neutral losses of labile PTMs compared to other fragmentation techniques.[5]

  • In-source Decay: Fragmentation can occur in the ion source before analysis, especially in MALDI-TOF-MS, leading to characteristic c- and z-ions.[6][7][8]

Solutions:

  • Alternative Fragmentation Methods: Employ Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) to minimize the neutral loss of labile PTMs and improve site-specific localization.[5][9][10] EThcD, a combination of ETD and HCD, can also provide fragment-rich spectra.[9][10]

  • Optimize Collision Energy: If using CID, carefully optimize the collision energy to achieve sufficient fragmentation for sequence identification without excessive neutral loss.

  • Data Analysis: Be aware of characteristic neutral losses for specific PTMs and consider them during spectral interpretation. For example, ubiquitination can show a characteristic neutral loss of 114 Da (the two C-terminal glycines of ubiquitin).[4]

Question 3: How can I differentiate between isobaric modifications like lysine trimethylation and acetylation?

The Challenge:

Lysine trimethylation (mass shift of +42.0470 Da) and acetylation (mass shift of +42.0106 Da) are isobaric at low-resolution mass spectrometry.[4]

Solutions:

  • High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) that can resolve the small mass difference between these modifications. A mass accuracy of at least 3.6 ppm is required for a 10 kDa protein.[4]

  • Chemical Derivatization: Derivatization with reagents like propionic anhydride (B1165640) can help distinguish these modifications. Unmodified and monomethylated lysines will be propionylated, while acetylated and di/trimethylated lysines will not.[2]

  • Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of trimethylated and acetylated peptides can differ, aiding in their differentiation.

  • Software Tools: Utilize specialized software like EpiProfile that can discriminate isobaric histone peptides based on distinguishing fragment ions in their tandem mass spectra.[11]

Question 4: I am observing artifacts from my sample preparation, particularly after propionylation. How can I identify and minimize these?

Possible Artifacts:

  • Over-propionylation: Propionylation of serine, threonine, and tyrosine hydroxyl groups can occur.[2][12]

  • Incomplete Derivatization: Not all lysine residues may be propionylated, leading to a heterogeneous peptide population.

  • Chemical Noise: The derivatization reagents can introduce chemical noise that may interfere with the detection and quantification of low-abundance PTMs.[2]

Solutions:

  • Strict pH Control: Maintain the pH at 8.0 during propionylation to favor the reaction with primary amines (lysine ε-amino group and peptide N-terminus) over hydroxyl groups.[13]

  • Hydroxylamine (B1172632) Treatment: After propionylation, treat the sample with hydroxylamine to reverse the modification on serine, threonine, and tyrosine residues.[2]

  • Reaction Quenching: Ensure the propionylation reaction is properly quenched to prevent unwanted side reactions.[1]

  • High-Purity Reagents: Use high-purity reagents to minimize the introduction of chemical contaminants.

Experimental Protocols

Protocol 1: Histone Extraction and Propionylation

This protocol describes a general workflow for the extraction of histones and their subsequent derivatization with propionic anhydride.

  • Nuclei Isolation: Isolate nuclei from cells or tissues using a suitable protocol.

  • Acid Extraction: Extract histones from the isolated nuclei using 0.2 M sulfuric acid.

  • Protein Precipitation: Precipitate the extracted histones with trichloroacetic acid.

  • Washing: Wash the histone pellet with acetone (B3395972) to remove residual acid.

  • Resuspension: Resuspend the histone pellet in 50 mM ammonium (B1175870) bicarbonate, pH 8.0.[13]

  • Propionylation (Round 1):

    • Prepare the propionylation reagent by mixing propionic anhydride and acetonitrile (B52724) in a 1:3 ratio.[14]

    • Add the reagent to the histone solution and incubate for 15 minutes at room temperature.

    • Add ammonium hydroxide (B78521) to quench the reaction.[14]

  • Tryptic Digestion:

    • Add trypsin to the propionylated histone sample (a typical enzyme-to-substrate ratio is 1:20).[1]

    • Incubate overnight at 37°C.[1]

  • Propionylation (Round 2):

    • Repeat the propionylation step (6) to derivatize the newly generated peptide N-termini. This step increases the hydrophobicity of the peptides, improving their retention on reversed-phase columns.[13]

  • Sample Cleanup: Clean up the digested and derivatized peptides using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants.[1]

Protocol 2: LC-MS/MS Analysis

  • Reconstitution: Reconstitute the cleaned peptides in a suitable solvent, such as 0.1% formic acid in water.[1]

  • LC Separation: Inject the sample onto a reversed-phase LC column and elute with a gradient of acetonitrile containing 0.1% formic acid.[1]

  • Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).

  • Fragmentation: Acquire MS/MS spectra using an appropriate fragmentation method (CID, HCD, or ETD) to identify the peptide sequence and localize PTMs.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation strategies on the identification of histone peptides.

Sample Preparation MethodHistone H3 CoverageN-terminal Peptide IdentificationArtifactsReference
In-solution tryptic digest (no derivatization)LowPoorSmall, hydrophilic peptides are lost[2][3]
In-gel tryptic digestGood for core histonesModeratePotential for sample loss[3]
Propionylation before tryptic digestHighExcellentPotential for over-propionylation and chemical noise[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell/Tissue Homogenization B Nuclei Isolation A->B C Acid Extraction of Histones B->C D Propionylation C->D E Tryptic Digestion D->E F Second Propionylation E->F G Sample Cleanup (C18) F->G H LC-MS/MS Analysis G->H I Data Processing & PTM Identification H->I

Caption: Workflow for Histone H3 (1-20) Peptide Analysis.

troubleshooting_logic Start Low Signal Intensity? CheckRetention Poor Chromatographic Retention? Start->CheckRetention UseProp Action: Use Propionylation CheckRetention->UseProp Yes CheckMS Suboptimal MS Settings? CheckRetention->CheckMS No End Signal Improved UseProp->End OptimizeMS Action: Optimize MS Parameters CheckMS->OptimizeMS Yes SampleLoss Sample Loss during Prep? CheckMS->SampleLoss No OptimizeMS->End LowBind Action: Use Low-Binding Tubes SampleLoss->LowBind Yes SampleLoss->End No LowBind->End

Caption: Troubleshooting Low Signal Intensity.

References

Optimization of buffer pH and salt concentration for Histone H3 (1-20) binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for Histone H3 (1-20) peptide binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a Histone H3 (1-20) binding assay?

A1: The optimal pH for protein-peptide interactions depends on the specific isoelectric points (pI) of the binding partners. For most histone "reader" domain interactions, a pH between 7.4 and 8.0 is recommended to maintain protein stability and mimic physiological conditions. A common choice is a buffer like HEPES or Tris at pH 7.5 or 8.0[1][2][3]. Extreme pH values can lead to protein denaturation and loss of function[4].

Q2: How does salt concentration affect the binding affinity?

A2: Salt concentration is a critical parameter that influences electrostatic interactions. The N-terminal tail of Histone H3 is positively charged, so interactions with reader proteins often have a significant electrostatic component.

  • Low Salt (<100 mM NaCl/KCl): May increase non-specific binding due to unshielded electrostatic interactions.

  • Physiological Salt (150 mM NaCl/KCl): This is the most common starting point, as it mimics in vivo conditions and provides a good balance between specific and non-specific interactions[1][2][3].

  • High Salt (>250 mM NaCl/KCl): Can be used in wash steps to remove weakly or non-specifically bound proteins[5]. However, very high salt concentrations can also disrupt specific, electrostatically driven interactions, leading to a loss of signal[6]. Chaotropic salts, in particular, can interfere with non-covalent forces and destabilize protein structures[7].

Q3: Which binding assay technique is most suitable for studying Histone H3 (1-20) interactions?

A3: The choice of assay depends on the experimental goal.

  • Peptide Pull-Down Assays: Ideal for identifying novel interaction partners from cell lysates in an unbiased manner[5]. They are relatively simple and utilize biotinylated histone peptides[1][2].

  • Fluorescence Polarization (FP): A homogeneous, solution-based technique excellent for quantitative analysis of binding affinity (Kd) and for high-throughput screening (HTS) of inhibitors[8][9]. It measures the change in the tumbling rate of a fluorescently labeled histone peptide upon binding to a larger protein[10].

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data, allowing for the determination of association (ka) and dissociation (kd) rates, in addition to binding affinity (KD)[11][12][13].

Troubleshooting Guide

This section addresses common problems encountered during Histone H3 (1-20) binding assays.

Problem 1: High Background / Non-Specific Binding
Possible Cause Recommended Solution
Inadequate Blocking Pre-clear cell lysates with beads (e.g., NeutrAvidin or Protein A/G) before adding the histone peptide-bound beads[1][5]. Include a blocking agent like Bovine Serum Albumin (BSA) (0.1-0.5%) or a non-ionic detergent in the binding and wash buffers[3][14].
Suboptimal Salt Concentration in Wash Buffer Increase the salt concentration (e.g., from 150 mM to 300-500 mM NaCl/KCl) in the wash buffer to disrupt weak, non-specific electrostatic interactions[5][6]. Perform additional wash steps (5-8 times)[5].
Contaminated Reagents Prepare all buffers fresh to avoid contamination that could increase background signals[6].
Excessive Antibody or Protein Input Titrate the amount of antibody or input protein to find the optimal concentration that maximizes specific signal without increasing background[15][16].
Problem 2: Low or No Signal
Possible Cause Recommended Solution
Disrupted Protein-Peptide Interaction Verify that the pH and salt concentration of the binding buffer are optimal for your specific interaction. Very high salt can disrupt binding[6]. Ensure essential co-factors (e.g., Zn²⁺ for some PHD fingers) or reducing agents (e.g., DTT, BME) for protein stability are present if required[3][17].
Protein Instability or Inactivity Ensure the purified protein is correctly folded and active. Use freshly purified protein or flash-freeze aliquots for storage at -80°C. Avoid repeated freeze-thaw cycles.
Insufficient Input Material The target reader protein may be of low abundance. Increase the amount of cell lysate or purified protein used in the assay[6][15].
Over-Washing or Harsh Wash Conditions Reduce the salt concentration in the wash buffer or decrease the number of wash steps if you suspect the specific interaction is being washed away.

Quantitative Data Summary: Buffer Conditions

The tables below summarize typical buffer conditions for different Histone H3 (1-20) binding assays based on published protocols.

Table 1: Biotinylated Peptide Pull-Down Assay Buffers

Buffer ComponentBinding Buffer ConcentrationWash Buffer ConcentrationReference(s)
Buffer Salt 50 mM Tris-HCl or HEPES50 mM Tris-HCl or HEPES[1][2][3]
pH 7.5 - 8.07.5 - 8.0[1][2][3]
Salt 150 - 300 mM NaCl or KCl150 - 500 mM NaCl or KCl[1][2][5]
Detergent 0.05 - 0.2% NP-40 or Triton X-1000.05 - 0.2% NP-40 or Triton X-100[1][2][3]
Additives 0.1 - 0.5% BSA, 10% Glycerol-[3]

Table 2: Fluorescence Polarization (FP) Assay Buffers

Buffer ComponentConcentrationReference(s)
Buffer Salt 20 - 50 mM Tris-HCl or HEPES[3]
pH 7.5 - 8.0[3]
Salt 150 - 250 mM NaCl[3]
Detergent 0.01 - 0.05% NP-40 or Tween-20[3][14]
Additives 1 mM DTT[3]

Experimental Protocols & Methodologies

Protocol 1: Biotinylated Histone H3 (1-20) Peptide Pull-Down Assay

This protocol is designed to identify proteins from a nuclear extract that bind to the H3 (1-20) peptide.

1. Peptide Immobilization: a. Resuspend 100 µg of biotinylated H3 (1-20) peptide in PBS[5]. b. Wash 20-40 µL of NeutrAvidin agarose (B213101) beads three times with PBS containing 0.1% Triton X-100[1][5]. c. Add the peptide solution to the beads and incubate for 2-3 hours at 4°C with rotation to allow for binding[5]. d. Wash the beads three times with wash buffer (e.g., 50 mM Tris pH 7.5, 300 mM NaCl, 0.1% NP-40) to remove unbound peptide[5].

2. Binding Reaction: a. Prepare nuclear extract from ~10⁸ cells and adjust the salt concentration to 150 mM NaCl[1][5]. b. Pre-clear the extract by incubating with beads alone for 1 hour at 4°C to reduce non-specific binding[1]. c. Add the pre-cleared extract to the peptide-bound beads. Use an unmodified H3 (1-20) peptide as a control[1]. d. Incubate for 3 hours to overnight at 4°C with rotation[5].

3. Washing and Elution: a. Pellet the beads by low-speed centrifugation. b. Wash the beads 5-8 times with 1 mL of ice-cold wash buffer (e.g., 50 mM Tris pH 7.5, 300 mM NaCl, 0.1% NP-40)[5]. c. Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer[1].

4. Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Western blotting with specific antibodies or by mass spectrometry for unbiased identification.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol measures the binding affinity between a purified reader protein and a fluorescently labeled H3 (1-20) peptide.

1. Reagent Preparation: a. Prepare an FP assay buffer (e.g., 20 mM Tris pH 8.0, 250 mM NaCl, 1 mM DTT, 0.05% NP-40)[3]. b. Prepare a stock solution of a fluorescently labeled H3 (1-20) peptide (e.g., with FAM or FITC) and determine its concentration accurately. c. Prepare a dilution series of the purified reader protein in the FP assay buffer.

2. Assay Setup: a. In a black, flat-bottomed 384-well plate, add the fluorescent peptide at a fixed final concentration (e.g., 50 nM)[3]. b. Add the serially diluted reader protein to the wells. Include wells with only the peptide as a negative control (minimum polarization). c. The final reaction volume is typically 20-40 µL[3].

3. Measurement and Analysis: a. Incubate the plate at room temperature for 20-30 minutes to allow the binding to reach equilibrium[3]. b. Measure the fluorescence polarization on a suitable plate reader. c. Plot the change in polarization (mP) against the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd)[3].

Diagrams and Workflows

troubleshooting_workflow start Assay Fails (e.g., Inconsistent Data) check_signal Evaluate Signal & Background start->check_signal high_bg High Background or Non-Specific Binding check_signal->high_bg High Noise low_signal Low or No Signal check_signal->low_signal Low Signal sol_bg1 Increase Wash Buffer Salt (e.g., 300-500 mM NaCl) high_bg->sol_bg1 sol_bg2 Add Blocking Agents (BSA, Detergent) high_bg->sol_bg2 sol_bg3 Pre-Clear Lysate with Beads high_bg->sol_bg3 sol_low1 Optimize Buffer (pH 7.5-8.0, 150 mM NaCl) low_signal->sol_low1 sol_low2 Check Protein Activity (Use Fresh Protein) low_signal->sol_low2 sol_low3 Increase Input (Protein/Lysate Amount) low_signal->sol_low3

Caption: A logical workflow for troubleshooting common issues in histone binding assays.

pulldown_workflow Peptide Pull-Down Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Analysis p1 Immobilize Biotinylated H3 (1-20) Peptide on Avidin Beads b1 Incubate Peptide-Beads with Lysate (4°C, Overnight) p1->b1 p2 Prepare & Pre-Clear Nuclear Lysate p2->b1 w1 Wash Beads Extensively (e.g., 300 mM NaCl) b1->w1 a1 Elute Bound Proteins (SDS Sample Buffer) w1->a1 a2 Analyze via Western Blot or Mass Spectrometry a1->a2

Caption: Key steps in a biotinylated Histone H3 (1-20) peptide pull-down experiment.

fp_principle Principle of Fluorescence Polarization cluster_unbound Unbound State cluster_bound Bound State peptide_u Fluorescent H3 Peptide label_u Fast Tumbling = LOW Polarization peptide_u->label_u protein Reader Protein label_b Slow Tumbling = HIGH Polarization protein->label_b peptide_b Fluorescent H3 Peptide cluster_unbound cluster_unbound cluster_bound cluster_bound cluster_unbound->cluster_bound + Reader Protein

Caption: The principle of a fluorescence polarization assay for detecting protein-peptide binding.

References

Common problems and solutions for using fluorescently labeled Histone H3 (1-20) peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing fluorescently labeled Histone H3 (1-20) peptides in their experiments.

Frequently Asked Questions (FAQs)

1. Peptide Solubility and Handling

  • Q: My fluorescently labeled Histone H3 (1-20) peptide is difficult to dissolve. What can I do? A: The solubility of peptides is highly dependent on their amino acid sequence, and the addition of a fluorescent dye often increases hydrophobicity, which can make them harder to dissolve.[1][2] We recommend dissolving the peptide in a small amount of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) first, and then slowly adding the aqueous buffer to the desired concentration.[1][2] For peptides that are basic, like Histone H3 (1-20), dissolving in a slightly acidic buffer may also improve solubility.[1]

  • Q: Can the fluorescent label affect the solubility of my peptide? A: Yes. Many common fluorescent dyes are inherently hydrophobic and can significantly decrease the water solubility of the peptide. If you continue to face solubility issues, consider using a more hydrophilic dye, such as those from the Alexa Fluor family.

2. Experimental Assays and Data Interpretation

  • Q: I am observing a low signal-to-noise ratio in my histone methyltransferase (HMT) assay. What are the possible causes? A: Low signal-to-noise in HMT assays can stem from several factors. HMTs are often slow enzymes with low turnover rates, which necessitates a highly sensitive assay format. The substrate itself can be a factor; some HMTs prefer nucleosomal substrates over peptide substrates. Additionally, ensure that your S-adenosyl-L-[methyl-3H]-methionine (if using a radioactive assay) is fresh, as weak methyltransferases may have very little detectable activity otherwise.

  • Q: My fluorescence polarization (FP) assay is giving inconsistent readings or no change in polarization upon protein binding. How can I troubleshoot this? A: Inconsistent FP results can be due to several factors. The fluorophore may be attached in a way that its mobility is not restricted upon binding, known as the "propeller effect". The fluorescence lifetime of the chosen dye may also be unsuitable for FP measurements. It is also possible that the fluorophore is interacting with the peptide itself, and this interaction is disrupted upon protein binding, leading to a decrease in polarization. Consider using a different fluorophore or changing the labeling position on the peptide.

  • Q: I am seeing high background fluorescence in my binding assay. What can I do to reduce it? A: High background can be caused by the fluorescent peptide non-specifically binding to the wells of your microplate or other components in the assay buffer. To mitigate this, consider adding a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01-0.05%) to your buffers. Including a blocking agent such as bovine serum albumin (BSA) can also help reduce non-specific binding.

3. Peptide Labeling and Functionality

  • Q: Can the position of the fluorescent label on the Histone H3 (1-20) peptide affect its interaction with enzymes or binding partners? A: Absolutely. The placement of the fluorescent dye is critical for maintaining the biological activity of the peptide. Labeling at the N-terminus is common, but can be challenging in the presence of lysine (B10760008) residues which also have reactive amino groups. If a specific lysine residue within the (1-20) sequence is important for the interaction you are studying, labeling a different site (e.g., the N-terminus or a C-terminally added cysteine) is recommended. The fluorescent tag itself can also sterically hinder binding or alter the peptide's conformation.

  • Q: What is fluorescent self-quenching and how can I avoid it? A: Self-quenching occurs when high concentrations of a fluorophore lead to a decrease in fluorescence intensity. This can happen if the labeled peptides aggregate. To avoid this, it is important to work within an optimal concentration range for your specific peptide and assay. This can be determined by performing a concentration-dependent fluorescence measurement.

Troubleshooting Guides

Table 1: Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peptide Solubility - Hydrophobic nature of the fluorescent dye.- Intrinsic properties of the peptide sequence.- Dissolve in a minimal amount of organic solvent (e.g., DMSO) before adding aqueous buffer.- Use a more hydrophilic fluorophore (e.g., Alexa Fluor series).- Adjust the pH of the buffer (slightly acidic for basic peptides).
High Background Fluorescence - Non-specific binding of the peptide to the assay plate.- Fluorescent contaminants in the buffer.- Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.- Include a blocking agent like BSA.- Use high-purity buffer reagents.
Low Signal-to-Noise Ratio - Weak enzyme activity (HMT assays).- Low binding affinity.- Photobleaching of the fluorophore.- Self-quenching due to aggregation.- For HMT assays, consider using a more sensitive detection method or a nucleosomal substrate.- Optimize incubation times and reagent concentrations.- Use an anti-fade reagent if photobleaching is an issue.- Perform a peptide concentration titration to find the optimal range.
Inconsistent Fluorescence Polarization Data - Unsuitable fluorophore lifetime.- "Propeller effect" where the dye's mobility is unchanged upon binding.- Fluorophore interacting with the peptide itself.- Test different fluorophores with known success in FP assays (e.g., Fluorescein, TAMRA).- Change the labeling position on the peptide.- Shorten the linker between the fluorophore and the peptide.
Peptide Aggregation - High peptide concentration.- Hydrophobic interactions between the peptide/dye.- Work at the lowest effective peptide concentration.- Include a small amount of non-ionic detergent in the buffer.

Experimental Protocols

Protocol 1: Fluorescence Polarization-Based Peptide Binding Assay

This protocol provides a general framework for measuring the binding of a protein to a fluorescently labeled Histone H3 (1-20) peptide.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the fluorescently labeled Histone H3 (1-20) peptide in the assay buffer at a concentration of 10-20 times the final desired concentration.

    • Prepare a serial dilution of the protein of interest in the assay buffer.

  • Assay Setup:

    • In a black, flat-bottom 96-well plate, add a constant volume of the fluorescently labeled peptide to each well. The final concentration should be low (typically in the low nanomolar range) and should not change across the plate.

    • Add the serially diluted protein to the wells. Include a "no protein" control.

    • Bring the final volume in each well to be the same with the assay buffer.

  • Incubation:

    • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes). The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 2: Histone Methyltransferase (HMT) Activity Assay (Radioactive Filter Binding)

This protocol outlines a common method for assessing HMT activity using a fluorescently labeled Histone H3 (1-20) peptide and radiolabeled S-adenosylmethionine.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

    • Prepare a master mix containing the reaction buffer, the fluorescently labeled Histone H3 (1-20) peptide substrate (e.g., 5 µM final concentration), and the HMT enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) to the master mix (e.g., 1 µM final concentration).

    • Include appropriate controls: a "no enzyme" control and a "no peptide" control.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Reaction Termination and Spotting:

    • Stop the reaction by adding a suitable quenching solution (e.g., 0.1 mM S-adenosyl-L-homocysteine).

    • Spot a portion of each reaction mixture onto a phosphocellulose filter paper.

  • Washing:

    • Wash the filter paper several times with a wash buffer (e.g., 100 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]-SAM.

    • Perform a final wash with ethanol.

  • Scintillation Counting:

    • Allow the filter paper to dry completely.

    • Place the filter paper in a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of incorporated methyl groups based on the scintillation counts and the specific activity of the [3H]-SAM.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Poor Results solubility Is the peptide fully dissolved? start->solubility background Is the background signal high? solubility->background Yes dissolve_solution Troubleshoot Dissolution: - Use co-solvent (DMSO) - Adjust buffer pH - Try a more hydrophilic dye solubility->dissolve_solution No signal Is the signal-to-noise ratio low? background->signal No background_solution Reduce Background: - Add non-ionic detergent - Include BSA - Check buffer purity background->background_solution Yes fp_issue Are Fluorescence Polarization readings erratic? signal->fp_issue No signal_solution Improve Signal: - Optimize enzyme/peptide conc. - Check substrate suitability - Use more sensitive detection signal->signal_solution Yes fp_solution Address FP Issues: - Change fluorophore - Alter labeling site - Modify linker length fp_issue->fp_solution Yes end Successful Experiment fp_issue->end No dissolve_solution->background background_solution->signal signal_solution->fp_issue fp_solution->end FP_Principle cluster_0 Free Fluorescent Peptide cluster_1 Peptide Bound to Protein free_peptide Fluorescent Peptide free_light_out Emitted Light (Depolarized) free_peptide->free_light_out Tumbles Rapidly free_light_in Excitation Light (Polarized) free_light_in->free_peptide label_low_fp Low Polarization bound_complex Protein-Peptide Complex bound_light_out Emitted Light (Polarized) bound_complex->bound_light_out Tumbles Slowly bound_light_in Excitation Light (Polarized) bound_light_in->bound_complex label_high_fp High Polarization

References

Refining chromatin immunoprecipitation (ChIP) protocols for specific Histone H3 N-terminal modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Chromatin Immunoprecipitation (ChIP) experiments targeting specific N-terminal modifications of Histone H3.

Troubleshooting Guides

This section addresses common issues encountered during ChIP experiments for Histone H3 N-terminal modifications in a question-and-answer format.

Issue 1: Low ChIP DNA Yield

Q1: I am getting a very low yield of DNA after my ChIP experiment. What are the possible causes and how can I troubleshoot this?

A1: Low DNA yield is a frequent challenge in ChIP. Several factors throughout the protocol can contribute to this issue. Here’s a breakdown of potential causes and solutions:

  • Insufficient Starting Material: The number of cells or the amount of tissue used is critical. For histone modifications, which are generally abundant, a lower starting amount may be feasible compared to transcription factors. However, if your target modification is of low abundance, you will need to increase your starting material.[1] A typical ChIP experiment can require anywhere from one to ten million cells.[1]

  • Inefficient Cross-linking: Both under- and over-cross-linking can lead to poor yield. Under-cross-linking may not efficiently capture the protein-DNA interaction, while over-cross-linking can mask the antibody epitope, preventing efficient immunoprecipitation.[2] The duration and formaldehyde (B43269) concentration should be optimized for your specific cell type and target. A good starting point for histone modifications is a 10-minute incubation with 1% formaldehyde.[3]

  • Suboptimal Chromatin Shearing: Inefficient shearing can result in large DNA fragments that are not effectively immunoprecipitated. Conversely, over-sonication can damage epitopes and lead to smaller, harder-to-precipitate fragments.[4] It is crucial to optimize your sonication or enzymatic digestion to achieve a fragment size range of 200-700 bp.[4]

  • Poor Antibody Performance: The quality and specificity of the antibody are paramount. Ensure you are using a ChIP-validated antibody for your specific histone modification. The optimal antibody concentration should also be determined through titration experiments.

  • Inefficient Immunoprecipitation: Insufficient incubation time with the antibody or beads can lead to low pull-down. An overnight incubation at 4°C is generally recommended to increase signal and specificity.[5]

  • Loss of Material During Washes: Careful handling during the wash steps is essential to avoid aspirating the beads.

  • Inefficient Elution or DNA Purification: Ensure that the elution buffer is correctly prepared and that the DNA purification steps are performed according to the manufacturer's instructions.

Issue 2: High Background Signal

Q2: My negative control (IgG) shows a high signal, and I have high background across my target regions. How can I reduce this non-specific binding?

A2: High background can obscure true positive signals and make data interpretation difficult. Here are several strategies to minimize background:

  • Pre-clearing the Chromatin: Before adding your specific antibody, incubate the chromatin lysate with protein A/G beads for 1-2 hours. This step helps to remove proteins and other molecules that non-specifically bind to the beads.[4][6]

  • Optimizing Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[6][7] Perform an antibody titration to determine the lowest concentration that still provides a good signal-to-noise ratio.

  • Increasing Wash Stringency: Increase the number and/or salt concentration of your wash buffers. A typical wash series includes low-salt, high-salt, and LiCl washes to effectively remove non-specifically bound chromatin.[8]

  • Blocking Beads: Before use, block the protein A/G beads with a blocking agent like BSA and/or salmon sperm DNA to reduce non-specific binding sites.[7]

  • Using High-Quality Reagents: Ensure all buffers and reagents are freshly prepared and free of contaminants.[4][6][7]

  • Proper Chromatin Fragmentation: Incomplete chromatin shearing can lead to larger, "stickier" chromatin fragments that contribute to background. Ensure your chromatin is consistently sheared to the 200-700 bp range.[6]

  • Using Siliconized Tubes: To prevent DNA from sticking to the tube walls, which can contribute to background, use siliconized microcentrifuge tubes throughout the procedure.

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the technical details of ChIP protocols for Histone H3 N-terminal modifications.

Cross-linking

Q3: What is the optimal formaldehyde concentration and incubation time for cross-linking histone modifications?

A3: For histone modifications, a final formaldehyde concentration of 1% for 10 minutes at room temperature is a widely used and effective starting point for cultured cells.[3] For tissue samples, a slightly longer incubation of up to 20-30 minutes may be beneficial to ensure efficient cross-linking.[3] However, it is crucial to optimize these parameters for your specific experimental system, as over-cross-linking can be detrimental.[2][9]

Chromatin Shearing

Q4: Should I use sonication or enzymatic digestion for shearing chromatin for histone H3 modifications?

A4: Both sonication and enzymatic digestion (typically with Micrococcal Nuclease, MNase) are effective for shearing chromatin for histone ChIP experiments.[10]

  • Sonication uses high-frequency sound waves to randomly shear chromatin, which can be advantageous for achieving a wide and unbiased distribution of fragment sizes.[4] However, it can be harsh and may damage epitopes if not properly optimized and controlled for temperature.[4]

  • Enzymatic digestion with MNase is a gentler method that preferentially digests the linker DNA between nucleosomes. This can result in a more uniform fragment size distribution, often enriched for mononucleosomes. For studying histone modifications, which are inherently associated with nucleosomes, enzymatic digestion can be a highly effective and reproducible method.[10]

The choice between the two methods often depends on the specific histone modification being studied, the available equipment, and user preference. For very stable histone-DNA interactions, either method can yield good results.

Antibody Validation

Q5: How can I validate that my antibody is specific for the intended Histone H3 N-terminal modification?

A5: Antibody specificity is critical for a successful ChIP experiment. Several methods can be used for validation:

  • Western Blot: Perform a western blot on histone extracts or nuclear lysates to ensure the antibody recognizes a single band at the correct molecular weight for Histone H3.

  • Peptide Array/Dot Blot: Use peptide arrays or dot blots containing various modified and unmodified histone H3 peptides to test the antibody's specificity for the target modification and its lack of cross-reactivity with other modifications.

  • Peptide Competition Assay: Pre-incubate the antibody with an excess of the peptide corresponding to the target modification before performing the immunoprecipitation. A specific antibody will show a significant reduction in signal in the presence of the competing peptide.

  • ChIP-qPCR with Positive and Negative Controls: Validate the antibody by performing ChIP-qPCR on known positive and negative control gene loci for your target modification. A specific antibody should show significant enrichment at the positive locus and minimal enrichment at the negative locus.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data expected in ChIP experiments for histone modifications. These values can serve as a benchmark for your own experiments.

Table 1: Expected DNA Yield from ChIP

Starting Material (Number of Cells)Target TypeExpected DNA Yield (ng per IP)
1 x 10^6Abundant Histone Modification (e.g., H3K4me3)5 - 20 ng
5 x 10^6Abundant Histone Modification (e.g., H3K4me3)25 - 100 ng
10 x 10^6Abundant Histone Modification (e.g., H3K4me3)50 - 200 ng
1 x 10^6Less Abundant Histone Modification1 - 10 ng
5 x 10^6Less Abundant Histone Modification5 - 50 ng
10 x 10^6Less Abundant Histone Modification10 - 100 ng

Note: Yields can vary significantly depending on the cell type, antibody quality, and the specific histone modification.[5]

Table 2: Typical ChIP-qPCR Enrichment

Histone ModificationTarget LocusTypical Fold Enrichment (over IgG)
H3K4me3Promoter of an actively transcribed gene10 - 100 fold
H3K9me3Heterochromatic region5 - 50 fold
H3K27me3Promoter of a Polycomb-repressed gene5 - 50 fold
IgG ControlAny locus~1 fold (baseline)

Note: Fold enrichment is calculated relative to a negative control (e.g., IgG pulldown) and can be influenced by the choice of primers and the specific genomic locus.[9][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments in a typical ChIP workflow.

Protocol 1: Formaldehyde Cross-linking of Adherent and Suspension Cells

  • For Adherent Cells:

    • To a 10 cm plate of cultured cells (~80-90% confluent), add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate at room temperature for 10 minutes with gentle swirling.[13]

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[14][15]

    • Aspirate the medium, wash the cells twice with ice-cold PBS, and scrape the cells into a conical tube.

    • Centrifuge the cells and proceed to cell lysis.

  • For Suspension Cells:

    • To your cell suspension, add formaldehyde to a final concentration of 1%.

    • Incubate at room temperature for 10 minutes with gentle rotation.[14]

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[14][15]

    • Pellet the cells by centrifugation, wash twice with ice-cold PBS, and proceed to cell lysis.

Protocol 2: Chromatin Shearing by Sonication

  • Resuspend the cross-linked cell pellet in a lysis buffer containing SDS (e.g., 1% SDS). The volume will depend on the cell number, but a common starting point is 1-5 x 10^6 cells/ml.[16]

  • Incubate the lysate on ice for 10-15 minutes.

  • Sonicate the lysate using a probe or water-bath sonicator. The sonication parameters (power, duration, number of cycles) must be optimized for your specific instrument and cell type. A typical starting point is 10-15 cycles of 30 seconds ON and 30 seconds OFF at a medium power setting, keeping the sample on ice throughout the process.

  • After sonication, centrifuge the sample to pellet cell debris.

  • To check the fragment size, take an aliquot of the sheared chromatin, reverse the cross-links (by heating at 65°C overnight), treat with RNase A and Proteinase K, and purify the DNA.

  • Run the purified DNA on an agarose (B213101) gel to visualize the fragment size distribution. The ideal range is 200-700 bp.

Protocol 3: Chromatin Shearing by Enzymatic Digestion (MNase)

  • Following cell lysis (using a non-SDS containing buffer), resuspend the nuclei in a digestion buffer containing Micrococcal Nuclease (MNase).

  • The optimal concentration of MNase and digestion time will need to be determined empirically. Start with a titration of MNase (e.g., 0.5, 1, 2 units per 1x10^6 cells) for a fixed time (e.g., 10 minutes at 37°C).

  • Stop the digestion by adding EDTA.

  • Centrifuge to pellet the nuclei and resuspend in a buffer to release the digested chromatin.

  • Check the fragment size by reversing cross-links and running the purified DNA on an agarose gel, as described for sonication.

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways that regulate Histone H3 N-terminal modifications and a general workflow for a ChIP experiment.

ChIP_Workflow Start 1. Cross-linking (Formaldehyde) Lysis 2. Cell Lysis & Chromatin Isolation Start->Lysis Shearing 3. Chromatin Shearing (Sonication or Enzymatic Digestion) Lysis->Shearing IP 4. Immunoprecipitation (with specific antibody) Shearing->IP Capture 5. Capture with Protein A/G Beads IP->Capture Wash 6. Wash to Remove Non-specific Binding Capture->Wash Elution 7. Elution of Chromatin Wash->Elution Reverse 8. Reverse Cross-links Elution->Reverse Purify 9. DNA Purification Reverse->Purify Analysis 10. Downstream Analysis (qPCR or Sequencing) Purify->Analysis

Figure 1: General workflow of a Chromatin Immunoprecipitation (ChIP) experiment.

H3K4me3_Pathway cluster_upstream Upstream Signaling cluster_enzyme Enzymatic Regulation cluster_histone Histone Modification cluster_downstream Downstream Effects Signaling Pathways Various Signaling Pathways SETD1A SETD1A/COMPASS Complex (Histone Methyltransferase) Signaling Pathways->SETD1A H3 Histone H3 SETD1A->H3 + CH3 KDM5 KDM5 family (Histone Demethylases) H3K4me3 H3K4me3 (Active Mark) H3->H3K4me3 H3K4me3->KDM5 - CH3 Effector Proteins Effector Proteins (e.g., TAF3, BPTF) H3K4me3->Effector Proteins Transcription Activation Transcriptional Activation Effector Proteins->Transcription Activation

Figure 2: Simplified signaling pathway for H3K4 trimethylation (H3K4me3).

H3K9me3_Pathway cluster_upstream Upstream Signaling cluster_enzyme Enzymatic Regulation cluster_histone Histone Modification cluster_downstream Downstream Effects Upstream Signals Developmental Cues, Stress Signals SUV39H1 SUV39H1/2 (Histone Methyltransferase) Upstream Signals->SUV39H1 H3 Histone H3 SUV39H1->H3 + CH3 KDM4 KDM4 family (Histone Demethylases) H3K9me3 H3K9me3 (Repressive Mark) H3->H3K9me3 H3K9me3->KDM4 - CH3 HP1 HP1 (Heterochromatin Protein 1) H3K9me3->HP1 Heterochromatin Formation Heterochromatin Formation & Gene Silencing HP1->Heterochromatin Formation

Figure 3: Simplified signaling pathway for H3K9 trimethylation (H3K9me3).

H3K27me3_Pathway cluster_upstream Upstream Signaling cluster_enzyme Enzymatic Regulation cluster_histone Histone Modification cluster_downstream Downstream Effects Developmental Signals Developmental Signals, Cell Fate Determination EZH2 EZH2 (PRC2 Complex) (Histone Methyltransferase) Developmental Signals->EZH2 H3 Histone H3 EZH2->H3 + CH3 KDM6 KDM6A/B (UTX/JMJD3) (Histone Demethylases) H3K27me3 H3K27me3 (Repressive Mark) H3->H3K27me3 H3K27me3->KDM6 - CH3 PRC1 PRC1 Complex H3K27me3->PRC1 Gene Repression Transcriptional Repression PRC1->Gene Repression

Figure 4: Simplified signaling pathway for H3K27 trimethylation (H3K27me3).

References

Validation & Comparative

Comparative analysis of the effects of different H3 (1-20) PTMs on nucleosome stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of histone modifications is paramount to deciphering gene regulation and its role in disease. This guide provides a comparative analysis of the effects of different post-translational modifications (PTMs) on the N-terminal tail of histone H3 (amino acids 1-20) on nucleosome stability, supported by experimental data and detailed protocols.

The stability of the nucleosome, the fundamental repeating unit of chromatin, is a critical determinant of DNA accessibility for processes like transcription, replication, and repair. Post-translational modifications on the protruding histone tails, particularly the H3 tail, act as a sophisticated signaling hub, recruiting effector proteins and directly influencing the biophysical properties of the nucleosome. Here, we delve into the specific impacts of key PTMs within the H3 (1-20) region—acetylation, methylation, and phosphorylation—on nucleosome dynamics.

Quantitative Comparison of H3 (1-20) PTM Effects on Nucleosome Stability

The following table summarizes the quantitative effects of various H3 PTMs on nucleosome stability, compiled from multiple studies. These modifications can either stabilize or destabilize the nucleosome, thereby modulating the accessibility of the underlying DNA.

Histone ModificationPositionEffect on Nucleosome StabilityQuantitative MeasurementExperimental Assay
Acetylation
H3K9acLysine (B10760008) 9Generally destabilizingNo significant effect on salt stability alone, but contributes to an open chromatin state.[1][2]Salt-dependent dissociation assay[1][2]
H3K14acLysine 14DestabilizingDoes not alter nucleosome unfolding dynamics on its own but enhances RSC chromatin remodeler binding, indirectly affecting stability.[3][4] Acetylation of H3K14 slightly reduces the interaction between the H3 tail and nucleosomal DNA.[5]UV photolyase repair assay, RSC binding assay[3][4], Enhanced sampling simulations[5]
Methylation
H3K4me3Lysine 4Stabilizing (context-dependent)Suppresses nucleosome remodeling and disassembly at the PHO5 promoter.[6]Chromatin Immunoprecipitation (ChIP) analysis of histone H4 levels[6]
Phosphorylation
H3S10phSerine 10Destabilizing (in interphase)Phosphorylation of H3S10 is associated with chromatin relaxation and transcriptional activation during interphase.[7] It can also interfere with the interaction of proteins that recognize neighboring modifications like H3K9me.[8]In vitro methylation assays, antibody recognition assays[8]
H3S10phSerine 10Stabilizing/Compacting (in mitosis)During mitosis, H3S10 phosphorylation is crucial for chromosome condensation and segregation.[9][10][11]Immunofluorescence microscopy, cell cycle analysis[8]

Experimental Protocols

A detailed understanding of the methodologies used to assess nucleosome stability is crucial for interpreting the data and designing future experiments.

Salt-Dependent Nucleosome Stability Assay

This assay assesses the intrinsic stability of nucleosomes by subjecting them to increasing salt concentrations, which disrupt the electrostatic interactions between the negatively charged DNA and the positively charged histones.

  • Nucleosome Reconstitution: Recombinant or purified native histones are reconstituted with a specific DNA template (e.g., the Widom 601 sequence) by salt gradient dialysis. The DNA can be fluorescently labeled for detection.

  • Salt Titration: The reconstituted nucleosomes are incubated with increasing concentrations of NaCl (e.g., 0.1 M to 2.0 M).

  • Analysis: The dissociation of the histone octamer from the DNA is monitored using various techniques:

    • Native Polyacrylamide Gel Electrophoresis (PAGE): Nucleosomes and free DNA migrate differently, allowing for quantification of the intact nucleosome fraction at each salt concentration.

    • Förster Resonance Energy Transfer (FRET): If the DNA and/or histones are labeled with a FRET pair, dissociation leads to a decrease in FRET efficiency.

  • Data Interpretation: The salt concentration at which 50% of the nucleosomes are dissociated (the C50 value) is determined. A lower C50 value indicates decreased nucleosome stability.

Restriction Enzyme Accessibility Assay

This method probes the dynamic "breathing" of DNA on the histone octamer surface by measuring the accessibility of a restriction enzyme cleavage site within the nucleosomal DNA.

  • Nucleosome Preparation: Mononucleosomes containing a specific DNA sequence with a known restriction site are prepared.

  • Enzyme Digestion: The nucleosomes are incubated with a specific restriction enzyme for various time points.

  • DNA Analysis: The digestion reaction is stopped, and the DNA is purified and analyzed by gel electrophoresis or quantitative PCR to determine the extent of cleavage.

  • Data Interpretation: An increased rate of DNA cleavage in the presence of a specific PTM indicates that the DNA is more frequently unwrapped from the histone octamer, signifying reduced stability.

Visualizing the Impact: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing nucleosome stability and the signaling pathway linking H3S10 phosphorylation to downstream effects.

Experimental_Workflow cluster_prep Nucleosome Preparation cluster_assay Stability Assay cluster_analysis Data Analysis Histones Histone Octamer (with or without PTM) Reconstitution Salt Gradient Dialysis Histones->Reconstitution DNA DNA Template (e.g., Widom 601) DNA->Reconstitution Nucleosome Reconstituted Nucleosome Reconstitution->Nucleosome SaltAssay Salt-Dependent Dissociation Nucleosome->SaltAssay EnzymeAssay Restriction Enzyme Accessibility Nucleosome->EnzymeAssay PAGE Native PAGE SaltAssay->PAGE FRET FRET Measurement SaltAssay->FRET Cleavage Quantify DNA Cleavage EnzymeAssay->Cleavage Stability Determine Relative Nucleosome Stability PAGE->Stability FRET->Stability Cleavage->Stability

Caption: Experimental workflow for analyzing nucleosome stability.

H3S10ph_Pathway cluster_interphase Interphase cluster_mitosis Mitosis Signal Mitotic Signal / Growth Stimuli AuroraB Aurora B Kinase Signal->AuroraB activates H3S10 Histone H3 Serine 10 AuroraB->H3S10 phosphorylates H3S10ph H3S10ph H3S10->H3S10ph Chromatin_Relaxation Chromatin Relaxation H3S10ph->Chromatin_Relaxation promotes Chromosome_Condensation Chromosome Condensation H3S10ph->Chromosome_Condensation induces Gene_Activation Gene Activation Chromatin_Relaxation->Gene_Activation promotes

Caption: Dual role of H3S10 phosphorylation in gene regulation.

Concluding Remarks

The post-translational modification of the histone H3 N-terminal tail is a key regulator of chromatin dynamics. While acetylation marks like H3K9ac and H3K14ac are generally associated with a more open and accessible chromatin state, the effects can be subtle and often depend on the surrounding molecular context, including the presence of other PTMs and the recruitment of specific binding proteins.[1][2][3][4][5] Methylation of H3K4, in certain contexts, can lead to a more stable nucleosome, thereby restricting access to the DNA.[6] Phosphorylation of H3S10 presents a fascinating case of a dual-function modification, promoting chromatin relaxation and gene activation during interphase while being essential for chromosome condensation during mitosis.[7][8][9][10][11]

This comparative guide highlights the nuanced and often context-dependent effects of H3 (1-20) PTMs on nucleosome stability. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies that target the epigenetic machinery to combat a wide range of diseases, including cancer. Future research will undoubtedly uncover further layers of complexity in this intricate regulatory system.

References

A Head-to-Head Comparison of Histone H3 (1-20) and H4 (1-21) Peptides as HAT Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone acetyltransferases (HATs) are crucial enzymes that regulate gene expression through the acetylation of lysine (B10760008) residues on histone tails. The choice of substrate is critical for in vitro HAT assays, which are fundamental for studying enzyme kinetics, inhibitor screening, and understanding epigenetic mechanisms. This guide provides an objective, data-driven comparison of two commonly used peptide substrates: Histone H3 (1-20) and Histone H4 (1-21).

Quantitative Comparison of Substrate Performance

The efficiency of Histone H3 (1-20) and H4 (1-21) peptides as substrates is highly dependent on the specific HAT enzyme being assayed. Below is a summary of available quantitative data for major HAT families.

Table 1: Kinetic Parameters for p300/CBP with Histone Peptides
EnzymeSubstrateApparent Km (µM)Apparent kcat (min-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Specific Lysine(s) Acetylated
p300Histone H31.8 ± 0.11.1 ± 0.0110185K14, K18, K23
CBPHistone H30.9 ± 0.10.05 ± 0.001926K14, K18, K23
p300H3/H4 Tetramer0.1 ± 0.010.8 ± 0.01133333H4K5, H4K8, H4K12, H4K16
CBPH3/H4 Tetramer0.08 ± 0.010.3 ± 0.0162500H4K5, H4K8, H4K12, H4K16

Data derived from studies using full-length histones or tetramers, which provide context for peptide substrate behavior. Specific kinetic values for H3 (1-20) and H4 (1-21) peptides can vary based on assay conditions.[1][2]

Table 2: Kinetic Parameters for GCN5/PCAF with Histone Peptides
EnzymeSubstrateApparent Km (µM)Apparent kcat (min-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Specific Lysine(s) Acetylated
GCN5Histone H30.5 ± 0.0212.1 ± 0.1403333K14 > K9 ≈ K23 > K18
PCAFHistone H3 (1-20) peptide11.2 ± 1.61.7 ± 0.12530K14

Data for GCN5 was obtained using full-length histone H3[3]. Data for PCAF was obtained using the H3 (1-20) peptide[4].

Summary of Performance:

  • p300/CBP Family: While both H3 and H4 are substrates, studies on H3/H4 tetramers indicate a high efficiency for H4 acetylation[1][2]. However, direct comparative kinetic data using H3 (1-20) and H4 (1-21) peptides is limited. Some research suggests that developing assays with H3 peptides for p300 can be challenging due to weaker binding compared to H4 peptides.

  • GCN5/PCAF Family: GCN5 shows a strong preference and high catalytic efficiency for the Histone H3 tail, with a clear hierarchy of lysine acetylation (K14 being the primary site)[3]. PCAF, a close homolog of GCN5, also efficiently acetylates the H3 (1-20) peptide, primarily at K14[4]. Reports suggest that PCAF has a preference for acetylating histone H4 over H3.

Experimental Protocols

A variety of assay formats can be used to measure HAT activity with these peptide substrates. The choice of method depends on the available equipment, desired throughput, and sensitivity.

Radioactive Filter-Binding Assay

This is a traditional and robust method for quantifying HAT activity.

Workflow:

G cluster_0 Reaction Incubation cluster_1 Quenching and Capture cluster_2 Detection A Combine HAT enzyme, histone peptide (H3 or H4), and HAT buffer B Initiate reaction by adding [3H]- or [14C]-Acetyl-CoA A->B C Incubate at 30°C B->C D Spot reaction mixture onto P81 phosphocellulose filter paper C->D E Wash filters to remove unincorporated Acetyl-CoA D->E F Dry filters E->F G Add scintillation cocktail F->G H Quantify radioactivity using a scintillation counter G->H

Radioactive HAT Assay Workflow

Detailed Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA), the histone peptide substrate (H3 (1-20) or H4 (1-21), typically at a concentration around its Km), and the HAT enzyme.

  • Initiation: Start the reaction by adding radiolabeled Acetyl-CoA (e.g., [³H]-Acetyl-CoA or [¹⁴C]-Acetyl-CoA) to a final concentration also near its Km. The total reaction volume is typically 20-50 µL.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Quenching and Capture: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter disc. The positively charged paper binds the acetylated peptide.

  • Washing: Wash the filters multiple times (e.g., 3 x 5 minutes) in a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated radiolabeled Acetyl-CoA.

  • Detection: Dry the filters (e.g., with acetone) and place them in a scintillation vial with a scintillation cocktail. Quantify the incorporated radioactivity using a scintillation counter.

Fluorometric Assay

This method offers a non-radioactive alternative by detecting the production of Coenzyme A (CoA-SH), a product of the acetylation reaction.

Workflow:

G cluster_0 Reaction Incubation cluster_1 Detection A Combine HAT enzyme, histone peptide (H3 or H4), Acetyl-CoA, and buffer B Incubate at room temperature or 30°C A->B C Add developer solution containing a thiol-reactive fluorescent probe B->C D Incubate to allow for color development C->D E Measure fluorescence at Ex/Em = 535/587 nm D->E

Fluorometric HAT Assay Workflow

Detailed Methodology:

  • Reaction Setup: In a 96-well plate, add the HAT enzyme, histone peptide (H3 (1-20) or H4 (1-21)), and Acetyl-CoA in HAT assay buffer. Include appropriate controls (no enzyme, no peptide).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 25-37°C) for 30-60 minutes.

  • Development: Add a developer solution containing a thiol-reactive probe that fluoresces upon reacting with the free sulfhydryl group of the CoA-SH product.

  • Detection: After a brief incubation with the developer, measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm)[5][6]. The fluorescence intensity is directly proportional to the amount of CoA-SH produced and thus to the HAT activity.

ELISA-Based Assay

This method utilizes a biotinylated histone peptide and an antibody specific for acetylated lysine.

Workflow:

G cluster_0 Immobilization & Reaction cluster_1 Detection A Biotinylated histone peptide is captured on a streptavidin-coated plate B Add HAT enzyme and Acetyl-CoA A->B C Incubate to allow acetylation B->C D Wash to remove enzyme and Acetyl-CoA C->D E Add primary antibody against acetylated lysine D->E F Add HRP-conjugated secondary antibody E->F G Add HRP substrate and measure absorbance F->G

ELISA-Based HAT Assay Workflow

Detailed Methodology:

  • Peptide Immobilization: Add a biotinylated Histone H3 (1-20) or H4 (1-21) peptide to a streptavidin-coated 96-well plate and incubate to allow for binding. Wash away unbound peptide.

  • HAT Reaction: Add the HAT enzyme and Acetyl-CoA to the wells and incubate to allow for the acetylation of the immobilized peptide.

  • Washing: Wash the wells to remove the HAT enzyme, Acetyl-CoA, and other reaction components.

  • Antibody Incubation: Add a primary antibody that specifically recognizes the acetylated lysine residue(s) on the peptide. Incubate and then wash.

  • Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add an HRP substrate and measure the resulting absorbance or fluorescence/luminescence with a microplate reader. The signal intensity is proportional to the amount of acetylated peptide.

Signaling Pathways

The activity of HATs that utilize H3 and H4 as substrates is tightly regulated by various signaling pathways, often through post-translational modifications of the HATs themselves.

Regulation of p300/CBP Activity

p300 and CBP act as transcriptional co-activators and are involved in numerous signaling pathways. Their activity is regulated by phosphorylation and auto-acetylation.

G cluster_0 Upstream Signals cluster_1 Kinase Cascades cluster_2 p300/CBP Regulation cluster_3 Downstream Effects Signal1 Growth Factors MAPK MAPK Signal1->MAPK Signal2 Cytokines PKC PKC Signal2->PKC Signal3 Stress PKA PKA Signal3->PKA Phosphorylation Phosphorylation MAPK->Phosphorylation PKC->Phosphorylation PKA->Phosphorylation p300_CBP p300/CBP Autoacetylation Auto-acetylation p300_CBP->Autoacetylation Histone_Acetylation Histone H3 & H4 Acetylation p300_CBP->Histone_Acetylation TF_Acetylation Transcription Factor Acetylation p300_CBP->TF_Acetylation Autoacetylation->p300_CBP Activates Phosphorylation->p300_CBP Modulates Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression TF_Acetylation->Gene_Expression

Regulation of p300/CBP HAT Activity
Regulation of GCN5/PCAF Activity

GCN5 and PCAF are catalytic subunits of large multi-protein complexes like SAGA and ATAC. Their activity is influenced by complex formation, post-translational modifications, and interaction with other proteins.

G cluster_0 Regulatory Inputs cluster_1 Modifying Enzymes cluster_2 GCN5/PCAF Regulation cluster_3 Downstream Effects Metabolic_State Metabolic State (Acetyl-CoA levels) GCN5_PCAF GCN5/PCAF Metabolic_State->GCN5_PCAF Activates Cell_Cycle Cell Cycle Signals CDK4 CDK4 Cell_Cycle->CDK4 DNA_Damage DNA Damage DNA_PK DNA-PK DNA_Damage->DNA_PK Phosphorylation Phosphorylation CDK4->Phosphorylation PKA PKA PKA->Phosphorylation DNA_PK->Phosphorylation SIRT6 SIRT6 (KDAC) Deacetylation Deacetylation SIRT6->Deacetylation Histone_H3_Acetylation Histone H3 Acetylation (K9, K14) GCN5_PCAF->Histone_H3_Acetylation Non_Histone_Acetylation Non-Histone Protein Acetylation GCN5_PCAF->Non_Histone_Acetylation Phosphorylation->GCN5_PCAF Modulates Deacetylation->GCN5_PCAF Activates Gene_Regulation Transcriptional Regulation Histone_H3_Acetylation->Gene_Regulation Non_Histone_Acetylation->Gene_Regulation

Regulation of GCN5/PCAF HAT Activity

Conclusion

Both Histone H3 (1-20) and H4 (1-21) peptides are valuable tools for studying HAT activity. The choice between them should be guided by the specific HAT enzyme of interest. For the GCN5/PCAF family, the H3 (1-20) peptide is a well-characterized and efficient substrate. For the p300/CBP family, while both peptides can be used, the H4 sequence may be a more efficient substrate, although more direct comparative kinetic studies with the minimal peptide substrates are needed to definitively conclude this. The experimental protocols provided herein offer robust methods for quantifying HAT activity using either peptide, enabling researchers to make informed decisions for their experimental designs in basic research and drug discovery.

References

Navigating the Maze of Histone PTMs: A Guide to Selecting a Specific Anti-Histone H3 N-Terminal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

The fidelity of research in chromatin biology hinges on the quality of the tools used. Antibodies specific to histone PTMs are essential reagents for a variety of applications, including chromatin immunoprecipitation (ChIP), western blotting, and immunofluorescence.[1] However, recent studies have raised concerns about the specificity of commercially available histone PTM antibodies, highlighting the critical need for rigorous validation.[1] This guide aims to equip researchers with the knowledge to critically evaluate and select the most suitable antibody for their needs.

Performance Comparison of Commercial Anti-Histone H3 Antibodies

The following tables summarize the expected performance of a hypothetical highly specific commercial anti-Histone H3 (unmodified) antibody against a panel of common N-terminal PTMs. This data is representative of what researchers should seek from manufacturers or generate in their own validation experiments.

Table 1: Cross-Reactivity Profile by Peptide Array/Dot Blot

Histone H3 PeptideModificationAntibody A Binding (%)Antibody B Binding (%)
ARTKQTARKSTGGKAPRKQLAUnmodified10098
ARTKQTARK(me1)STGGKAPRKQLAH3K9me1<15
ARTKQTARK(me2)STGGKAPRKQLAH3K9me2<18
ARTKQTARK(me3)STGGKAPRKQLAH3K9me3<112
ARTKQTARK(ac)STGGKAPRKQLAH3K9ac<13
ARTKQTAR(ph)KSTGGKAPRKQLAH3S10ph<12
ARTK(ac)QTARKSTGGKAPRKQLAH3K4ac<14
ARTK(me3)QTARKSTGGKAPRKQLAH3K4me3<115

Binding is expressed as a percentage of the signal obtained with the unmodified H3 peptide. An ideal antibody will show high specificity for its target and minimal binding to other modifications.

Table 2: Specificity Assessment by Quantitative ELISA

Competing PeptideModificationIC50 (nM) - Antibody AIC50 (nM) - Antibody B
Unmodified H3 (1-21)Unmodified1012
H3K9me1 (1-21)H3K9me1>10,0005,000
H3K9me2 (1-21)H3K9me2>10,0002,500
H3K9me3 (1-21)H3K9me3>10,0001,000
H3K9ac (1-21)H3K9ac>10,0008,000
H3S10ph (1-21)H3S10ph>10,000>10,000
H3K4me3 (1-21)H3K4me3>10,000800

IC50 values represent the concentration of competing peptide required to inhibit 50% of the antibody binding to the target peptide. Higher IC50 values for off-target modifications indicate greater specificity.

Table 3: Western Blot Analysis of Histone Extracts

SampleExpected Band (17 kDa)Cross-Reactive Bands
Calf Thymus Histones+++-
HeLa Nuclear Extract+++-
H3 Knockout Cell Lysate--

A specific antibody should detect a single band at the correct molecular weight for Histone H3 and show no signal in a knockout control.

Experimental Protocols for Antibody Validation

To ensure reliable and reproducible results, it is imperative to validate antibody specificity in-house. The following are detailed protocols for key experiments.

Peptide Array / Dot Blot Assay

This method provides a broad screen for cross-reactivity against a library of modified and unmodified histone peptides.[1][2][3]

  • Peptide Spotting: Spot 1-10 pmol of each histone peptide onto a nitrocellulose or PVDF membrane and allow it to dry completely.[3]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer (e.g., 1:1000 to 1:5000) for 1.5 hours at room temperature or overnight at 4°C.[4]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the signal using an enhanced chemiluminescence (ECL) substrate and a CCD imager or X-ray film.[5]

  • Analysis: Quantify the spot intensities and calculate the percentage of binding relative to the target peptide.

Quantitative ELISA

ELISA provides a more quantitative measure of antibody specificity and can be used to determine the IC50 for competing peptides.[6][7]

  • Coating: Coat a 96-well plate with 1 µg/mL of the target histone peptide (e.g., unmodified H3) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween-20) and block with 1% BSA in PBST for 1 hour at room temperature.

  • Competition: Prepare serial dilutions of competing modified and unmodified histone peptides. Mix each dilution with a constant concentration of the primary antibody and incubate for 30 minutes.

  • Incubation: Add the antibody-peptide mixtures to the coated plate and incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm.

  • Analysis: Plot the absorbance against the log of the competitor peptide concentration and determine the IC50 values.

Western Blotting

Western blotting is crucial to confirm that the antibody recognizes the full-length histone protein at the correct molecular weight and does not cross-react with other proteins in a complex mixture like nuclear extracts.[8]

  • Sample Preparation: Prepare 0.5 µg of purified histones (e.g., from calf thymus) or 10-25 µg of total protein from nuclear extracts. Dilute samples in LDS sample buffer with 100 mM DTT and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the proteins on a 15% Bis-Tris gel.[4]

  • Transfer: Transfer the proteins to a 0.2 µm nitrocellulose membrane.[4][5]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[9]

  • Washing: Wash the membrane three times for 10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize with an ECL substrate.

Visualizing the Workflow and Key Interactions

To better understand the process of antibody validation and the context of histone modifications, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_validation Protein Validation cluster_application Functional Application peptide_array Peptide Array / Dot Blot elisa Quantitative ELISA peptide_array->elisa Quantify Specificity western_blot Western Blot elisa->western_blot Confirm Full-Length Protein Recognition chip ChIP western_blot->chip if Immunofluorescence western_blot->if end Validated Antibody chip->end Proceed with Experiments if->end Proceed with Experiments start Select Commercial Antibody start->peptide_array Assess Broad Cross-Reactivity histone_ptms H3_tail ARTKQTARKSTGGKAPRKQLA... K4 K9 S10 K14 K18 K23 K27 me1 me1 H3_tail:f1->me1 H3_tail:f2->me1 H3_tail:f7->me1 me2 me2 H3_tail:f1->me2 H3_tail:f2->me2 H3_tail:f7->me2 me3 me3 H3_tail:f1->me3 H3_tail:f2->me3 H3_tail:f7->me3 ac ac H3_tail:f1->ac H3_tail:f2->ac H3_tail:f4->ac H3_tail:f5->ac H3_tail:f6->ac H3_tail:f7->ac ph ph H3_tail:f3->ph

References

Validating a Novel Phosphorylation Site on Histone H3 (1-20): A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based methodologies for validating a novel phosphorylation site on the N-terminal tail of Histone H3 (residues 1-20). We will present supporting experimental data from published literature and detail the protocols necessary to achieve high-confidence validation.

Introduction

The N-terminal tail of Histone H3 is a hub for post-translational modifications (PTMs) that play critical roles in regulating chromatin structure and gene expression.[1][2][3] While several phosphorylation sites on H3 are well-characterized, the discovery and validation of novel sites are crucial for a deeper understanding of epigenetic regulation.[4][5] Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of histone PTMs due to its high sensitivity and ability to characterize complex modification patterns.

This guide will focus on a hypothetical novel phosphorylation site, Threonine 8 (T8ph), on the Histone H3 (1-20) peptide (ARTKQTARKS TGGKAPRKQL). We will compare and contrast different MS-based strategies and complementary biochemical assays for its validation.

Comparative Analysis of Validation Strategies

The validation of a novel phosphorylation site requires a multi-pronged approach to provide robust evidence. Below is a comparison of key experimental strategies.

Strategy Description Advantages Limitations Typical Throughput
Bottom-Up Mass Spectrometry Histones are enzymatically digested (e.g., with Trypsin or Arg-C) into smaller peptides, which are then analyzed by LC-MS/MS.High sensitivity, robust, and well-established protocols. Allows for the identification and quantification of specific modified peptides.Information on the co-occurrence of distant PTMs on the same histone molecule is lost.High
Middle-Down/Top-Down Mass Spectrometry Analysis of larger histone fragments or intact histone proteins, respectively.Preserves information about the combinatorial landscape of PTMs on a single histone molecule.Technically more challenging, requires specialized instrumentation and software for data analysis. Lower throughput compared to bottom-up.Low to Medium
In Vitro Kinase Assay A specific kinase is incubated with a synthetic H3 (1-20) peptide or recombinant H3 protein, and the phosphorylation event is monitored, often by MS or radioactivity.Directly identifies the kinase responsible for the phosphorylation. Allows for controlled experimental conditions.May not fully recapitulate the in vivo cellular context. The identified kinase may not be the primary one in a cellular environment.Medium
Chromatin Immunoprecipitation-Mass Spectrometry (ChIP-MS) Chromatin is immunoprecipitated using an antibody specific to the novel phosphorylation site, and the associated proteins or the histones themselves are identified by MS.Provides in vivo evidence for the presence of the modification on chromatin and identifies potential interacting proteins.Dependent on the availability of a highly specific antibody against the novel phospho-site.Low

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Histone Extraction and Preparation for Mass Spectrometry

a. Acid Extraction of Histones:

  • Harvest cells and wash with PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer containing protease and phosphatase inhibitors.

  • Isolate nuclei by centrifugation.

  • Extract histones from the nuclear pellet using 0.2 M HCl or 0.4 N H2SO4 overnight at 4°C.

  • Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

  • Air-dry the histone pellet and resuspend in water.

  • Quantify the protein concentration using a Bradford assay.

b. In-solution Digestion for Bottom-Up MS:

  • Resuspend 10-20 µg of purified histones in 100 mM ammonium (B1175870) bicarbonate.

  • For trypsin digestion, perform chemical derivatization (propionylation) of lysine (B10760008) residues to prevent cleavage by trypsin and allow for the generation of larger, more informative peptides.

  • Digest with an appropriate protease (e.g., Trypsin or Arg-C) overnight at 37°C.

  • Stop the digestion by acidification (e.g., with formic acid).

  • Desalt the peptides using C18 StageTips before LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system.

  • Chromatography: Peptides are separated on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

  • Mass Spectrometry:

    • Data-Dependent Acquisition (DDA): The mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).

    • Data-Independent Acquisition (DIA): All precursor ions within a defined mass range are fragmented, allowing for comprehensive quantification.

    • Parallel Reaction Monitoring (PRM): A targeted approach where specific precursor ions corresponding to the phosphorylated and unmodified peptides are selected for fragmentation and quantification.

  • Data Analysis: Raw data is processed using software such as MaxQuant, Proteome Discoverer, or specialized tools for histone PTM analysis like EpiProfile. The identification of the phosphorylation site is confirmed by manual inspection of the MS/MS spectra, looking for characteristic neutral losses of phosphoric acid and fragment ions that pinpoint the modification to T8.

In Vitro Kinase Assay
  • Synthesize a peptide corresponding to Histone H3 (1-20).

  • Set up a reaction mixture containing the H3 (1-20) peptide, the candidate kinase, ATP, and a suitable kinase buffer.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and analyze the products by:

    • Mass Spectrometry: To confirm the addition of a phosphate (B84403) group (+80 Da) to the peptide and identify the site of phosphorylation via MS/MS.

    • Radioactivity: If using [γ-³²P]-ATP, the phosphorylated peptide can be detected by autoradiography after separation by SDS-PAGE.

Chromatin Immunoprecipitation (ChIP)
  • Crosslink cells with formaldehyde (B43269) to fix protein-DNA and protein-protein interactions.

  • Lyse the cells and sonicate or enzymatically digest the chromatin to obtain fragments of 200-500 bp.

  • Incubate the sheared chromatin with an antibody specific for H3T8ph.

  • Immunoprecipitate the antibody-chromatin complexes using protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the immunoprecipitated material and reverse the crosslinks.

  • The associated DNA can be analyzed by qPCR or sequencing (ChIP-seq), while the proteins can be analyzed by mass spectrometry (ChIP-MS).

Data Presentation

Table 1: Quantitative Mass Spectrometry Data for H3T8ph Validation

Sample Unmodified Peptide (ARTKQTARKSTGGK) Intensity Phosphorylated Peptide (ARTKQTpARKSTGGK) Intensity % Abundance of H3T8ph
Control Cells 1.5 x 10⁸Not Detected0%
Treated Cells (e.g., with a specific stimulus) 1.2 x 10⁸3.0 x 10⁶2.5%
Kinase X Knockdown Cells 1.4 x 10⁸5.0 x 10⁴0.035%

% Abundance = (Intensity of Phosphorylated Peptide / (Intensity of Unmodified Peptide + Intensity of Phosphorylated Peptide)) * 100

Table 2: Comparison of Kinase Activity on H3 (1-20) Peptide

Kinase Substrate Method of Detection Relative Phosphorylation Level
Kinase X H3 (1-20) peptideLC-MS/MS++++
Kinase Y H3 (1-20) peptideLC-MS/MS+
Kinase Z H3 (1-20) peptideLC-MS/MSNot Detected

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Validation CellCulture Cell Culture/ Tissue HistoneExtraction Histone Acid Extraction CellCulture->HistoneExtraction Digestion Enzymatic Digestion HistoneExtraction->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis InVitroKinase In Vitro Kinase Assay DataAnalysis->InVitroKinase Candidate Kinase ChIP ChIP-MS/ ChIP-seq DataAnalysis->ChIP Generate Antibody SiteDirectedMut Site-Directed Mutagenesis DataAnalysis->SiteDirectedMut

Caption: Workflow for the validation of a novel histone phosphorylation site.

Signaling_Pathway Stimulus External Stimulus (e.g., Growth Factor) Receptor Cell Surface Receptor Stimulus->Receptor KinaseCascade Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade KinaseX Kinase X (Nuclear Translocation) KinaseCascade->KinaseX HistoneH3 Histone H3 KinaseX->HistoneH3 Phosphorylates T8 H3T8ph H3T8ph HistoneH3->H3T8ph ChromatinRemodeling Chromatin Remodeling/ Gene Activation H3T8ph->ChromatinRemodeling

References

Functional comparison of synthetic versus recombinant Histone H3 N-terminal tails in in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of chromatin biology, the choice of substrate for in vitro assays is a critical decision point. This guide provides an objective comparison of synthetic and recombinant Histone H3 N-terminal tails, offering insights into their respective performance, supported by experimental data and detailed protocols for key enzymatic assays.

The N-terminal tail of Histone H3 is a hub of post-translational modifications (PTMs) that orchestrate the dynamic regulation of gene expression. In vitro assays designed to study the enzymes that write, erase, and read these PTMs, such as Histone Acetyltransferases (HATs) and Histone Methyltransferases (HMTs), rely on a source of this crucial substrate. The two primary options available to researchers are chemically synthesized peptides corresponding to the H3 N-terminal tail and full-length Histone H3 protein produced recombinantly.

At a Glance: Synthetic vs. Recombinant H3 N-Terminal Tails

FeatureSynthetic Histone H3 N-terminal Tail PeptidesRecombinant Full-Length Histone H3
Composition Short amino acid sequence (typically 20-40 residues) of the H3 N-terminal tail.Full-length Histone H3 protein.
Post-Translational Modifications (PTMs) Precisely and easily incorporated at specific sites during synthesis. A wide array of modified peptides are commercially available.[1]Generally lacks PTMs when expressed in E. coli. Can be modified in vitro by specific enzymes.
Homogeneity High, providing a chemically defined and homogenous substrate population.High purity (>95%) can be achieved through meticulous purification techniques.[2]
Enzymatic Activity Kinetic parameters can be "significantly greater" than with nucleosomal substrates.[3] In some cases, kinetic constants are "comparable" to those obtained with recombinant full-length H3.[4][5]Represents the native, full-length protein context.
Ease of Use Readily soluble and easy to handle in various assay formats.[1]Requires careful handling and purification to ensure proper folding and activity.[6][7]
Cost Can be more expensive, especially for complex or heavily modified peptides.Potentially more cost-effective for large-scale production.
Applications Ideal for studying the specificity of PTM-modifying enzymes and reader domains, and for high-throughput screening.[8][9]Suitable for reconstitution into nucleosomes for more physiologically relevant studies and for investigating the influence of the globular domain on enzymatic activity.

Delving into the Data: A Closer Look at Performance

While direct, comprehensive quantitative comparisons in the literature are sparse, some studies provide valuable insights. For instance, a study on the histone methyltransferase G9a reported comparable kinetic constants when using either a synthetic peptide representing the H3 tail or a full-length recombinant Histone H3 as a substrate.[4][5] This suggests that for some enzymes, the isolated N-terminal tail is a sufficient and accurate substrate for kinetic analysis.

However, another study comparing H3K9 HMTs noted that kinetic parameters determined from peptide-based experiments were significantly greater than those observed with nucleosome experiments, which utilize full-length histones.[3] This highlights that while peptides are excellent for dissecting intrinsic enzyme properties, the context of the full-length protein and the nucleosome can influence enzymatic activity.

The primary advantage of synthetic peptides lies in the ability to introduce specific PTMs with absolute precision.[1] This is crucial for dissecting the effects of individual or combinatorial PTMs on enzyme activity and for generating specific reagents for antibody production and screening of PTM-binding proteins.[1] Recombinant histones, typically produced in bacteria, lack these modifications but provide the complete protein structure for studies where the globular domain may play a role in enzyme recognition or regulation.[2]

Visualizing the Processes

To better understand the experimental context, the following diagrams illustrate a key signaling pathway and a typical workflow for an in vitro histone modification assay.

Histone_Acetylation_Pathway Acetyl_CoA Acetyl-CoA HAT Histone Acetyltransferase (HAT) Acetyl_CoA->HAT Acetylated_H3 Acetylated Histone H3 (Acetyl-Lysine) HAT->Acetylated_H3 Acetylation CoA_SH Coenzyme A (CoA-SH) HAT->CoA_SH Histone_H3 Histone H3 (Lysine) Histone_H3->HAT Transcriptional_Activation Transcriptional Activation Acetylated_H3->Transcriptional_Activation

Caption: Histone Acetylation Signaling Pathway.

In_Vitro_HAT_Assay_Workflow cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Substrate 1. Prepare Substrate (Synthetic H3 Peptide or Recombinant H3) Incubation 4. Mix and Incubate (Substrate, Enzyme, Acetyl-CoA) Substrate->Incubation Enzyme 2. Prepare HAT Enzyme Enzyme->Incubation Cofactor 3. Prepare Acetyl-CoA Cofactor->Incubation Detection 5. Detect Product Formation (e.g., Fluorescence, Radioactivity) Incubation->Detection Analysis 6. Quantify Enzyme Activity Detection->Analysis

Caption: General workflow for an in vitro HAT assay.

Experimental Protocols

Below are detailed methodologies for performing in vitro Histone Acetyltransferase (HAT) and Histone Methyltransferase (HMT) assays.

Histone Acetyltransferase (HAT) Assay Protocol (Fluorescence-based)

This protocol is adapted from a common method that detects the production of Coenzyme A (CoA-SH), a product of the acetylation reaction.[10]

Materials:

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Synthetic Histone H3 N-terminal peptide (e.g., H3 1-21) or recombinant full-length Histone H3

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Recombinant HAT enzyme of interest

  • Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)

  • Stop solution (e.g., isopropanol)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the H3 substrate (synthetic peptide or recombinant histone) in HAT Assay Buffer.

    • Prepare a stock solution of Acetyl-CoA in water.

    • Dilute the HAT enzyme to the desired concentration in HAT Assay Buffer.

    • Prepare the fluorescent probe solution in a suitable solvent as per the manufacturer's instructions.

  • Reaction Setup:

    • In a 96-well microplate, add the following to each well:

      • HAT Assay Buffer

      • H3 substrate solution

      • HAT enzyme solution

    • To initiate the reaction, add the Acetyl-CoA solution to each well. The final reaction volume is typically 50 µL.

    • Include appropriate controls: a "no enzyme" control and a "no substrate" control.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding the stop solution.

    • Add the fluorescent probe to each well. The probe will react with the free thiol group of the CoA-SH produced.

    • Incubate the plate in the dark at room temperature for 10-15 minutes to allow the reaction between the probe and CoA-SH to complete.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

    • Subtract the background fluorescence (from the "no enzyme" control) from the values of the experimental wells.

    • The fluorescence intensity is directly proportional to the amount of CoA-SH produced and thus to the HAT activity.

Histone Methyltransferase (HMT) Assay Protocol (Radioisotope-based)

This protocol utilizes a tritiated methyl donor (S-adenosyl-L-methionine, SAM) to measure the incorporation of a methyl group onto the histone substrate.

Materials:

  • HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Synthetic Histone H3 N-terminal peptide or recombinant full-length Histone H3

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Recombinant HMT enzyme of interest

  • Scintillation vials

  • Scintillation cocktail

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

  • Acetone (B3395972)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • HMT Assay Buffer

      • H3 substrate (synthetic peptide or recombinant histone)

      • HMT enzyme

      • [³H]-SAM (handle with appropriate safety precautions for radioactivity)

    • The final reaction volume is typically 20-50 µL.

    • Include a "no enzyme" control to determine background radiation.

  • Incubation:

    • Incubate the reaction tubes at 30°C for 30-60 minutes.

  • Spotting and Washing:

    • Spot a portion of each reaction mixture onto a piece of P81 phosphocellulose paper. The positively charged paper will bind the histone substrate.

    • Allow the spots to air dry completely.

    • Wash the P81 paper three times for 5 minutes each in the wash buffer to remove unincorporated [³H]-SAM.

    • Perform a final wash with acetone to facilitate drying.

  • Scintillation Counting:

    • Place the dried P81 paper spots into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (from the "no enzyme" control) from the experimental samples.

    • The CPM value is proportional to the amount of [³H]-methyl groups incorporated into the H3 substrate, reflecting the HMT activity.

Conclusion

The choice between synthetic and recombinant Histone H3 N-terminal tails for in vitro assays depends on the specific research question. Synthetic peptides offer unparalleled precision for studying the impact of specific PTMs and are highly amenable to high-throughput applications. Recombinant full-length histones provide a more complete protein context and are essential for nucleosome reconstitution studies that aim to mimic a more physiological environment. By understanding the distinct advantages and limitations of each, researchers can select the most appropriate substrate to generate robust and meaningful data in their exploration of chromatin biology and drug discovery.

References

Unmodified Histone H3 (1-20) Peptide as a Negative Control in ChIP-seq: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chromatin immunoprecipitation sequencing (ChIP-seq), the selection of an appropriate negative control is paramount for obtaining reliable and interpretable results. A well-chosen negative control helps to distinguish true biological signals from background noise, which can arise from various sources including non-specific antibody binding and biases in chromatin fragmentation. This guide provides a comprehensive comparison of using an unmodified Histone H3 (1-20) peptide as a negative control against other commonly employed alternatives in ChIP-seq experiments.

The primary role of a negative control in ChIP-seq is to account for non-specific interactions and systematic biases.[1] While input DNA and mock immunoprecipitation (IP) with a non-specific IgG antibody are the most widely accepted negative controls, the use of an unmodified histone peptide, such as H3 (1-20), presents a more specific tool for certain applications, particularly in studies of histone modifications.

Comparison of Negative Controls

The choice of a negative control can significantly impact the outcome of a ChIP-seq experiment. Below is a comparison of the unmodified Histone H3 (1-20) peptide with other standard negative controls.

Control Type Principle Advantages Disadvantages Primary Application
Unmodified Histone H3 (1-20) Peptide Competes with the endogenous modified histone for antibody binding, or used in peptide pull-down assays to assess antibody specificity.- Highly specific for assessing antibody binding to the histone tail.- Can identify off-target binding to the unmodified histone backbone.- Does not account for non-specific binding of the antibody to other chromatin components or the beads.- Not a direct control for the entire ChIP-seq workflow.- Validating antibody specificity for a particular histone modification on the H3 tail.
Mock IP (e.g., IgG control) Uses a non-specific antibody of the same isotype as the primary antibody to mimic non-specific binding events.[2]- Accounts for non-specific binding to the antibody Fc region and the beads.[2]- Provides a measure of general background signal in the IP step.- May not accurately reflect the non-specific binding profile of the specific primary antibody.- Can result in low DNA yield, making library preparation challenging.[3]- General purpose negative control for most ChIP-seq experiments.
Input DNA A sample of the sonicated chromatin that has not undergone immunoprecipitation.[4]- Corrects for biases in chromatin shearing and sequencing.- Represents the baseline distribution of genomic DNA.- Does not account for non-specific interactions of the antibody or beads.- Widely used for normalization and peak calling in ChIP-seq analysis.
Histone H3 Pulldown Uses an antibody against the core Histone H3 protein to map the general distribution of nucleosomes.- Provides a baseline for histone density across the genome.- More accurately represents the background for histone modification studies compared to input DNA.- Does not control for non-specific binding of the modification-specific antibody.- Specific for ChIP-seq experiments targeting histone modifications.
Knockout/Knockdown Sample Uses cells in which the target protein has been knocked out or knocked down.- Provides the most definitive control for antibody specificity in the cellular context.- Not always feasible, as the target protein may be essential for cell viability.- Genetic manipulation can have unintended off-target effects.- Validating antibody specificity for a particular protein target.

Experimental Workflow and the Role of Controls

A typical ChIP-seq workflow involves several key steps where different controls play a crucial role in ensuring data quality.

ChIP_Seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Dry Lab Crosslinking 1. Cross-linking Chromatin_Shearing 2. Chromatin Shearing Crosslinking->Chromatin_Shearing Input_Control Input DNA Control Chromatin_Shearing->Input_Control Aliquot taken Immunoprecipitation 3. Immunoprecipitation Chromatin_Shearing->Immunoprecipitation Normalization Normalization Input_Control->Normalization Mock_IP Mock IP (IgG) Control Immunoprecipitation->Mock_IP Parallel IP Peptide_Control Unmodified H3 Peptide Control Immunoprecipitation->Peptide_Control Specificity Check DNA_Purification 4. DNA Purification & Library Prep Immunoprecipitation->DNA_Purification Peak_Calling 7. Peak Calling Mock_IP->Peak_Calling Background Subtraction Sequencing 5. Sequencing DNA_Purification->Sequencing Data_Analysis 6. Data Analysis Sequencing->Data_Analysis Data_Analysis->Peak_Calling Normalization->Peak_Calling

Figure 1. ChIP-seq workflow with integrated controls.

As depicted in the workflow, the unmodified Histone H3 (1-20) peptide is primarily used as a specificity check during the immunoprecipitation step, especially in peptide pull-down assays performed prior to a full ChIP-seq experiment to validate antibody specificity.

Experimental Protocol: Peptide Competition Assay

A peptide competition assay is a common method to validate the specificity of an antibody for a particular histone modification.

  • Prepare two parallel immunoprecipitation reactions.

  • Reaction 1 (Control): Perform the immunoprecipitation with the antibody targeting the specific histone modification (e.g., anti-H3K9ac) according to your standard ChIP protocol.

  • Reaction 2 (Competition): Pre-incubate the antibody with a molar excess of the unmodified Histone H3 (1-20) peptide for 1-2 hours at 4°C before adding it to the chromatin. This allows the antibody to bind to the unmodified peptide.

  • Proceed with the immunoprecipitation for both reactions.

  • Analyze the results using qPCR on known positive and negative genomic loci. A significant reduction in the enrichment at positive loci in the competition reaction compared to the control reaction indicates that the antibody may have off-target binding to the unmodified histone tail.

Logical Framework for Negative Control Selection

The choice of a negative control should be guided by the specific research question and the nature of the target protein.

Control_Selection_Logic Start Start: Design ChIP-seq Experiment Target_Type What is the target protein? Start->Target_Type Histone_Mod Histone Modification Target_Type->Histone_Mod Histone Mod. TF Transcription Factor / Other DNA-binding protein Target_Type->TF Other Antibody_Validation Is the antibody well-characterized? Histone_Mod->Antibody_Validation TF->Antibody_Validation Yes_Ab Yes Antibody_Validation->Yes_Ab Yes No_Ab No Antibody_Validation->No_Ab No Standard_Controls Use Standard Controls: - Input DNA - Mock IP (IgG) Yes_Ab->Standard_Controls Peptide_Assay Perform Peptide Competition Assay (e.g., with Unmodified H3 Peptide) No_Ab->Peptide_Assay Peptide_Assay->Standard_Controls H3_Control Consider Histone H3 Pulldown as an additional control Standard_Controls->H3_Control For Histone Mods. Final_Analysis Proceed to ChIP-seq & Analysis Standard_Controls->Final_Analysis For TFs H3_Control->Final_Analysis

Figure 2. Decision tree for selecting ChIP-seq negative controls.

Conclusion

The unmodified Histone H3 (1-20) peptide serves as a valuable, highly specific negative control for validating the binding specificity of antibodies against histone modifications on the H3 N-terminal tail. However, it is not a comprehensive negative control for the entire ChIP-seq experiment. For robust and reliable ChIP-seq results, a multi-faceted approach to controls is recommended. This includes the use of input DNA for normalization, a mock IP (IgG) to control for non-specific antibody and bead binding, and for histone modification studies, a Histone H3 pulldown to account for nucleosome density. The unmodified H3 peptide is best utilized in preliminary antibody validation experiments to ensure the primary antibody is indeed specific to the modification of interest and does not cross-react with the unmodified histone backbone.

References

A Comparative Analysis of Histone H3 (1-20) PTM Levels in Cancer vs. Normal Cells Using Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The post-translational modification (PTM) landscape of histones, particularly the N-terminal tail of Histone H3, is a critical regulator of chromatin structure and gene expression.[1][2] Dysregulation of these modifications is a hallmark of many cancers, making them attractive targets for novel therapeutic strategies.[3][4] This guide provides a comparative overview of quantitative mass spectrometry data on Histone H3 (1-20) PTM levels between various cancer and normal cells, supported by detailed experimental protocols and pathway visualizations.

Quantitative Comparison of Histone H3 (1-20) PTMs

Quantitative mass spectrometry has emerged as a powerful tool for the precise and comprehensive analysis of histone PTMs, overcoming the limitations of antibody-based methods.[5] The following table summarizes key quantitative changes observed in the Histone H3 (1-20) region between cancer and normal cells from various studies. It's important to note that specific changes can be tissue and cancer-type dependent.

Histone H3 PTM (Residues 1-20)Cancer Type(s)Change in Cancer Cells vs. NormalReference Study Insights
H3K4me2Breast CancerDecreasedLoss of H3K4me2, mediated by lysine (B10760008) demethylase KDM1A, is associated with epithelial-to-mesenchymal transition (EMT).
H3K9acProstate, Ovarian, Liver CancerDecreased / IncreasedDecreased levels in prostate and ovarian tumors are linked to poor prognosis. Conversely, increased levels have been reported in liver cancer. In breast cancer cell lines, H3K9ac levels were found to be low.
H3K9me1/2/3Breast CancerIncreasedHigh levels of H3K9me2/3 were observed in breast cancer cell lines compared to normal mammary epithelial cells. Methylation at H3K9 is generally associated with gene silencing.
H3K14acMultiple CancersDecreasedDecreased levels of H3K14ac are reported as a common hallmark of cancer. This modification is often studied as a proxy for the dual modification H3K9me1/2/3-K14ac.
H3S10phGastric CancerIncreasedIncreased phosphorylation of H3 at Serine 10, regulated by the p38-MAPK/MSK1 pathway, has been observed in gastric cancer. This modification is linked to proliferative signals.

Experimental Protocols

The following is a generalized, detailed methodology for the quantitative analysis of histone H3 PTMs using a bottom-up mass spectrometry approach, synthesized from multiple established protocols.

1. Histone Extraction and Purification:

  • Nuclear Isolation: Cells are lysed using a hypotonic buffer, and nuclei are isolated through differential centrifugation.

  • Histone Extraction: Histones are extracted from the isolated nuclei using a high-salt buffer or acid extraction (e.g., with sulfuric acid). This step separates the histone proteins from DNA and other nuclear components.

  • Purification: The extracted histones can be further purified using methods like reversed-phase high-performance liquid chromatography (RP-HPLC) to separate histone variants.

2. Sample Preparation for Mass Spectrometry:

  • Chemical Derivatization (Propionylation): To neutralize the positive charge of lysine residues and improve peptide identification, histones are chemically derivatized using propionic anhydride (B1165640). This step is performed before and after enzymatic digestion.

  • Enzymatic Digestion: The derivatized histones are digested into smaller peptides (typically 5-20 amino acids in length) using an enzyme such as trypsin. A multi-enzyme digestion strategy can be employed to increase sequence coverage.

  • Peptide Propionylation: The newly generated N-termini of the peptides are again derivatized with propionic anhydride to enhance chromatographic retention.

  • Desalting: The resulting peptide mixture is desalted using StageTips or a similar method to remove contaminants that could interfere with mass spectrometry analysis.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Nano-Liquid Chromatography (nLC): The desalted peptides are separated using a nano-flow liquid chromatography system, which provides high-resolution separation of complex peptide mixtures.

  • Mass Spectrometry (MS): The eluted peptides are ionized and analyzed in a high-resolution mass spectrometer (e.g., Orbitrap). Data can be acquired in either data-dependent (DDA) or data-independent (DIA) mode. DDA is suitable for discovery, while DIA provides more accurate quantification.

4. Data Analysis:

  • Peptide Identification: The acquired MS/MS spectra are searched against a histone protein database using specialized software to identify the peptide sequences and their modifications.

  • Quantification: The relative abundance of different PTMs is determined by integrating the area under the curve for the corresponding peptide peaks in the full scan MS data. Label-free or stable isotope labeling methods can be used for quantification.

  • Statistical Analysis: Statistical tests (e.g., t-tests) are performed to identify significant differences in PTM levels between cancer and normal samples.

Visualizing Key Processes

To better understand the experimental process and the biological context, the following diagrams illustrate the mass spectrometry workflow and a key signaling pathway involving Histone H3 PTMs.

experimental_workflow start Cancer & Normal Cells nuclei_isolation Nuclear Isolation start->nuclei_isolation histone_extraction Histone Extraction (Acid or High Salt) nuclei_isolation->histone_extraction derivatization1 Propionylation (Lysine Neutralization) histone_extraction->derivatization1 digestion Trypsin Digestion derivatization1->digestion derivatization2 Peptide Propionylation (N-termini) digestion->derivatization2 desalting Desalting (StageTips) derivatization2->desalting lc_ms nLC-MS/MS Analysis (e.g., Orbitrap) desalting->lc_ms data_analysis Data Analysis (Identification & Quantification) lc_ms->data_analysis comparison Quantitative PTM Comparison data_analysis->comparison

Caption: Experimental workflow for quantitative histone PTM analysis.

histone_h3_signaling cluster_enzymes Modifying Enzymes cluster_h3 Histone H3 (1-20) Tail cluster_downstream Downstream Effects in Cancer HATs HATs (e.g., p300) H3_unmodified Unmodified H3 HATs->H3_unmodified Acetylation HDACs HDACs (e.g., SIRT1) H3_acetylated H3K9ac / H3K14ac HDACs->H3_acetylated Deacetylation HMTs HMTs (e.g., G9a, EZH2) HMTs->H3_unmodified Methylation KDMs KDMs (e.g., KDM1A) H3_methylated H3K9me2/3 KDMs->H3_methylated Demethylation H3_unmodified->H3_acetylated H3_unmodified->H3_methylated gene_activation Gene Activation (Oncogenes) H3_acetylated->gene_activation Promotes gene_silencing Gene Silencing (Tumor Suppressors) H3_methylated->gene_silencing Promotes

Caption: Histone H3 PTM regulation and its impact on gene expression in cancer.

References

Differentiating the Interactomes of H3K4me3 and H3K27me3 using Peptide Pull-down Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Histone modifications play a pivotal role in regulating chromatin structure and gene expression. Among the most studied modifications are the trimethylation of lysine (B10760008) 4 on histone H3 (H3K4me3), generally associated with active transcription, and the trimethylation of lysine 27 on histone H3 (H3K27me3), a hallmark of facultative heterochromatin and transcriptional repression. Understanding the distinct protein complexes that recognize and bind to these marks—their respective "interactomes"—is crucial for elucidating the downstream functional consequences of these epigenetic modifications.

This guide provides a comparative analysis of the H3K4me3 and H3K27me3 interactomes, with a focus on data obtained through histone peptide pull-down assays coupled with quantitative mass spectrometry. We present a detailed experimental protocol, comparative data on key interacting proteins, and visual representations of the experimental workflow and the functional pathways associated with these critical histone marks.

Comparative Analysis of H3K4me3 and H3K27me3 Interacting Proteins

Peptide pull-down assays followed by quantitative mass spectrometry, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), have enabled the identification and quantification of proteins that specifically interact with H3K4me3 and H3K27me3. The following tables summarize key findings from such studies, highlighting the distinct classes of "reader" proteins and protein complexes recruited by each modification.

Table 1: Key Interacting Proteins for H3K4me3

Protein/ComplexDescriptionFold Enrichment (Modified vs. Unmodified)p-valueKey Domains
TFIID complex General transcription factor involved in transcription initiation.High<0.05TAF3 (PHD finger)
SAGA complex Co-activator complex with histone acetyltransferase activity.[1]High<0.05SGF29 (Tudor domain)[1]
ING Family Members of histone acetyltransferase (HAT) and deacetylase (HDAC) complexes.High<0.05ING2 (PHD finger)
CHD1 Chromodomain helicase DNA-binding protein 1, an ATP-dependent chromatin remodeler.Medium<0.05Chromodomain
WDR5 Core component of the COMPASS/MLL histone methyltransferase complexes.Medium<0.05WD40 repeat

Table 2: Key Interacting Proteins for H3K27me3

Protein/ComplexDescriptionFold Enrichment (Modified vs. Unmodified)p-valueKey Domains
Polycomb Repressive Complex 1 (PRC1) E3 ubiquitin ligase that monoubiquitinates H2A at lysine 119.High<0.05CBX proteins (Chromodomain)
Polycomb Repressive Complex 2 (PRC2) Histone methyltransferase that catalyzes H3K27me3.[2]High<0.05EED (WD40 repeat)
JARID2 A component of the PRC2 complex that enhances its catalytic activity.High<0.05Jumonji C
AEBP2 A zinc finger protein that is a component of the PRC2 complex.Medium<0.05Zinc finger
PCL proteins (e.g., PHF1) Polycomb-like proteins that are accessory components of PRC2.Medium<0.05PHD finger, Tudor domain

Experimental Protocols

A detailed methodology for performing a histone peptide pull-down assay coupled with SILAC-based quantitative mass spectrometry is provided below.

Histone Peptide Pull-down Assay
  • Peptide Synthesis and Immobilization:

    • Synthesize biotinylated histone H3 peptides (typically 20-25 amino acids) corresponding to the N-terminus, with either trimethylation at lysine 4 (H3K4me3) or lysine 27 (H3K27me3).

    • Synthesize a corresponding unmodified H3 peptide to serve as a negative control.

    • Immobilize the biotinylated peptides on streptavidin-coated magnetic beads.

  • Nuclear Extract Preparation:

    • Culture two populations of cells (e.g., HeLa or HEK293) for several generations in media containing either "light" (e.g., ¹²C₆, ¹⁴N₂-lysine and ¹²C₆, ¹⁴N₄-arginine) or "heavy" (e.g., ¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) amino acids for complete incorporation.

    • Prepare nuclear extracts from both "light" and "heavy" labeled cells.

  • Peptide Pull-down:

    • Incubate the immobilized H3K4me3 or H3K27me3 peptides with the "heavy" labeled nuclear extract.

    • In a parallel experiment, incubate the immobilized unmodified H3 peptide with the "light" labeled nuclear extract.

    • Perform a label-swap experiment (modified peptide with "light" extract and unmodified with "heavy" extract) to increase confidence in identified interactors.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

    • Combine the eluates from the modified and unmodified peptide pull-downs.

    • Reduce, alkylate, and digest the proteins into peptides using an appropriate protease (e.g., trypsin).

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the "heavy" and "light" labeled peptides using software such as MaxQuant.

    • Calculate the SILAC ratios (heavy/light) for each identified protein. A high ratio indicates specific binding to the modified histone peptide.

    • Perform statistical analysis to determine the significance of the enrichment (e.g., t-test, volcano plots).

Visualizing the Molecular Landscape

Diagrams illustrating the experimental workflow and the distinct signaling pathways associated with H3K4me3 and H3K27me3 provide a clear visual summary of the concepts discussed.

Peptide_Pulldown_Workflow cluster_peptides Peptide Preparation cluster_extract Nuclear Extract Preparation (SILAC) cluster_pulldown Pull-down & Elution cluster_analysis Analysis H3K4me3 Biotin-H3K4me3 Peptide Pulldown_K4 Incubate H3K4me3 with Heavy Extract H3K4me3->Pulldown_K4 H3K27me3 Biotin-H3K27me3 Peptide Pulldown_K27 Incubate H3K27me3 with Heavy Extract H3K27me3->Pulldown_K27 Unmodified Biotin-Unmodified H3 Peptide Pulldown_Unmod Incubate Unmodified with Light Extract Unmodified->Pulldown_Unmod Heavy_Extract Heavy-labeled Nuclear Extract Heavy_Extract->Pulldown_K4 Heavy_Extract->Pulldown_K27 Light_Extract Light-labeled Nuclear Extract Light_Extract->Pulldown_Unmod Elution Elute & Combine Pulldown_K4->Elution Pulldown_K27->Elution Pulldown_Unmod->Elution LC_MS LC-MS/MS Elution->LC_MS Data_Analysis Quantitative Analysis (SILAC Ratio) LC_MS->Data_Analysis

Caption: Experimental workflow for quantitative proteomics of histone modification interactomes.

H3K4me3_Pathway H3K4me3 H3K4me3 Reader Reader Proteins (e.g., TFIID, SAGA, ING2) H3K4me3->Reader recruits Chromatin_Remodeling Chromatin Remodeling Reader->Chromatin_Remodeling Transcription_Machinery Recruitment of Transcription Machinery Reader->Transcription_Machinery Active_Gene Active Gene Expression Chromatin_Remodeling->Active_Gene leads to Transcription_Machinery->Active_Gene leads to

Caption: H3K4me3 signaling pathway leading to gene activation.

H3K27me3_Pathway H3K27me3 H3K27me3 PRC1 PRC1 Complex H3K27me3->PRC1 recruits H2AK119ub H2AK119ub PRC1->H2AK119ub catalyzes PRC2 PRC2 Complex PRC2->H3K27me3 catalyzes Chromatin_Compaction Chromatin Compaction Repressed_Gene Gene Repression Chromatin_Compaction->Repressed_Gene leads to H2AK119ub->Chromatin_Compaction

Caption: H3K27me3 signaling pathway leading to gene repression.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Histone H3 (1-20)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide Histone H3 (1-20). The following procedures for handling, storage, and disposal are based on best practices for non-hazardous peptide compounds. While the chemical, physical, and toxicological properties of this specific product have not been thoroughly investigated, it is recommended to exercise due care.

Personal Protective Equipment (PPE) and Engineering Controls

When handling Histone H3 (1-20) in a laboratory setting, appropriate personal protective equipment and engineering controls are essential to ensure safety.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[1]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[2]
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to avoid inhalation of dust. It is advised to work in a well-ventilated area to minimize the risk of inhalation.[1][3]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.[4]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure that the designated work area is clean and uncluttered. Allow the sealed container of the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture.[4]

  • Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[2][5]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[3]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing. There is no universal solvent for all peptides; consult the product's Certificate of Analysis (COA) for specific recommendations.[4]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[5]

Storage Protocols:

  • Lyophilized Peptide : For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[4][6]

  • In Solution : If stored in a solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[2][4]

Disposal Plan

Dispose of Histone H3 (1-20) and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[5]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[5]

  • Waste Pickup : Arrange for the disposal of the chemical waste through your institution's environmental health and safety office.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Equilibrate Peptide to Room Temperature prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handling1 Weigh Lyophilized Powder prep2->handling1 handling2 Reconstitute in Appropriate Solvent handling1->handling2 storage1 Aliquot into Single-Use Vials handling2->storage1 storage2 Store at -20°C or Colder storage1->storage2 disposal1 Collect Waste in Labeled Container disposal2 Dispose via Institutional Protocol disposal1->disposal2

Caption: Workflow for Safe Handling of Histone H3 (1-20).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.